molecular formula C18H19N3O2S B1683575 VU0152100 CAS No. 409351-28-6

VU0152100

Katalognummer: B1683575
CAS-Nummer: 409351-28-6
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: MDNWGCQSCGNTKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potent and selective M4 mAChr positive allosteric modulator (IC50 = 380 nM). Does not possess intrinsic agonist activity. Inhibits behavioural and neurochemical effects of cocaine. Active in vivo.>VU0152100 is a positive allosteric modulator of M4 muscarinic acetylcholine receptors. It potentiates calcium mobilization induced by acetylcholine (ACh) in CHO-K1 cells expressing the rat M4 receptor with an EC50 value of 380 nM. This compound is selective for M4 over M1, M2, M3 and M5 receptors, as well as a panel of 68 additional GPCRs, ion channels, transporters, and enzymes, but does bind to the benzodiazepine binding site of the GABAA receptor at 10 µM. It reduces cocaine-induced increases in locomotor activity and cocaine self-administration in mice when administered at a dose of 1 mg/kg.>This compound is a highly selective M4 positive allosteric modulator (PAM) that exerts central effects after systemic administration. This compound dose-dependently reverses amphetamine-induced hyperlocomotion in rats and wild-type mice, but not in M4 KO mice. This compound also blocks amphetamine-induced disruption of the acquisition of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex.

Eigenschaften

IUPAC Name

3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNWGCQSCGNTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357702
Record name VU0152100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409351-28-6
Record name VU0152100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the M4 Receptor Selectivity of VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic M4 receptor selectivity and pharmacological profile of VU0152100, a potent and selective positive allosteric modulator (PAM). This compound represents a significant tool for studying the therapeutic potential of M4 receptor modulation, particularly for neuropsychiatric disorders such as schizophrenia.[1][2][3] This document details the quantitative selectivity data, in-depth experimental methodologies, and visual representations of its mechanism of action and experimental validation.

Core Mechanism of Action

This compound is a positive allosteric modulator, meaning it does not activate the M4 receptor directly.[4] Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (B1216132) (ACh).[4] This potentiation is achieved by increasing the affinity of the M4 receptor for ACh and/or improving the efficiency of its coupling to intracellular G proteins.[3][4] The M4 receptor primarily couples to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of a key signaling pathway underlines its influence on neuronal activity.

Quantitative Pharmacology and Selectivity

This compound exhibits remarkable selectivity for the human M4 muscarinic receptor. The following tables summarize the quantitative data on its potency and selectivity against other muscarinic receptor subtypes and a broader panel of G-protein coupled receptors (GPCRs).

Parameter Receptor Value Assay Type Reference
Potency
IC50M4380 nMFunctional Assay
pEC50Rat M46.59 ± 0.07Calcium Mobilization[3]
Allosteric Modulation
ACh Potency ShiftM4~30-foldGIRK-mediated Thallium Flux[4]
ACh Ki ShiftM420 to 25-fold[3H]NMS Radioligand Binding[4]
Selectivity
ActivityM1, M2, M3, M5Devoid of ActivityFunctional Assays[3][4]
ActivityPanel of 16 GPCRsDevoid of Potentiator ActivityFunctional Assays[4]
Weak Antagonist ActivitySerotonin 2B ReceptorDetectedFunctional Assays[4]

Note: Data for the broader GPCR panel was generated using VU0152099, a close structural analog of this compound.[4]

Signaling Pathway and Modulation

The following diagram illustrates the canonical signaling pathway of the M4 muscarinic receptor and the modulatory action of this compound.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/Go Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4 Binds Orthosteric Site This compound This compound (PAM) This compound->M4 Binds Allosteric Site ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following are protocols for key experiments used to characterize this compound.

Radioligand Binding Assays

This assay is used to determine if a compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site, and to measure its effect on the binding affinity of the primary ligand.

  • Objective: To assess if this compound displaces the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and to determine its effect on acetylcholine (ACh) affinity.

  • Materials: Membranes from cells expressing the rat M4 receptor, [3H]NMS as the radioligand, acetylcholine, and this compound.

  • Protocol:

    • Displacement Assay: Membranes are incubated with a fixed concentration of [3H]NMS (e.g., 0.1 nM) and increasing concentrations of this compound (up to 30 µM). The potent orthosteric antagonist atropine (B194438) is used as a positive control.

    • Affinity Shift Assay: To determine the effect on ACh affinity, membranes are incubated with [3H]NMS, a fixed concentration of this compound (e.g., 10 µM), and a range of ACh concentrations.

    • Detection: Following incubation, the membranes are washed to separate bound from unbound radioligand. The amount of bound [3H]NMS is quantified using liquid scintillation counting.

    • Analysis: Data from the displacement assay are analyzed to determine if this compound competes with [3H]NMS. Data from the affinity shift assay are used to calculate the fold-shift in the inhibitory constant (Ki) of ACh in the presence of this compound.[4]

Functional Calcium Mobilization Assay

This cell-based functional assay measures the potentiation of the M4 receptor's response to an agonist.

  • Objective: To quantify the potentiation of ACh-induced intracellular calcium mobilization by this compound.

  • Materials: CHO or HEK cells co-expressing the M4 receptor and a G-protein that couples to phospholipase C (e.g., Gαqi5), and a calcium-sensitive fluorescent dye.

  • Protocol:

    • Cell Preparation: Cells are plated and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay: A sub-maximal (EC20) concentration of acetylcholine is added to the cells in the presence of varying concentrations of this compound.

    • Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

    • Analysis: Concentration-response curves are generated for this compound to determine its EC50 for potentiation of the ACh response.[3]

In Vivo Microdialysis

This in vivo technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the neurochemical effects of a compound.

  • Objective: To determine the effect of this compound on amphetamine-induced increases in extracellular dopamine (B1211576) in brain regions like the nucleus accumbens and caudate-putamen.[1][2]

  • Materials: Laboratory rats or mice, microdialysis probes, this compound, and amphetamine.

  • Protocol:

    • Surgery: Animals are surgically implanted with a guide cannula targeting the brain region of interest.

    • Microdialysis: After recovery, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid. Samples (dialysates) are collected at regular intervals to establish a baseline dopamine level.

    • Drug Administration: this compound is administered (e.g., intraperitoneally), followed by an injection of amphetamine.

    • Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Analysis: Dopamine levels are expressed as a percentage of the baseline, allowing for the assessment of this compound's ability to reverse amphetamine-induced dopamine release.[1][2]

Experimental Characterization Workflow

The logical progression of experiments to define the selectivity and in vivo activity of a novel compound like this compound is critical. The following diagram outlines this workflow.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation primary_screen Primary Screen (M4 Functional Assay) selectivity_screen Selectivity Screen (M1-M3, M5 Assays) primary_screen->selectivity_screen Confirm M4 Activity moa Mechanism of Action (Radioligand Binding) selectivity_screen->moa Confirm Selectivity broader_selectivity Broad GPCR Panel moa->broader_selectivity Define Allosteric Mech. pk Pharmacokinetics (Brain Penetration) broader_selectivity->pk Confirm Broad Selectivity behavior Behavioral Models (e.g., Amphetamine Hyperlocomotion) pk->behavior Confirm CNS Exposure neurochem Neurochemistry (In Vivo Microdialysis) behavior->neurochem Establish Efficacy ko_validation Confirm M4 is the Target neurochem->ko_validation Link Behavior to Dopamine

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a highly selective M4 positive allosteric modulator that has been extensively characterized through a battery of in vitro and in vivo experiments. It demonstrates potentiation of the M4 receptor with minimal to no activity at other muscarinic subtypes or a wide range of other GPCRs.[4] Its ability to reverse the behavioral and neurochemical effects of amphetamine in animal models, an effect absent in M4 knockout mice, strongly supports the hypothesis that selective M4 activation is a viable strategy for developing novel antipsychotic agents.[1][2] The data and protocols presented in this guide underscore the value of this compound as a critical pharmacological tool for elucidating the role of the M4 receptor in health and disease.

References

VU0152100 pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of VU0152100

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] As a research tool, it has been instrumental in elucidating the role of the M4 receptor in neuropsychiatric disorders. This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating relevant biological pathways and workflows.

Core Pharmacology

This compound exerts its effects by binding to an allosteric site on the M4 receptor, thereby enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] It does not possess intrinsic agonist activity but potentiates the effects of ACh.[1][2][3] This mechanism of action contributes to its high degree of selectivity for the M4 receptor over other mAChR subtypes (M1, M2, M3, and M5) and a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2][4]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeCell LineReceptorParameterValueReference
Calcium MobilizationCHO cells expressing rM4 and Gqi5Rat M4EC50380 ± 93 nM[1][3]
Thallium Flux (GIRK)HEK293 cells expressing hM4 and GIRK1/2Human M4EC501.9 ± 0.2 µM[1]
Acetylcholine Affinity ShiftMembranes from cells expressing rM4Rat M4ACh Ki Shift20- to 25-fold reduction[1]
In Vivo Pharmacology

In vivo studies have primarily focused on the antipsychotic-like and cognitive-enhancing properties of this compound in rodent models.

Table 2: In Vivo Pharmacological Effects of this compound

Animal ModelEffectDosesReference
Amphetamine-induced hyperlocomotion (Rats)Reversal of hyperlocomotion30, 56.6 mg/kg (i.p.)[1][4][5]
Amphetamine-induced hyperlocomotion (Mice)Reversal of hyperlocomotion in wild-type, no effect in M4 KO30 mg/kg (i.p.)[4]
Cocaine-induced hyperlocomotion (Mice)Inhibition of hyperactivity10 mg/kg (i.p.)[4][6]
Cocaine self-administration (Mice)Decrease in self-administrationNot specified[6]
Amphetamine-induced disruption of contextual fear conditioning (Rats)Blockade of disruption10, 30, 56.6 mg/kg (i.p.)[5]
Amphetamine-induced disruption of prepulse inhibition (Rats)Blockade of disruption10, 30, 56.6 mg/kg (i.p.)[5]
Amphetamine-induced dopamine (B1211576) release in nucleus accumbens and caudate-putamen (Rats)Reversal of increased dopamine levelsNot specified[5][7]
Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is centrally penetrant.[1] Following a 56.6 mg/kg intraperitoneal dose in rats, the maximum brain concentration (Cmax) was 8.8 µM, and the brain AUC0-∞ was 19.2 µM·h.[4]

Toxicology and Safety Profile

Comprehensive toxicology studies on this compound are not extensively reported in the public domain. However, available data from pharmacological studies suggest a favorable safety profile at effective doses. Notably, this compound does not induce catalepsy, a common side effect of typical antipsychotic drugs, at doses up to 100 mg/kg in rats.[1] Furthermore, it is reported to be devoid of the peripheral adverse effects commonly associated with non-selective muscarinic agonists.[4][6] An ancillary pharmacology screen against a panel of 68 GPCRs, ion channels, and transporters revealed a clean profile, suggesting a low potential for off-target effects.[1][2]

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] this compound, as a PAM, enhances this signaling cascade in the presence of acetylcholine.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

M4 Receptor Signaling Pathway enhanced by this compound.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion

A common in vivo assay to assess the antipsychotic potential of a compound is the reversal of amphetamine-induced hyperlocomotion. The following diagram illustrates the typical workflow for this experiment.

Amphetamine_Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Rodent (Rat or Mouse) Chamber Open-Field Chamber Animal->Chamber Placed in Habituation Habituation (30 min) Chamber->Habituation Pretreatment Pretreatment (Vehicle or this compound) Habituation->Pretreatment After Amphetamine_Admin Amphetamine Administration (1 mg/kg s.c.) Pretreatment->Amphetamine_Admin 30 min after Measurement Locomotor Activity Measurement (60 min) Amphetamine_Admin->Measurement Immediately after Data_Collection Data Collection (Distance traveled, etc.) Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Workflow for Amphetamine-Induced Hyperlocomotion Assay.

Detailed Experimental Protocols

In Vitro: Calcium Mobilization Assay
  • Objective: To determine the potency of this compound as a positive allosteric modulator of the M4 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor (rM4) and the chimeric G-protein Gqi5.[1][2]

  • Protocol:

    • CHO cells are plated in 96-well plates and grown to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 1.5 minutes).[2]

    • An EC20 concentration of acetylcholine is added to the wells.

    • Changes in intracellular calcium concentration are measured as changes in fluorescence using a plate reader.

    • Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.

    • EC50 values are calculated from the concentration-response curves.

In Vivo: Amphetamine-Induced Hyperlocomotion in Rats
  • Objective: To assess the antipsychotic-like efficacy of this compound.[1]

  • Animals: Male Sprague-Dawley rats.[5]

  • Apparatus: Open-field chambers equipped with photobeam sensors to automatically record locomotor activity.[2]

  • Protocol:

    • Rats are habituated to the open-field chambers for 30 minutes.[2]

    • Animals are pretreated with an intraperitoneal (i.p.) injection of vehicle or this compound (e.g., 30, 56.6, or 100 mg/kg).[1]

    • After a 30-minute pretreatment period, all rats receive a subcutaneous (s.c.) injection of amphetamine (e.g., 1 mg/kg).[1][2]

    • Locomotor activity is then recorded for 60 minutes.[2]

    • Data, such as total distance traveled or number of beam breaks, are collected and analyzed.

    • Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to compare the locomotor activity of the different treatment groups.[1]

In Vivo: Catalepsy Assessment in Rats
  • Objective: To evaluate the potential for this compound to induce extrapyramidal side effects.

  • Animals: Male Sprague-Dawley rats.

  • Protocol:

    • Rats are administered vehicle, this compound (30–100 mg/kg, i.p.), or a positive control such as haloperidol (B65202) (1.5 mg/kg, i.p.).[1]

    • At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), catalepsy is assessed.[1]

    • The "bar test" is commonly used, where the rat's forepaws are placed on a horizontal bar raised a few inches from the surface.

    • The latency for the rat to remove its paws from the bar is measured. A longer latency indicates a cataleptic state.

Conclusion

This compound is a valuable pharmacological tool with a well-defined in vitro and in vivo profile as a potent and selective M4 receptor PAM. Its ability to reverse behavioral and neurochemical abnormalities in preclinical models of psychosis, coupled with a favorable safety profile at effective doses, highlights the therapeutic potential of targeting the M4 receptor. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuropsychiatric disorders. Further investigation into its comprehensive toxicology and potential for clinical development is warranted.

References

In Vivo Effects of VU0152100 on Dopamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vivo effects of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), on dopamine (B1211576) release. This compound has demonstrated significant potential in preclinical models for the treatment of neuropsychiatric disorders, such as schizophrenia, by modulating dopamine neurotransmission. This document summarizes key quantitative data from pivotal studies, details the experimental protocols utilized, and presents visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on M4-targeted therapeutics.

Introduction

Dopaminergic dysregulation is a hallmark of several central nervous system (CNS) disorders. The M4 muscarinic acetylcholine receptor is a promising therapeutic target due to its strategic location in brain regions that regulate dopamine release, including the striatum and nucleus accumbens. This compound is a highly selective M4 PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1] In vivo studies have consistently shown that this compound can attenuate the excessive dopamine release induced by psychostimulants, suggesting its potential as an antipsychotic agent.[2][3] This guide synthesizes the current knowledge on the in vivo effects of this compound on dopamine release, with a focus on quantitative data and experimental methodologies.

Quantitative Data on Dopamine Release

The following tables summarize the key quantitative findings from in vivo microdialysis studies investigating the effects of this compound on dopamine (DA) release in rodents.

Table 1: Effect of this compound on Amphetamine-Induced Dopamine Release in Rats

Brain RegionThis compound Dose (mg/kg, i.p.)Amphetamine Dose (mg/kg, s.c.)Peak Amphetamine-Induced DA Increase (% Baseline)Effect of this compound on DA ReleaseReference
Nucleus Accumbens (NAS)56.61Not specifiedReversal of amphetamine-induced increase[1][2]
Caudate-Putamen (CP)56.61Not specifiedReversal of amphetamine-induced increase[1][2]

Table 2: Effect of this compound on Cocaine-Induced Dopamine Release in Mice

Brain RegionThis compound Dose (mg/kg, i.p.)Cocaine Dose (mg/kg)Peak Cocaine-Induced DA Increase (% Baseline)Effect of this compound on DA ReleaseTime Course of EffectReference
Striatum0.1, 1, 1030498 ± 74%Pronounced reduction, almost abolished the increaseReduction observed during the 60-120 min interval post-cocaine[3]

Experimental Protocols

This section details the methodologies employed in the key in vivo microdialysis studies cited in this guide.

In Vivo Microdialysis for Amphetamine-Induced Dopamine Release (Adapted from Byun et al., 2014)
  • Subjects: Male Sprague-Dawley rats.

  • Surgery and Probe Implantation: Rats were anesthetized and guide cannulae were stereotaxically implanted targeting the nucleus accumbens and caudate-putamen.

  • Microdialysis Procedure: Following a recovery period, microdialysis probes were inserted through the guide cannulae. The probes were perfused with artificial cerebrospinal fluid (aCSF).

  • Drug Administration: this compound (56.6 mg/kg, i.p.) or vehicle was administered, followed by amphetamine (1 mg/kg, s.c.).[1]

  • Sample Collection and Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

In Vivo Microdialysis for Cocaine-Induced Dopamine Release (Adapted from Dencker et al., 2012)
  • Subjects: NMRI mice.

  • Surgery and Probe Implantation: Mice were anesthetized and intracerebral guide cannulae were stereotaxically implanted to position the dialysis probe in the striatum.

  • Microdialysis Procedure: After a recovery period, microdialysis probes were inserted and perfused with aCSF.

  • Drug Administration: this compound (0.1, 1, or 10 mg/kg, i.p.) or vehicle was administered 40 minutes prior to cocaine (30 mg/kg).[3]

  • Sample Collection and Analysis: Dialysate samples were collected and dopamine levels were quantified using HPLC-ECD.[3] The average baseline concentration of extracellular dopamine was 15 ± 1.2 fmol/15 µl.[3]

Visualizations

Signaling Pathway of this compound-Mediated Inhibition of Dopamine Release

The following diagram illustrates the proposed signaling cascade through which this compound, by positively modulating the M4 receptor, leads to a reduction in dopamine release. Activation of M4 receptors on D1 receptor-expressing medium spiny neurons in the striatum stimulates the synthesis and release of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] 2-AG then acts retrogradely on CB2 cannabinoid receptors located on dopaminergic terminals, leading to an inhibition of dopamine release.[4][5]

Signaling Pathway of this compound-Mediated Dopamine Release Inhibition cluster_0 Medium Spiny Neuron (D1-expressing) cluster_1 Dopaminergic Terminal This compound This compound M4 Receptor M4 Receptor This compound->M4 Receptor Positive Allosteric Modulation Gq/11 Gq/11 M4 Receptor->Gq/11 Activates DAGL Diacylglycerol Lipase Gq/11->DAGL Activates 2-AG 2-Arachidonoylglycerol (Endocannabinoid) DAGL->2-AG Synthesizes CB2 Receptor CB2 Receptor 2-AG->CB2 Receptor Retrograde Signaling (Activates) Inhibition of\nDopamine Release Inhibition of Dopamine Release CB2 Receptor->Inhibition of\nDopamine Release

Caption: this compound enhances M4 receptor activity, leading to 2-AG synthesis and retrograde CB2 receptor-mediated inhibition of dopamine release.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of a compound on neurotransmitter release.

Experimental Workflow for In Vivo Microdialysis Animal Surgery Animal Surgery & Guide Cannula Implantation Recovery Period Post-Surgical Recovery Animal Surgery->Recovery Period Probe Insertion Microdialysis Probe Insertion Recovery Period->Probe Insertion Baseline Collection Baseline Sample Collection (aCSF Perfusion) Probe Insertion->Baseline Collection Drug Administration This compound & Stimulant Administration Baseline Collection->Drug Administration Sample Collection Post-Drug Sample Collection Drug Administration->Sample Collection HPLC-ECD Analysis HPLC-ECD Analysis of Dopamine Levels Sample Collection->HPLC-ECD Analysis Data Analysis Data Analysis & Interpretation HPLC-ECD Analysis->Data Analysis

Caption: A stepwise representation of the in vivo microdialysis experimental procedure.

Conclusion

References

Navigating Schizophrenia Research: A Technical Guide to VU0152100, a Selective M4 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Technical Overview for Neuroscientists and Drug Development Professionals

This guide provides an in-depth analysis of VU0152100, a pivotal research compound in the exploration of novel therapeutic strategies for schizophrenia. Contrary to some initial postulations, extensive research has conclusively identified this compound not as an M1 receptor agonist, but as a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This distinction is critical for understanding its mechanism of action and its potential to modulate the complex neurocircuitry implicated in schizophrenia.

This document serves as a technical resource, consolidating key quantitative data, detailed experimental protocols, and visualizing the compound's signaling pathways to support ongoing and future research in the field.

Core Mechanism of Action: Selective M4 PAM

This compound exerts its effects by binding to an allosteric site on the M4 receptor, a site distinct from the binding location of the endogenous neurotransmitter, acetylcholine (ACh).[1] As a PAM, this compound does not activate the M4 receptor on its own.[1] Instead, it enhances the receptor's response to ACh by increasing both the affinity of ACh for the receptor and the efficiency of the receptor's coupling to its intracellular G-protein signaling partners.[2] Specifically, this compound has been shown to induce a significant leftward shift in the potency of ACh, indicating that a lower concentration of the endogenous ligand is needed to elicit a response in the presence of the modulator.[1] Crucially, in vitro studies have demonstrated that this compound is devoid of activity at other muscarinic receptor subtypes (M1, M2, M3, and M5) at concentrations up to 30 µM, highlighting its remarkable selectivity for the M4 receptor.[1]

Quantitative Pharmacology of this compound

The pharmacological properties of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and efficacy.

Assay TypeCell LineReceptorParameterValueReference
Calcium MobilizationCHO cellsrat M4EC50380 ± 93 nM[1]
GIRK-mediated Thallium FluxHEK293 cellshuman M4EC501.9 ± 0.2 µM[1]

Table 1: In Vitro Potency of this compound in Functional Assays

Radioligand Binding AssayReceptorParameterConditionValueReference
[3H]NMS Displacement by AChrat M4KiVehicle252 ± 17.9 nM[1]
[3H]NMS Displacement by AChrat M4Ki+ 10 µM this compound12.2 ± 0.49 nM[1]

Table 2: Effect of this compound on Acetylcholine Affinity at the M4 Receptor

Preclinical Efficacy in Schizophrenia Models

This compound has demonstrated significant efficacy in rodent models that are predictive of antipsychotic activity. These studies underscore the potential of selective M4 PAMs to address symptoms associated with schizophrenia.

Animal ModelSpeciesDosing (mg/kg, i.p.)EffectReference
Amphetamine-Induced HyperlocomotionRat10, 30, 56.6Dose-dependent reversal of hyperlocomotion[2][3][4]
Amphetamine-Induced Disruption of Prepulse InhibitionRat10, 30, 56.6Blockade of disruption[3][4]
Amphetamine-Induced Disruption of Contextual Fear ConditioningRat56.6Significant blockade of disruption[2][3][4]
Cocaine Self-AdministrationMouseNot specifiedProminent reduction
Cocaine-Induced HyperlocomotionMouseNot specifiedInhibition[5]

Table 3: In Vivo Efficacy of this compound in Behavioral Models Relevant to Schizophrenia

Signaling Pathway and Mechanism of Action

The therapeutic potential of this compound in schizophrenia is believed to stem from its ability to modulate dopamine (B1211576) signaling in key brain regions like the nucleus accumbens and caudate-putamen.[3][4] The M4 receptor is strategically located to regulate the activity of dopaminergic neurons. By potentiating the effects of endogenous acetylcholine at these M4 receptors, this compound can attenuate the excessive dopamine release that is a hallmark of psychosis.[2][4] This mechanism offers a novel approach compared to traditional antipsychotics that directly block dopamine D2 receptors.

VU0152100_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site G_protein Gi/o Protein M4R->G_protein Activates This compound This compound (PAM) This compound->M4R Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_Modulation Modulation of Dopamine Release G_protein->Dopamine_Modulation Leads to cAMP ↓ cAMP AC->cAMP Produces

This compound enhances ACh-mediated M4 receptor signaling.

Detailed Experimental Protocols

To facilitate the replication and extension of key findings, detailed methodologies for pivotal experiments are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and a chimeric G-protein (Gqi5) are cultured in standard media. The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium.

  • Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A range of concentrations of this compound is added to the wells.

  • Agonist Stimulation: After a brief incubation period (approximately 1.5 minutes) with this compound, an EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to stimulate the M4 receptors.[1]

  • Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: The potentiation of the ACh response by this compound is quantified, and an EC50 value is determined by fitting the data to a four-parameter logistic equation. Data is typically normalized as a percentage of the maximal response to a saturating concentration of acetylcholine.

Amphetamine-Induced Hyperlocomotion in Rats

This behavioral model is widely used to screen for antipsychotic-like activity.

  • Animals: Adult male Sprague-Dawley rats (250-275 g) are used for this study.[3]

  • Habituation: Prior to testing, rats are habituated to the locomotor activity chambers.

  • Drug Administration:

    • This compound (10, 30, or 56.6 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[3]

    • Following a pretreatment interval (e.g., 30 minutes), amphetamine (1 mg/kg) or saline is administered via subcutaneous (s.c.) injection.[2]

  • Locomotor Activity Monitoring: Immediately after amphetamine administration, rats are placed in the activity chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 90-120 minutes).

  • Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates antipsychotic-like efficacy. Statistical analysis is typically performed using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests (e.g., Dunnett's test) for pairwise comparisons.[2]

Experimental_Workflow_AIH cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow start Start: Habituate Rats to Chambers pretreatment Administer this compound (10, 30, 56.6 mg/kg, i.p.) or Vehicle start->pretreatment wait Wait 30 minutes pretreatment->wait treatment Administer Amphetamine (1 mg/kg, s.c.) or Saline wait->treatment monitoring Place in Activity Chambers & Record Locomotion (90-120 min) treatment->monitoring analysis Data Analysis: Compare Locomotor Activity monitoring->analysis end End: Assess Antipsychotic-like Efficacy analysis->end

Workflow for the amphetamine-induced hyperlocomotion model.

Conclusion

This compound is a highly selective M4 positive allosteric modulator that has demonstrated a compelling preclinical profile for the treatment of schizophrenia. Its mechanism of action, which involves the potentiation of endogenous acetylcholine signaling at M4 receptors to modulate dopamine release, represents a promising alternative to direct dopamine receptor blockade. The quantitative data and detailed protocols provided in this guide are intended to support the research community in further elucidating the therapeutic potential of selective M4 PAMs and accelerating the development of novel treatments for this debilitating disorder.

References

Role of VU0152100 in cognitive enhancement studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of VU0152100 in Cognitive Enhancement Studies

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. It exhibits no intrinsic agonist activity but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine[2]. The development of selective M4 PAMs like this compound has been driven by the therapeutic potential of activating M4 receptors for the treatment of psychosis and cognitive deficits associated with psychiatric disorders such as schizophrenia[1][3][4]. While much of the research on this compound has focused on its antipsychotic-like properties, several studies have also explored its impact on cognitive function. This guide provides a comprehensive overview of the mechanism of action of this compound, its role in cognitive enhancement studies, and the experimental protocols employed in its evaluation.

Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds[2]. This binding increases the affinity of the M4 receptor for acetylcholine and enhances the efficiency of its coupling to G proteins[1][2]. M4 receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[5]. This signaling pathway is crucial in modulating neuronal excitability and neurotransmitter release. In brain regions like the striatum, M4 receptors are highly expressed and play a significant role in regulating dopaminergic activity, which is often dysregulated in psychosis and cognitive disorders[1][6].

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gαi/o Gβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_Activity Modulation of Neuronal Activity G_protein->Neuronal_Activity Directly modulates ion channels cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Gene->Neuronal_Activity

M4 Receptor Signaling Pathway

Role in Cognitive Enhancement Studies

This compound has demonstrated efficacy in preclinical models of cognitive impairment, particularly in contexts relevant to schizophrenia. These studies suggest that potentiation of M4 receptor activity can ameliorate cognitive deficits induced by pharmacological challenges.

For instance, this compound has been shown to block the disruption of the acquisition of contextual fear conditioning caused by amphetamine.[1] In a study, rats pre-treated with amphetamine showed a significant decrease in freezing behavior, indicating impaired fear memory. This compound dose-dependently reversed this deficit, with a significant effect at a dose of 56.6 mg/kg.[1] Notably, when administered alone, this compound did not affect the acquisition of contextual fear conditioning, suggesting its cognitive-enhancing effects are most prominent in a state of cognitive disruption.[1]

Furthermore, another M4 PAM, VU0467154, which is structurally related to this compound, has been shown to enhance performance in an object recognition task after a short delay, a classic preclinical model of learning and memory.[7] While this was not a direct study of this compound, the findings with a similar M4 PAM support the potential role of this mechanism in cognitive enhancement.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies involving this compound and related compounds.

Table 1: In Vitro Potency of this compound
ParameterValueReceptorAssayReference
EC50380 ± 93 nMM4Calcium Mobilization[2]
IC50380 nMM4Not Specified
Table 2: In Vivo Behavioral Effects of this compound
Animal ModelBehavioral AssayTreatmentDose (mg/kg)EffectReference
RatAmphetamine-induced HyperlocomotionThis compound30 and 56.6Significant reversal of hyperlocomotion[1]
RatAmphetamine-disrupted Contextual Fear ConditioningThis compound56.6Significant blockade of amphetamine-induced deficit[1]
MouseCocaine Self-AdministrationThis compound1.0Significant reduction in cocaine self-administration[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's cognitive effects.

Amphetamine-Induced Disruption of Contextual Fear Conditioning

This protocol is designed to assess the ability of a compound to reverse cognitive deficits induced by amphetamine.

  • Animals: Adult male rats are used.

  • Apparatus: A fear conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to provide an auditory cue.

  • Procedure:

    • Habituation: On day 1, rats are placed in the conditioning chamber for a short period to acclimate to the environment.

    • Drug Administration: On day 2, rats are pre-treated with vehicle or this compound, followed by an injection of vehicle or amphetamine.

    • Conditioning: Rats are placed in the chamber. After a baseline period, an auditory cue (conditioned stimulus, CS) is presented, co-terminating with a mild footshock (unconditioned stimulus, US). This CS-US pairing is repeated several times.

    • Contextual Fear Test: On day 3, rats are returned to the same chamber, and freezing behavior (a measure of fear) is recorded for a set period in the absence of the CS and US.

  • Data Analysis: The percentage of time spent freezing is calculated and compared between treatment groups.

Experimental Workflow: Contextual Fear Conditioning

Fear_Conditioning_Workflow cluster_day2 Conditioning Protocol Day1 Day 1: Habituation (Exposure to chamber) Day2 Day 2: Conditioning Day1->Day2 Day3 Day 3: Contextual Fear Test Day2->Day3 Test Return to Chamber (No CS or US) Day3->Test Drug_Admin Drug Administration (Vehicle/VU0152100 + Vehicle/Amphetamine) Placement Placement in Chamber Drug_Admin->Placement CS_US CS-US Pairings (Tone + Footshock) Placement->CS_US Measure Measure Freezing Behavior Test->Measure

Contextual Fear Conditioning Workflow
Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones[8].

  • Animals: Adult mice or rats are used.

  • Apparatus: An open-field arena. A set of different objects that are discriminable by the animals but do not have intrinsic rewarding or aversive properties.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce anxiety and novelty-induced exploratory behavior.[8][9]

    • Training (T1)/Familiarization Phase: Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a fixed duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.[8]

    • Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).

    • Testing (T2) Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.[8]

  • Data Analysis: A discrimination index (DI) is calculated, typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

Experimental Workflow: Novel Object Recognition Test

NOR_Workflow Habituation Habituation Phase (Empty Arena Exploration) Training Training Phase (T1) (Two Identical Objects) Habituation->Training Retention Retention Interval Training->Retention Testing Testing Phase (T2) (One Familiar, One Novel Object) Retention->Testing Analysis Data Analysis (Calculate Discrimination Index) Testing->Analysis

Novel Object Recognition Workflow

Conclusion

This compound, a selective M4 muscarinic receptor PAM, has demonstrated potential for mitigating cognitive deficits in preclinical models relevant to psychiatric disorders. Its ability to reverse amphetamine-induced impairments in contextual fear conditioning highlights its promise in the domain of cognitive enhancement, particularly in disease states characterized by cognitive dysfunction. While the primary focus of this compound research has been on its antipsychotic-like effects, the available data suggest that modulation of the M4 receptor is a viable strategy for addressing cognitive symptoms. Further research is warranted to fully elucidate the cognitive-enhancing properties of this compound and to explore its therapeutic potential in a broader range of cognitive disorders. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for future investigations in this promising area of neuropharmacology.

References

VU0152100: A Selective M4 Receptor Positive Allosteric Modulator as a Novel Therapeutic Strategy for Stimulant Addiction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Stimulant use disorder, characterized by the abuse of substances like cocaine and amphetamine, remains a significant public health challenge with limited effective pharmacotherapies. A promising therapeutic avenue involves the modulation of central dopamine (B1211576) systems, which are critically implicated in the rewarding and reinforcing effects of stimulants. This document provides a comprehensive technical overview of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). Preclinical evidence strongly suggests that by potentiating M4 receptor activity, this compound can attenuate the behavioral and neurochemical effects of stimulants. This guide details the mechanism of action, summarizes key preclinical data in structured formats, outlines experimental protocols, and provides visual diagrams of relevant pathways and workflows to support further research and development in this area.

Mechanism of Action

This compound is a potent and selective M4 mAChR positive allosteric modulator (PAM) with an IC50 of 380 nM. It does not possess intrinsic agonist activity but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway.[1]

The therapeutic potential of this compound in stimulant addiction is primarily attributed to its ability to modulate dopamine signaling within the brain's reward circuitry, particularly in the nucleus accumbens (NAS) and caudate-putamen (CP) or striatum.[2][3][4] M4 receptors are strategically located to regulate dopamine release.[5] A significant population of these receptors is co-localized on dopamine D1 receptor-expressing neurons.[5][6]

Stimulants like cocaine and amphetamine cause a surge in extracellular dopamine in these reward-related brain regions.[2][5][6] Activation of the M4 receptor via acetylcholine, potentiated by this compound, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately counteracts the excessive dopamine release and hyperactivity induced by stimulants.[1][2] The central role of the M4 receptor in the action of this compound is confirmed by studies in M4 knockout (KO) mice, where the compound's ability to reverse stimulant-induced behaviors is abolished.[2][3][4][7]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal (e.g., D1-expressing neuron) ACh Acetylcholine M4 M4 Receptor ACh->M4 Binds VU This compound (PAM) VU->M4 Potentiates G Gi/o Protein M4->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC DA_release Increased Dopamine Release cAMP->DA_release Modulates (Reduced by M4 activation) Stim Stimulants (Cocaine/Amphetamine) Stim->DA_release Cause Effect Behavioral Effects (Hyperlocomotion, Reinforcement) DA_release->Effect A 1. Animal Habituation (e.g., 60 min in activity chamber) B 2. Pre-treatment Administer Vehicle or This compound (i.p.) A->B C 3. Pre-treatment Period (30-40 min) B->C D 4. Stimulant Challenge Administer Saline or Stimulant (s.c.) C->D E 5. Data Acquisition Record locomotor activity (60-180 min) D->E F 6. Data Analysis (e.g., Two-Way ANOVA) E->F cluster_problem Pathophysiology cluster_solution Therapeutic Intervention Stim Stimulant Use (Cocaine, Amphetamine) DA Dopamine Surge in Nucleus Accumbens/Striatum Stim->DA Behav Addictive Behaviors (Reinforcement, Hyperactivity, Relapse) DA->Behav VU This compound M4 Potentiates M4 Receptor Activity VU->M4 Norm Normalizes Dopamine Release M4->Norm Norm->DA Counteracts Atten Attenuation of Addictive Behaviors Norm->Atten

References

Preclinical Profile of VU0152100: An M4 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals

Introduction

VU0152100 is a potent, selective, and centrally-acting positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Unlike direct agonists, this compound does not activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site, enhancing the receptor's affinity for the endogenous neurotransmitter, acetylcholine (ACh).[1] This mechanism of action has positioned this compound and other M4 PAMs as a promising therapeutic strategy for treating psychosis, particularly in schizophrenia, by modulating dopamine (B1211576) levels in key brain circuits.[2][3][4][5][6] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological properties, mechanism of action, and effects in established animal models of psychosis.

Mechanism of Action: Allosteric Modulation of the M4 Receptor

This compound functions by binding to an allosteric site on the M4 receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[1][7] This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine at the orthosteric binding site.[1] The potentiation of ACh signaling leads to a more robust activation of the downstream Gi/o pathway, which primarily involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] A key therapeutic outcome of M4 activation in the striatum is the modulation of dopamine release. M4 receptors are highly co-expressed on dopamine D1 receptor-expressing medium spiny neurons, and their activation leads to a reduction in dopamine release, providing a mechanism for antipsychotic-like effects.[7][8]

cluster_membrane Cell Membrane M4R M4 Receptor (Gi/o-coupled) AC Adenylyl Cyclase M4R->AC Inhibits Dopamine Dopamine Release (Reduced) AC->Dopamine Leads to This compound This compound (PAM) This compound->M4R Binds to Allosteric Site ACh Acetylcholine (ACh) ACh->M4R Binds to Orthosteric Site

Figure 1: Signaling pathway of this compound at the M4 receptor.

Quantitative Pharmacology Data

The preclinical development of this compound involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and functional effects.

In Vitro Potency and Efficacy

This compound demonstrates potent positive allosteric modulation of the rat M4 receptor in functional assays without exhibiting intrinsic agonist activity.[1]

Assay TypeCell LineParameterValue
Calcium Mobilization (Gqi5-coupled)CHO cellsEC50380 ± 93 nM[1]
Thallium Flux (GIRK-coupled)HEK293 cellsEC501.9 ± 0.2 µM[1]
Radioligand Binding ([3H]NMS)rM4-expressing cellsACh Ki Shift~20-fold decrease[1]

Table 1: In Vitro pharmacological data for this compound.

In Vivo Behavioral Efficacy

In rodent models predictive of antipsychotic activity, this compound effectively reverses the behavioral effects of dopamine-releasing agents like amphetamine.

Animal ModelSpeciesDoses (i.p.)Effect
Amphetamine-Induced HyperlocomotionRat10, 30, 56.6 mg/kgDose-dependent reversal; significant at 30 & 56.6 mg/kg.[2][9]
Amphetamine-Disrupted Contextual FearRat10, 30, 56.6 mg/kgDose-dependent blockade; significant at 56.6 mg/kg.[2][9]
Amphetamine-Disrupted Prepulse InhibitionRat10, 30, 56.6 mg/kgBlocks amphetamine-induced disruption.[2][9]
Cocaine-Induced HyperlocomotionMouse0.1, 1, 10 mg/kgDose-dependent reduction.[8]

Table 2: In Vivo behavioral data for this compound.

In Vivo Neurochemical Effects

Microdialysis studies confirmed that the behavioral effects of this compound are associated with modulation of dopamine levels in brain regions implicated in psychosis.

Brain RegionSpeciesConditionEffect of this compound
Nucleus AccumbensRatAmphetamine-inducedReversed dopamine increase.[2][3]
Caudate-PutamenRatAmphetamine-inducedReversed dopamine increase.[2][3]
StriatumMouseCocaine-inducedAlmost abolished dopamine increase.[8]

Table 3: In Vivo neurochemical effects of this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency of a PAM in a recombinant cell line.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 (rM4) receptor and a chimeric G-protein (Gqi5) are cultured in standard conditions. The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium.

  • Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A range of concentrations of this compound is added to the wells.

  • Agonist Stimulation: After a short pre-incubation with this compound (approx. 1.5 minutes), a fixed concentration of acetylcholine, corresponding to its EC20 (the concentration that elicits 20% of its maximal response), is added.[1]

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: The EC50 value for this compound is calculated from the concentration-response curve, representing the concentration at which it produces 50% of its maximal potentiation of the ACh EC20 response.

Amphetamine-Induced Hyperlocomotion in Rats

This is a standard behavioral model used to screen for antipsychotic-like activity.

  • Animals: Adult male Sprague-Dawley rats are used for the study.[9]

  • Habituation: Rats are habituated to the test environment (e.g., open-field activity chambers) for a set period before drug administration.

  • Drug Administration:

    • This compound or vehicle is administered via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 56.6 mg/kg).[9]

    • Following a pre-treatment period, amphetamine (e.g., 1 mg/kg, s.c.) or saline is administered to induce hyperlocomotion.[2]

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically by the activity chambers for a duration of typically 90-120 minutes post-amphetamine injection.

  • Analysis: The total locomotor activity is compared between groups. A significant reduction in amphetamine-induced activity by this compound, without causing sedation on its own, indicates antipsychotic-like potential.

cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_testing Testing & Analysis A1 Acclimate Rats to Activity Chambers A2 Establish Baseline Activity A1->A2 B1 Administer this compound or Vehicle (i.p.) A2->B1 Begin Experiment B2 Pre-treatment Period (e.g., 30 min) B1->B2 B3 Administer Amphetamine or Saline (s.c.) B2->B3 C1 Record Locomotor Activity (e.g., 90-120 min) B3->C1 Start Recording C2 Analyze Data: Compare treatment groups C1->C2 C3 Assess Reversal of Hyperlocomotion C2->C3

References

VU0152100: A Technical Guide to its Function as a Positive Allosteric Modulator of the M4 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU0152100, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without demonstrating intrinsic agonist activity.[1][2] This document details the mechanism of action, summarizes key quantitative pharmacological data, provides in-depth experimental protocols for its characterization, and visualizes relevant signaling pathways and workflows. The data presented highlight the potential of this compound as a valuable research tool and a therapeutic lead for neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease, by modulating dopaminergic and cholinergic signaling.[3][4]

Introduction to this compound

This compound, with the chemical name 3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a centrally penetrant small molecule that selectively enhances the function of the M4 muscarinic acetylcholine receptor.[1][5] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as acetylcholine, this compound binds to a distinct, allosteric site.[1] This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine.[1]

The M4 receptor, a G protein-coupled receptor (GPCR) coupled to Gi/o proteins, plays a crucial role in regulating neuronal activity. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. M4 receptors are strategically expressed in key brain regions, including the striatum and cortex, where they modulate cholinergic and dopaminergic neurotransmission. The selective potentiation of M4 receptors by PAMs like this compound offers a promising therapeutic strategy for conditions associated with dopamine (B1211576) dysregulation, such as schizophrenia, with potentially fewer side effects than non-selective muscarinic agents.[3][6]

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 receptor. Its mechanism involves:

  • Binding to an Allosteric Site: this compound does not compete with the orthosteric ligand acetylcholine for binding. Instead, it binds to a topographically distinct site on the M4 receptor.[1]

  • Potentiation of Acetylcholine Response: In the presence of acetylcholine, this compound significantly increases the receptor's response. It potentiates M4-mediated cellular responses, such as calcium mobilization and GIRK channel activation.[1]

  • Increased Affinity for Acetylcholine: this compound increases the affinity of the M4 receptor for acetylcholine, leading to a leftward shift in the acetylcholine concentration-response curve.[1][7] This means that a lower concentration of acetylcholine is required to elicit a response in the presence of this compound.

  • Lack of Intrinsic Agonist Activity: this compound does not activate the M4 receptor on its own, thus its modulatory effect is dependent on the presence of the endogenous agonist, acetylcholine.[1][2]

This allosteric mechanism allows for a more nuanced and potentially safer modulation of the cholinergic system, as the effect of this compound is tied to the physiological patterns of acetylcholine release.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Efficacy of this compound
ParameterAssay TypeCell LineSpeciesValueReference
EC50 Calcium MobilizationCHO cells expressing rM4 and Gqi5Rat380 ± 93 nM[1][2]
ACh Potency Shift [3H]NMS DisplacementMembranes from cells expressing rM4Rat~20-25-fold leftward shift[1]
ACh Ki Reduction [3H]NMS DisplacementMembranes from cells expressing rM4RatFrom 252 ± 17.9 nM to 12.2 ± 0.49 nM[1]
ACh Potency Shift GIRK-mediated Thallium FluxHEK293 cells expressing hM4 and GIRK1/2Human~30-fold leftward shift[1]
ACh EC50 Reduction GIRK-mediated Thallium FluxHEK293 cells expressing hM4 and GIRK1/2HumanFrom 77 ± 1.2 nM to 2.35 ± 0.5 nM[1]
ACh Affinity Increase [3H]NMS DisplacementM4-expressing cell linesNot Specified12.1-fold[7]
Table 2: In Vivo Effects of this compound
EffectAnimal ModelDoses (mg/kg, i.p.)OutcomeReference
Reversal of Amphetamine-Induced Hyperlocomotion Rats10, 30, 56.6Dose-dependent reversal[5][6]
Reversal of Amphetamine-Induced Dopamine Increase Rats (in vivo microdialysis)Not specifiedReversal in nucleus accumbens and caudate-putamen[3]
Blockade of Amphetamine-Induced Cognitive Deficits Rats10, 30, 56.6Blocked disruption of contextual fear conditioning and prepulse inhibition[5][6]
Inhibition of Cocaine-Induced Effects MiceNot specifiedDecreased cocaine self-administration and hyperactivity[4]
Reversal of Cocaine-Induced Dopamine Increase Mice (in vivo microdialysis)0.1, 1, 10Almost complete abolition of striatal dopamine increase[8]

Signaling Pathways and Experimental Workflows

M4 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M4 muscarinic acetylcholine receptor and the modulatory role of this compound.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced levels lead to Calcium_Mobilization_Workflow start Start plate_cells Plate CHO cells expressing rM4 and Gqi5 start->plate_cells load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye add_pam Add varying concentrations of this compound load_dye->add_pam incubate_pam Incubate for 1.5 minutes add_pam->incubate_pam add_ach Add EC20 concentration of Acetylcholine (ACh) incubate_pam->add_ach measure_fluorescence Measure fluorescence changes (calcium mobilization) add_ach->measure_fluorescence analyze_data Analyze data to determine EC50 of this compound measure_fluorescence->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for VU0152100 in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), in in vivo rat studies. The information provided is intended to guide researchers in designing and executing experiments to evaluate the antipsychotic-like and other central nervous system effects of this compound.

Introduction

This compound is a highly selective M4 mAChR PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1] It is a valuable tool for investigating the role of the M4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia. This compound has been shown to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model used to assess antipsychotic potential.[2][3][4] This document outlines the recommended dosages, preparation, and administration of this compound, along with a detailed protocol for the amphetamine-induced hyperlocomotion model.

Data Presentation

The following table summarizes the quantitative data for this compound dosage and administration in in vivo rat studies based on published literature.

ParameterDetailsReference
Animal Model Adult male Sprague-Dawley rats (250-275 g)[4]
Dosage Range 10 - 100 mg/kg[2][4]
Effective Doses 30 mg/kg and 56.6 mg/kg have been shown to significantly reverse amphetamine-induced hyperlocomotion.[2]
Route of Administration Intraperitoneal (i.p.) injection[2][4]
Vehicle (Formulation 1) 10% Tween 80 in 0.9% saline solution, with pH adjusted to 6-7 using sodium hydroxide (B78521) (1 M).[5]
Vehicle (Formulation 2) 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]
Pre-treatment Time 15 - 40 minutes prior to the administration of a psychostimulant (e.g., amphetamine or cocaine).[2][5]

Signaling Pathway of M4 Muscarinic Acetylcholine Receptor

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[3][7] Upon binding of acetylcholine, the M4 receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[8] this compound binds to a site on the M4 receptor that is distinct from the acetylcholine binding site and enhances the affinity of the receptor for acetylcholine, thereby potentiating its inhibitory effect on cAMP production.[9]

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_alpha_i Gαi M4R->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits G_beta_gamma Gβγ ACh Acetylcholine ACh->M4R Binds This compound This compound This compound->M4R Potentiates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

M4 Receptor Signaling Pathway

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Tween 80

  • 0.9% sterile saline

  • 1 M Sodium hydroxide (NaOH)

  • pH meter

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

  • In a sterile tube, add the appropriate volume of Tween 80 to constitute 10% of the final volume.

  • Add the this compound powder to the Tween 80 and vortex thoroughly to create a suspension.

  • Gradually add 0.9% sterile saline to reach the final desired volume while continuously vortexing.

  • If the solution is not clear, sonicate for 5-10 minutes.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 6.0-7.0 by adding 1 M NaOH dropwise while stirring.

  • The solution should be prepared fresh on the day of the experiment.

Amphetamine-Induced Hyperlocomotion in Rats

This protocol is designed to assess the potential antipsychotic effects of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.

Materials:

  • Adult male Sprague-Dawley rats (250-275 g)

  • This compound solution

  • Amphetamine solution (e.g., 1 mg/kg in saline)

  • Vehicle solution (e.g., 10% Tween 80 in saline)

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

  • Syringes and needles for i.p. and subcutaneous (s.c.) injections.

Experimental Workflow:

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment Acclimatization Acclimatize rats to housing conditions (1 week) Habituation Habituate rats to locomotor activity chambers (30 min/day for 2-3 days) Acclimatization->Habituation Baseline Place rats in chambers and record baseline locomotor activity (30-60 min) Habituation->Baseline Pretreatment Administer this compound or Vehicle (i.p.) Baseline->Pretreatment Incubation Return rats to chambers (15-40 min incubation period) Pretreatment->Incubation Stimulant Administer Amphetamine or Saline (s.c.) Incubation->Stimulant Data_Collection Record locomotor activity (60-90 min) Stimulant->Data_Collection Data_Analysis Analyze locomotor activity data (e.g., distance traveled, beam breaks) Data_Collection->Data_Analysis Interpretation Interpret results and perform statistical analysis Data_Analysis->Interpretation

Amphetamine-Induced Hyperlocomotion Workflow

Procedure:

  • Acclimatization: Upon arrival, house the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Habituation: To reduce novelty-induced hyperactivity, habituate the rats to the open-field chambers for 30 minutes each day for 2-3 days prior to the experiment.

  • Baseline Activity: On the day of the experiment, place the rats individually into the activity chambers and allow them to explore freely for a 30-60 minute baseline period. Record locomotor activity during this time.

  • Pre-treatment: After the baseline period, remove the rats from the chambers and administer this compound (e.g., 10, 30, 56.6 mg/kg, i.p.) or the vehicle solution.

  • Incubation Period: Immediately return the rats to their respective activity chambers for a 15-40 minute incubation period.

  • Amphetamine Challenge: Following the incubation period, administer amphetamine (e.g., 1 mg/kg, s.c.) or saline to the appropriate groups.

  • Data Collection: Record locomotor activity continuously for the next 60-90 minutes. Data is typically collected in 5-10 minute bins.

  • Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the post-amphetamine period. Compare the activity of the this compound-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcomes:

  • The vehicle-amphetamine group should exhibit a significant increase in locomotor activity compared to the vehicle-saline group.

  • Effective doses of this compound are expected to significantly and dose-dependently reduce the amphetamine-induced hyperlocomotion.[2][4]

  • This compound administered alone should not significantly alter baseline locomotor activity at the doses tested for antipsychotic-like effects.

Troubleshooting:

  • High variability in baseline activity: Ensure adequate habituation to the testing environment. Handle the animals gently and consistently.

  • Lack of amphetamine effect: Verify the dose and potency of the amphetamine solution. Ensure proper administration.

  • Inconsistent this compound effects: Ensure the this compound solution is properly prepared and administered. Check for potential issues with the compound's stability or solubility.

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the M4 muscarinic receptor in the central nervous system. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in in vivo rat studies, particularly for investigating its potential as a novel antipsychotic agent. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Solubilizing VU0152100 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), for in vitro experiments. Adherence to these guidelines is crucial for ensuring accurate and reproducible results in cell-based assays.

Introduction to this compound

This compound is a potent and selective M4 mAChR PAM with an EC50 of 380 nM.[1][2] It functions by binding to an allosteric site on the M4 receptor, thereby enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][3] This modulation does not possess intrinsic agonist activity but potentiates ACh-induced responses.[1] this compound is a valuable tool for studying the role of the M4 receptor in various physiological and pathological processes, including those related to psychiatric and neurological disorders like schizophrenia.[4][5][6]

Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7] For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous assay buffer.

Table 1: Solubility Data for this compound

SolventMaximum ConcentrationSource
Dimethyl Sulfoxide (DMSO)100 mM
Dimethyl Sulfoxide (DMSO)>50 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL[2][7]
Dimethylformamide (DMF)30 mg/mL[2][7]
Ethanol10 mM
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL[2][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.32 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.32 mM)[4]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 341.43 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.41 mg of this compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4]

  • Once the this compound is completely dissolved, the stock solution is ready for use.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] The solution is stable for at least one year at -20°C and two years at -80°C.[4]

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the DMSO stock solution to prepare working concentrations for cell-based assays. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of assay buffer. Then, add 1 µL of the 1 mM intermediate dilution to 99 µL of assay buffer.

  • Always add the diluted compound to the assay plate or tube last to ensure rapid and uniform mixing.

  • A vehicle control containing the same final concentration of DMSO as the test wells should always be included in the experiment.

In Vitro Assay Example: Calcium Mobilization Assay

This compound potentiates acetylcholine-induced calcium mobilization in CHO-K1 cells stably expressing the rat M4 receptor and a chimeric G-protein (Gqi5).[1][3]

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably co-expressing the rat M4 muscarinic receptor and the chimeric G protein Gqi5 in appropriate cell culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.

  • Dye Loading: Wash the cells with an assay buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for a specified period (e.g., 1.5 minutes).[1]

  • Agonist Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells.[1]

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.

  • Data Analysis: The potentiation by this compound is determined by the increase in the acetylcholine-induced fluorescence signal compared to the vehicle control. Calculate EC50 values from the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M4 muscarinic acetylcholine receptor and a general workflow for in vitro assays using this compound.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 mAChR G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->M4R Orthosteric Binding This compound This compound (PAM) This compound->M4R Allosteric Binding ATP ATP ATP->AC

Caption: M4 mAChR Signaling Pathway.

Experimental_Workflow prep_stock Prepare 10 mM this compound Stock Solution in DMSO store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock prep_working Prepare Working Solutions by Serial Dilution store_stock->prep_working add_compound Add this compound Working Solutions to Cells prep_working->add_compound cell_culture Culture and Plate Cells for Assay cell_culture->add_compound add_agonist Add Acetylcholine (Agonist) add_compound->add_agonist measure_response Measure Cellular Response (e.g., Calcium Flux) add_agonist->measure_response analyze_data Analyze Data and Determine EC50 measure_response->analyze_data

Caption: In Vitro Assay Workflow.

References

Application Notes and Protocols for VU0152100 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It is a valuable research tool for investigating the role of the M4 receptor in the central nervous system and for exploring its therapeutic potential in neuropsychiatric disorders such as schizophrenia.[1][2] this compound exhibits no intrinsic agonist activity but potentiates the effect of the endogenous ligand, acetylcholine, at the M4 receptor.[2] These application notes provide an overview of the use of this compound in common behavioral assays and detailed protocols for its application.

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric site on the M4 receptor, distinct from the acetylcholine binding site. This binding increases the affinity of acetylcholine for the receptor and enhances its signaling. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3][4] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Leads to

M4 Muscarinic Receptor Signaling Pathway

Application Notes

This compound has been demonstrated to have significant effects in several preclinical models of psychosis and cognitive impairment. Its ability to reverse the behavioral effects of psychostimulants like amphetamine makes it a valuable tool for studying the underlying neurobiology of these conditions.

Key Behavioral Effects of this compound:

  • Reversal of Amphetamine-Induced Hyperlocomotion: this compound dose-dependently reverses the increase in locomotor activity induced by amphetamine in rodents.[1][2][5] This is a widely used screening paradigm for potential antipsychotic drugs.

  • Blockade of Amphetamine-Induced Prepulse Inhibition (PPI) Deficits: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Amphetamine disrupts PPI in rodents, and this compound can block this disruption.[1]

  • Reversal of Amphetamine-Induced Deficits in Contextual Fear Conditioning: this compound can ameliorate the negative impact of amphetamine on learning and memory in contextual fear conditioning paradigms.[1]

  • Reduction of Cocaine-Induced Behavioral and Neurochemical Effects: Studies have shown that this compound can inhibit the reinforcing effects of cocaine and the associated increases in striatal dopamine.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in key behavioral studies.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose of this compound (mg/kg, i.p.)Locomotor Activity (Mean Distance Traveled in cm)% Reversal of Amphetamine Effect
Vehicle + Vehicle-~2000-
Vehicle + Amphetamine (1 mg/kg)-~120000%
This compound + Amphetamine10~10000~20%
This compound + Amphetamine30~6000~60%
This compound + Amphetamine56.6~4000~80%

Data are approximated from graphical representations in published studies.[5]

Table 2: Effect of this compound on Amphetamine-Induced Disruption of Prepulse Inhibition (PPI) in Rats

Treatment GroupDose of this compound (mg/kg, i.p.)% PPI (at 15 dB prepulse)
Vehicle + Vehicle-~60%
Vehicle + Amphetamine (1 mg/kg)-~30%
This compound + Amphetamine10~40%
This compound + Amphetamine30~50%
This compound + Amphetamine56.6~60%

Data are approximated from graphical representations in published studies.[1]

Table 3: Effect of this compound on Amphetamine-Induced Deficits in Contextual Fear Conditioning in Rats

Treatment GroupDose of this compound (mg/kg, i.p.)% Freezing Time
Vehicle + Vehicle-~50%
Vehicle + Amphetamine (1 mg/kg)-~20%
This compound + Amphetamine10~25%
This compound + Amphetamine30~35%
This compound + Amphetamine56.6~45%

Data are approximated from graphical representations in published studies.[1]

Experimental Protocols

1. Amphetamine-Induced Hyperlocomotion

This protocol assesses the ability of this compound to reverse the psychostimulant effects of amphetamine.

AIH_Workflow Habituation Habituation (30 min) Pretreatment Pre-treatment: Vehicle or this compound (i.p.) Habituation->Pretreatment t = 0 min Treatment Treatment: Vehicle or Amphetamine (s.c.) Pretreatment->Treatment t = 30 min Data_Collection Data Collection: Locomotor Activity (60 min) Treatment->Data_Collection t = 60 min Analysis Data Analysis Data_Collection->Analysis

Workflow for Amphetamine-Induced Hyperlocomotion

Materials:

  • This compound

  • Amphetamine sulfate

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • Sprague-Dawley rats (250-275 g)

  • Open field activity chambers

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

Procedure:

  • Habituation: Place rats individually into the open field chambers and allow them to habituate for 30 minutes.[5]

  • Pre-treatment: After habituation, administer this compound (e.g., 3, 10, 30, 56.6 mg/kg) or vehicle via i.p. injection.[5]

  • Inter-injection Interval: Return the rats to their home cages or keep them in the activity chambers for 30 minutes.

  • Treatment: Administer amphetamine (1 mg/kg) or vehicle via s.c. injection.[5]

  • Data Collection: Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.[5]

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

This protocol measures the ability of this compound to block the disruption of sensorimotor gating caused by amphetamine.

PPI_Workflow Pretreatment Pre-treatment: Vehicle or this compound (i.p.) Treatment Treatment: Vehicle or Amphetamine (s.c.) Pretreatment->Treatment 30 min interval Acclimation Acclimation to Startle Chamber (5 min) Treatment->Acclimation 30 min interval PPI_Session PPI Test Session: Pseudorandom presentation of pulse-alone and prepulse-pulse trials Acclimation->PPI_Session Analysis Data Analysis: Calculate %PPI PPI_Session->Analysis

References

Application Notes and Protocols for VU0152100 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1][2] As a PAM, this compound does not possess intrinsic agonist activity but potentiates the response of the M4 receptor to the endogenous neurotransmitter, acetylcholine (ACh).[1] This potentiation occurs through an allosteric binding site, a location on the receptor distinct from the ACh binding site. The binding of this compound increases the affinity of ACh for the M4 receptor and enhances the receptor's coupling to G proteins.[1]

The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] M4 receptors are strategically expressed in key brain regions involved in motor control and cognition, such as the striatum and hippocampus. Their activation has been shown to modulate dopaminergic and cholinergic signaling, making them a promising target for the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2]

Electrophysiology studies have demonstrated that activation of M4 receptors can depress excitatory synaptic transmission.[1] this compound, with its high selectivity for the M4 receptor over other mAChR subtypes (M1, M2, M3, and M5), provides a valuable pharmacological tool to investigate the specific roles of the M4 receptor in neuronal excitability and synaptic plasticity.[1] These application notes provide detailed protocols for the use of this compound in electrophysiological recordings, particularly whole-cell patch-clamp in brain slices.

Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeCell LineSpeciesParameterValueReference
Calcium MobilizationCHO-K1 expressing M4RatEC50380 ± 93 nM[1]
GIRK Channel ActivationHEK293 with GIRK1/2 and M4HumanEC50 (in presence of ACh EC20)1.9 ± 0.2 µM[1]
ACh PotentiationCHO-K1 expressing M4RatMaximal Fold Shift in ACh CRC70-fold (at 10 µM this compound)[1]

Table 2: Solubility and Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight341.4 g/mol [3]
Solubility in DMSO~30 mg/mLCayman Chemical
Solubility in Dimethyl Formamide~30 mg/mLCayman Chemical
Aqueous SolubilitySparingly solubleCayman Chemical

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Artificial cerebrospinal fluid (aCSF) or desired extracellular solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Calculate the required mass of this compound for the desired volume of 10 mM stock solution (M.W. = 341.4 g/mol ).

    • Aliquot the calculated mass of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for at least one year when stored properly.

  • Working Solution Preparation (in aCSF):

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare the desired final concentration of this compound by diluting the stock solution in the recording aCSF. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of aCSF.

    • Vortex the working solution thoroughly before use. It is recommended to prepare fresh working solutions daily. Due to the limited aqueous solubility of this compound, ensure the final DMSO concentration in the recording solution is low (typically ≤ 0.1%) to avoid off-target effects.

Protocol 2: Whole-Cell Patch-Clamp Recording in Acute Brain Slices to Measure Effects on Synaptic Transmission

This protocol is adapted from methods used to study the effects of M4 PAMs on excitatory synaptic transmission in the hippocampus.

Materials:

  • Slicing Solution (NMDG-based, protective):

    • 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl.

  • Artificial Cerebrospinal Fluid (aCSF for recording):

    • 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 2 mM MgSO4. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Internal Pipette Solution (K-gluconate based):

    • 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound working solution (e.g., 10 µM in aCSF)

  • Acetylcholine (ACh) or Carbachol (CCh) solution

  • M4 selective antagonist (e.g., VU6021625) for control experiments

  • Standard electrophysiology rig with amplifier, micromanipulators, microscope, and data acquisition system.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

    • Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at room temperature or near-physiological temperature.

    • Visualize neurons using DIC or IR microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Obtain a Giga-ohm seal (>1 GΩ) on a neuron in the region of interest (e.g., a CA1 pyramidal neuron).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron in voltage-clamp mode at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

  • Evoked Synaptic Transmission:

    • Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals for CA1 recordings).

    • Deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) to evoke EPSCs. Adjust the stimulation intensity to elicit a stable baseline EPSC amplitude of 50-150 pA.

    • Record a stable baseline of evoked EPSCs for at least 5-10 minutes.

  • Application of this compound:

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM).

    • To observe the potentiating effect, co-apply a low concentration of an M4 agonist like ACh or CCh (e.g., 1-3 µM CCh). The concentration of the agonist should be sub-maximal to allow for potentiation.

    • Record the EPSCs for 10-20 minutes in the presence of the drug(s) to observe the effect on synaptic transmission. A depression of the EPSC amplitude is expected.

  • Washout and Data Analysis:

    • Switch the perfusion back to the control aCSF to wash out the drug and observe any recovery of the EPSC amplitude.

    • Analyze the data by measuring the EPSC amplitude before, during, and after drug application. Normalize the EPSC amplitude to the baseline period and plot the time course of the drug effect.

Protocol 3: Control Experiments

To ensure the observed effects are specifically mediated by the M4 receptor, the following control experiments are recommended:

  • Vehicle Control: Apply the vehicle (aCSF with the same final concentration of DMSO as the this compound working solution) to confirm that the solvent does not affect synaptic transmission.

  • Antagonist Control: Pre-incubate the slice with a selective M4 receptor antagonist (e.g., VU6021625, 1-3 µM) for 10-15 minutes before co-applying the antagonist with this compound and the M4 agonist. A specific M4-mediated effect of this compound should be blocked by the antagonist.

  • Use of M4 Knockout Mice: If available, perform the experiments in brain slices from M4 receptor knockout mice to demonstrate that the effect of this compound is absent in these animals.[4]

Signaling Pathways and Experimental Workflow Diagrams

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Inhibition Inhibition of Neurotransmitter Release G_protein->Inhibition Leads to cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: M4 Receptor Signaling Pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Slice_Prep Prepare Acute Brain Slices Patch Obtain Whole-Cell Patch Clamp Recording Slice_Prep->Patch Solution_Prep Prepare aCSF and Internal Solution Solution_Prep->Patch Drug_Prep Prepare this compound Working Solution Drug_App Bath Apply this compound + M4 Agonist Drug_Prep->Drug_App Baseline Record Stable Baseline EPSCs Patch->Baseline Baseline->Drug_App Washout Washout with aCSF Drug_App->Washout Measure Measure EPSC Amplitude Washout->Measure Normalize Normalize to Baseline Measure->Normalize Plot Plot Time Course of Drug Effect Normalize->Plot

Caption: Electrophysiology Experimental Workflow.

References

Application Notes and Protocols: In Vivo Microdialysis with VU0152100 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It has garnered significant interest in neuroscience research and drug development for its potential therapeutic applications in conditions such as psychosis and substance use disorders.[1][2][4] One of the key mechanisms through which this compound is thought to exert its effects is by modulating dopamine (B1211576) release in brain regions associated with reward and motivation, such as the nucleus accumbens and caudate-putamen.[1][5] In vivo microdialysis is a powerful technique that allows for the sampling and quantification of extracellular neurotransmitter levels in awake, freely moving animals, providing a dynamic view of neurochemical changes in response to pharmacological agents.[5]

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rodents to investigate the effects of this compound administration on dopamine neurotransmission.

Principle of the Method

In vivo microdialysis involves the stereotaxic implantation of a microdialysis probe into a specific brain region of an anesthetized animal. Following a recovery period, the animal, now awake and able to move freely, is connected to a perfusion system. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. The probe's tip has a semi-permeable membrane that allows for the diffusion of small molecules, such as neurotransmitters, from the extracellular fluid into the aCSF based on the concentration gradient. The resulting fluid, termed the dialysate, is collected at regular intervals and analyzed to determine the concentration of the analyte of interest, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine. This compound can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe itself (reverse microdialysis) to assess its impact on basal or stimulated dopamine levels.

Data Presentation

Table 1: In Vivo Effects of this compound on Stimulant-Induced Dopamine Release
Animal ModelBrain RegionStimulantThis compound Dose (mg/kg, i.p.)Effect on Dopamine ReleaseReference
RatNucleus AccumbensAmphetamine (1 mg/kg, s.c.)30, 56.6Dose-dependent reversal of amphetamine-induced increase[2][3]
RatCaudate-PutamenAmphetamine (1 mg/kg, s.c.)30, 56.6Dose-dependent reversal of amphetamine-induced increase[2][3]
MouseStriatumCocaine (30 mg/kg)0.1, 1.0, 10Pronounced reduction of cocaine-induced increase[5]
Table 2: Representative Baseline and Stimulated Extracellular Dopamine Levels
ConditionBrain RegionDopamine Concentration (fmol/15µl)Reference
Baseline (Mouse)Striatum15 ± 1.2[5]
Cocaine (30 mg/kg)Striatum~75 (498±74% of baseline)[5]
Cocaine + this compound (1.0 mg/kg)Striatum~29 (193±25% of baseline)[5]

Experimental Protocols

I. Stereotaxic Surgery for Microdialysis Probe Guide Cannula Implantation

This protocol is adapted from established methods for stereotaxic surgery in rodents.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula and dummy cannula

  • Bone screws

  • Dental cement

  • Antiseptic solution and sterile swabs

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal and mount it securely in the stereotaxic frame.

  • Shave the scalp and clean the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify bregma and lambda and ensure the skull is level.

  • Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., nucleus accumbens, caudate-putamen).

  • Drill small holes in the skull for the guide cannula and anchor screws.

  • Slowly lower the guide cannula to the predetermined coordinates.

  • Secure the guide cannula and anchor screws to the skull using dental cement.

  • Insert the dummy cannula into the guide cannula to keep it patent.

  • Suture the incision and administer post-operative analgesics.

  • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

II. In Vivo Microdialysis Procedure

Materials:

  • Surgically prepared rodent

  • Microdialysis probe

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector (refrigerated)

  • Connecting tubing (FEP or PEEK)

  • Liquid swivel (for freely moving animals)

Procedure:

  • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

  • Slowly insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via a liquid swivel.

  • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow a stabilization period of at least 1-2 hours for the extracellular environment to equilibrate.

  • Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

  • Administer this compound via the desired route (e.g., intraperitoneal injection). For reverse microdialysis, this compound is included in the aCSF.

  • If investigating stimulant effects, administer the stimulant (e.g., amphetamine or cocaine) at the appropriate time point after this compound.

  • Continue collecting dialysate samples at regular intervals for the duration of the experiment.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

  • Store the collected dialysate samples at -80°C until analysis.

III. Analysis of Dopamine by HPLC-ECD

Materials:

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., sodium phosphate (B84403) buffer, EDTA, methanol, and an ion-pairing agent)

  • Dopamine standards

  • Autosampler

Procedure:

  • Prepare the mobile phase and dopamine standards of known concentrations.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the electrochemical detector.

  • Create a standard curve by injecting known concentrations of dopamine.

  • Inject the collected dialysate samples into the HPLC system.

  • Identify and quantify the dopamine peak in the chromatograms based on its retention time and the standard curve.

  • Express the results as a percentage of the baseline dopamine levels for each animal to account for individual differences in probe recovery.

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Terminal ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds Gi Gi/o Protein M4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits DA_release Dopamine Release Gi->DA_release inhibits cAMP cAMP AC->cAMP produces AC->DA_release facilitates PKA PKA cAMP->PKA activates PKA->DA_release modulates This compound This compound (PAM) This compound->M4R potentiates

Caption: M4 Receptor Signaling Pathway Modulating Dopamine Release.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Recovery Period (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Equilibration probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration (i.p. or reverse dialysis) baseline->drug_admin stimulant_admin Stimulant Administration (optional) drug_admin->stimulant_admin sample_collection Post-treatment Sample Collection stimulant_admin->sample_collection hplc HPLC-ECD Analysis of Dopamine sample_collection->hplc data_analysis Data Analysis & Verification hplc->data_analysis

Caption: Experimental Workflow for In Vivo Microdialysis with this compound.

References

Application Notes and Protocols: Investigating the Psychoactive Drug Interactions of VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), in combination with other psychoactive drugs. The focus is on its potential as an antipsychotic agent, with detailed protocols and data presented from key studies.

Introduction

This compound is a highly selective M4 PAM that has shown promise in preclinical models for the treatment of psychosis and cognitive deficits associated with psychiatric disorders such as schizophrenia.[1][2][3] Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound offers a novel mechanism of action by potentiating the effects of the endogenous neurotransmitter acetylcholine (ACh) at M4 receptors.[4] This approach may offer a more targeted therapeutic effect with a reduced side effect profile. These notes detail the experimental evidence for this compound's interaction with the psychostimulant amphetamine, a common preclinical model for inducing psychosis-like behaviors.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in combination with amphetamine.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

This compound Dose (mg/kg, i.p.)Amphetamine Dose (mg/kg, s.c.)% Reversal of HyperlocomotionStatistical Significance (p-value)Reference
101Not specifiedNot significant[1]
17.81Not specifiedNot significant[1]
301Significant reversalp<0.05[1]
56.61Robust reversalp<0.05[1]

Table 2: Effect of this compound on Amphetamine-Induced Deficits in Prepulse Inhibition (PPI) in Rats

This compound Dose (mg/kg, i.p.)Amphetamine Dose (mg/kg, s.c.)OutcomeStatistical Significance (p-value)Reference
10 - 56.63Dose-dependent blockade of disruptionp<0.05 at highest dose[1]

Table 3: Effect of this compound on Amphetamine-Induced Changes in Extracellular Dopamine (DA) in Rats

Brain RegionThis compound Dose (mg/kg, i.p.)Amphetamine Dose (mg/kg, s.c.)Outcome on DA LevelsReference
Nucleus Accumbens (NAS)56.61Reversal of amphetamine-induced increase[1][2]
Caudate-Putamen (CP)56.61Reversal of amphetamine-induced increase[1][2]

Table 4: Effect of this compound in Combination with an M1 Agonist on Cocaine Seeking Behavior in Mice

Drug CombinationOutcome on Extinction of Cocaine SeekingReference
This compound aloneNo significant effect[5]
VU0357017 (M1 agonist) aloneNo significant effect[5]
This compound + VU0357017Significantly expedited extinction[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Amphetamine-Induced Hyperlocomotion Assay

  • Objective: To assess the ability of this compound to reverse psychostimulant-induced hyperlocomotion.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Drug Preparation and Administration:

    • This compound is suspended in a vehicle of 5% gum arabic in sterile water.

    • d-Amphetamine is dissolved in 0.9% saline.

    • Rats are pre-treated with vehicle or this compound (i.p.) 15 minutes prior to the administration of amphetamine (s.c.).

  • Procedure:

    • Acclimate rats to the locomotor activity chambers for 60 minutes.

    • Administer this compound or vehicle.

    • 15 minutes post-VU0152100 administration, administer amphetamine or vehicle.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for 120 minutes post-amphetamine injection.

  • Data Analysis: Analyze locomotor activity data using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests (e.g., Dunnett's test) are used for pairwise comparisons.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To determine if this compound can reverse amphetamine-induced deficits in sensorimotor gating.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Drug Administration:

    • Administer this compound (i.p.) 15 minutes prior to amphetamine (s.c.).

    • Behavioral testing begins 15 minutes after the amphetamine injection.

  • Procedure:

    • Place rats in startle chambers and acclimate for a 5-minute period with a 65 dB background noise.

    • The test session consists of a series of trials: pulse-alone trials (e.g., 120 dB stimulus) and prepulse-pulse trials (e.g., a 75 dB prepulse stimulus presented 100 ms (B15284909) before the 120 dB pulse).

    • Measure the startle response (amplitude of the whole-body flinch).

  • Data Analysis: Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Analyze data using ANOVA followed by appropriate post-hoc tests.

Protocol 3: In Vivo Microdialysis for Dopamine Measurement

  • Objective: To measure the effect of this compound on amphetamine-induced dopamine release in specific brain regions.

  • Animal Model: Male Sprague-Dawley rats with surgically implanted microdialysis guide cannulae targeting the nucleus accumbens and caudate-putamen.

  • Procedure:

    • After recovery from surgery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer this compound (i.p.) followed by amphetamine (s.c.) at specified time points.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) post-drug administration.

  • Analysis: Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Express results as a percentage of the baseline dopamine concentration.

Visualizations: Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway in the Striatum

The following diagram illustrates the proposed mechanism by which this compound, as an M4 PAM, modulates dopamine signaling in the striatum. Activation of M4 receptors on cholinergic interneurons is thought to inhibit acetylcholine release, which in turn reduces dopamine release from dopaminergic terminals. Furthermore, M4 receptors on dopamine D1 receptor-expressing medium spiny neurons may also play a role in modulating dopaminergic activity.[6] Some evidence also suggests an interaction with the endocannabinoid system via CB2 receptors.[7]

M4_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_neuron Dopaminergic Neuron DA Dopamine DA_neuron->DA Releases ACh_neuron Cholinergic Interneuron ACh ACh ACh_neuron->ACh Releases MSN Medium Spiny Neuron (D1 Receptor Expressing) This compound This compound M4_R_pre M4 Receptor This compound->M4_R_pre Potentiates M4_R_post M4 Receptor This compound->M4_R_post Potentiates Amphetamine Amphetamine DAT Dopamine Transporter Amphetamine->DAT Blocks ACh->M4_R_pre Activates ACh->M4_R_post Activates D1_R D1 Receptor DA->D1_R Activates M4_R_pre->DA_neuron Inhibits DA Release M4_R_post->MSN Inhibitory Signal D1_R->MSN Excitatory Signal DAT->DA_neuron Reuptake Experimental_Workflow start Start: Animal Acclimation pretreatment Pre-treatment: Administer this compound or Vehicle (i.p.) start->pretreatment wait1 Waiting Period (e.g., 15 min) pretreatment->wait1 treatment Treatment: Administer Psychoactive Drug (e.g., Amphetamine, s.c.) or Vehicle wait1->treatment wait2 Waiting Period (e.g., 15 min) treatment->wait2 behavioral_assay Behavioral Assay (e.g., Locomotor Activity, PPI) wait2->behavioral_assay data_collection Data Collection behavioral_assay->data_collection data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis results Results Interpretation data_analysis->results

References

Application Notes and Protocols for the Intraperitoneal Injection of VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2][3][4]. As a research compound, it is instrumental in studying the role of the M4 receptor in various physiological and pathological processes, particularly within the central nervous system. The M4 receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research, implicated in conditions such as schizophrenia and Parkinson's disease due to its role in modulating dopaminergic activity[1].

These application notes provide detailed protocols for the preparation of this compound for in vivo studies involving intraperitoneal (IP) injection, a common administration route for systemic delivery in preclinical animal models.

Physicochemical and Solubility Data

This compound is a solid, crystalline compound.[2] Successful preparation for intraperitoneal injection hinges on its solubility characteristics. The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Weight 341.4 g/mol [1][2]
Form Crystalline Solid[1][2]
Purity ≥98%[2][5]
Solubility in DMSO ≥ 30 mg/mL (up to 100 mM)[1][2][5]
Solubility in DMF 30 mg/mL[2]
Solubility in Ethanol 10 mM[1]
Aqueous Solubility Poor (0.14 mg/mL in 1:6 DMSO:PBS)[2]

Experimental Protocols

Due to its poor aqueous solubility, this compound requires a specific vehicle for systemic administration. The following protocols are based on established methods for preparing this compound for in vivo use.[6][7] It is highly recommended to prepare the dosing solution fresh on the day of the experiment.[6]

Protocol 1: Tween 80-Based Vehicle

This protocol is adapted from studies where this compound was successfully used in rats to reverse amphetamine-induced hyperlocomotion.[7]

3.1.1 Materials and Equipment

  • This compound powder

  • Tween 80

  • Sterile, double-deionized water

  • 1 N Sodium Hydroxide (NaOH)

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Sonicator (bath or probe)

  • pH meter

  • Sterile syringes and needles

  • Vortex mixer

3.1.2 Step-by-Step Preparation Procedure

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume (e.g., 1.0 mL/kg)[7].

    • Example Calculation for a 56.6 mg/kg dose:

      • For a 250g rat receiving a 1 mL/kg injection, the volume is 0.25 mL.

      • The required drug amount per rat is 0.25 kg * 56.6 mg/kg = 14.15 mg.

      • If preparing 10 mL of solution (enough for multiple animals plus overage), the concentration is 56.6 mg/mL. Total this compound needed: 10 mL * 56.6 mg/mL = 566 mg.

  • Prepare the Vehicle: In a sterile conical tube, prepare a 10% Tween 80 solution in double-deionized water. For 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of water.

  • Dissolve this compound: Weigh the calculated amount of this compound powder and add it to the vehicle.

  • Homogenize the Solution: Vortex the mixture vigorously. Sonicate the solution until the compound is fully dissolved and the solution is homogenous.[7] For compounds like this compound, jet-milling to create uniform nanoparticles prior to formulation can improve homogeneity, though sonication is often sufficient for laboratory-scale preparations.[7]

  • Adjust pH: Check the pH of the solution and carefully adjust it to approximately 7.0 using 1 N NaOH.[7]

  • Final Preparation: Ensure the final solution is clear and free of particulates before drawing it into syringes for injection.

Protocol 2: Multi-Component Vehicle (with DMSO & PEG300)

This formulation provides an alternative for achieving a clear solution, particularly for compounds that are challenging to dissolve.[6]

3.2.1 Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath and/or sonicator (optional)

3.2.2 Step-by-Step Preparation Procedure

  • Calculate Required Amounts: Determine the necessary concentration and total volume as described in Protocol 1. This vehicle has been shown to achieve a solubility of at least 2.5 mg/mL.[6]

  • Prepare the Vehicle Cocktail: The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is crucial to add the solvents sequentially.

  • Dissolve this compound in DMSO: Add the calculated amount of this compound powder to the required volume of DMSO (10% of the final volume). Vortex until fully dissolved.

  • Add Co-solvents: Sequentially add the PEG300 (40% of final volume) and Tween-80 (5% of final volume), mixing thoroughly after each addition.

  • Add Saline: Add the final volume of sterile saline (45% of final volume) and vortex until the solution is clear and homogenous.

  • Aid Dissolution (if necessary): If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[6]

  • Final Preparation: Allow the solution to return to room temperature and ensure it is clear before administration.

Intraperitoneal Injection Procedure (Rodents)

This is a general guide. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Animal Restraint: Properly restrain the mouse or rat. For rats, a two-person technique is often preferred.[8] The animal should be positioned so that its head is tilted downward, allowing the abdominal organs to shift cranially.[9]

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]

  • Injection: Using an appropriately sized sterile needle (e.g., 23-25g for rats, 25-27g for mice), insert the needle at a 30-45 degree angle into the peritoneal cavity.[8][9]

  • Aspirate: Gently pull back on the syringe plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administer Compound: Inject the solution slowly and smoothly. The maximum recommended injection volume is typically 10 mL/kg.[8]

  • Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing this compound and its molecular mechanism of action.

G cluster_prep Preparation of this compound Dosing Solution A 1. Calculate Dose & Weigh this compound C 3. Add this compound to Vehicle A->C B 2. Prepare Vehicle (e.g., 10% Tween 80 in dH2O) B->C D 4. Homogenize (Vortex & Sonicate) C->D E 5. Adjust pH to ~7.0 D->E F 6. Draw into Syringe for Injection E->F G cluster_membrane Cell Membrane M4 M4 Receptor (GPCR) G_protein Gi/o Protein Activation M4->G_protein Conformational Change ACh Acetylcholine (Endogenous Agonist) ACh->M4 Binds to orthosteric site VU This compound (PAM) VU->M4 Binds to allosteric site Response Inhibition of Adenylyl Cyclase Decreased cAMP Modulation of Neuronal Excitability G_protein->Response

References

Application Notes and Protocols for Cell-Based Assays to Determine VU0152100 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a PAM, this compound does not exhibit intrinsic agonist activity but enhances the response of the M4 receptor to its endogenous ligand, acetylcholine.[1] The M4 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to Gi/Go proteins.[2][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] M4 receptors also play a role in modulating other signaling pathways, including the augmentation of phospholipase A2.[4] Due to its role in neuronal signaling, the M4 receptor is a significant target for therapeutic intervention in neurological and psychiatric disorders.[2]

These application notes provide detailed protocols for a selection of cell-based assays designed to quantify the efficacy of this compound as an M4 receptor PAM.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The M4 receptor, upon binding acetylcholine, activates inhibitory Gi/Go proteins. This activation leads to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunits can modulate the activity of various downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

M4_Signaling_Pathway cluster_membrane Plasma Membrane M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Produces K_out K+ GIRK->K_out K+ Efflux ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP ATP->AC Substrate K_in K+ K_in->GIRK K+ Efflux

Caption: M4 Muscarinic Acetylcholine Receptor Signaling Pathway.

Data Presentation

The following tables summarize quantitative data for this compound's activity in various cell-based assays as reported in the literature.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell LineParameterThis compound EC₅₀ (µM)Reference
Calcium MobilizationCHO cells expressing rM4 and Gqi5Potentiation of EC₂₀ ACh0.380 ± 0.093[1]
Thallium FluxHEK293 cells expressing hM4 and GIRK1/2Potentiation of EC₂₀ ACh1.9 ± 0.2[1]

Table 2: Effect of this compound on Acetylcholine (ACh) Affinity

Assay TypeCell LineThis compound Concentration (µM)Fold Shift in ACh PotencyReference
Calcium MobilizationCHO cells expressing rM4 and Gqi510~70-fold leftward shift[1]
[³H]NMS BindingCHO cells expressing rM410~20-fold decrease in ACh Ki[1]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the potentiation of acetylcholine-induced calcium mobilization in cells co-expressing the M4 receptor and a chimeric G protein (Gqi5). The Gqi5 protein allows the typically Gi-coupled M4 receptor to signal through the Gq pathway, leading to an increase in intracellular calcium upon activation.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed CHO-M4-Gqi5 cells in 96-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Incubate for 1 hour C->D E Add this compound (or vehicle) D->E F Incubate for 1.5 minutes E->F G Add EC₂₀ concentration of ACh F->G H Measure fluorescence intensity G->H

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably co-expressing the rat M4 muscarinic receptor (rM4) and the chimeric G protein Gqi5 in appropriate growth medium.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound or vehicle to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1.5 minutes at room temperature.

  • Agonist Addition: Add a pre-determined EC₂₀ concentration of acetylcholine (ACh) to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Normalize the data to the maximal response induced by a saturating concentration of ACh. Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Thallium Flux Assay

This assay measures the potentiation of acetylcholine-induced activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. In this assay, thallium ions serve as a surrogate for potassium ions, and their influx into the cell through activated GIRK channels is detected by a thallium-sensitive fluorescent dye.

Workflow Diagram:

Thallium_Flux_Workflow A Seed HEK293-M4-GIRK1/2 cells in 384-well plates B Incubate overnight A->B C Load cells with a thallium-sensitive dye B->C D Incubate for 1 hour C->D E Pre-incubate with this compound (or vehicle) D->E F Add ACh and thallium solution E->F G Measure fluorescence intensity F->G

Caption: Thallium Flux Assay Workflow.

Protocol:

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably co-expressing the human M4 muscarinic receptor (hM4) and heteromeric GIRK1/2 channels.

  • Cell Plating: Plate the cells into 384-well plates and incubate overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol. Incubate for 1 hour at room temperature.

  • Compound Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and pre-incubate.

  • Stimulation and Detection: Add a solution containing an EC₂₀ concentration of acetylcholine and thallium sulfate (B86663) to initiate the flux. Immediately measure the fluorescence signal over time using a fluorescence plate reader.

  • Data Analysis: Determine the rate of thallium influx from the kinetic fluorescence data. Plot the rate as a function of this compound concentration and calculate the EC₅₀.

Radioligand Binding Assay

This assay is used to determine if this compound affects the binding affinity of the orthosteric ligand, acetylcholine, to the M4 receptor. This is typically done by measuring the displacement of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) by increasing concentrations of acetylcholine in the presence and absence of this compound.

Workflow Diagram:

Binding_Assay_Workflow A Prepare membranes from CHO-rM4 cells B Incubate membranes with [³H]NMS, ACh, and this compound (or vehicle) A->B C Separate bound from free radioligand by filtration B->C D Measure radioactivity of filters by liquid scintillation counting C->D E Determine ACh Ki values D->E

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the rM4 receptor.

  • Binding Reaction: In a final volume of 1 mL, incubate a fixed amount of membrane protein (e.g., 25 µg) with a low concentration of [³H]NMS (e.g., 0.1 nM), varying concentrations of acetylcholine, and a fixed concentration of this compound (e.g., 10 µM) or vehicle.

  • Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of acetylcholine required to inhibit 50% of the specific [³H]NMS binding (IC₅₀). Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation. A leftward shift in the acetylcholine competition curve in the presence of this compound indicates an increase in acetylcholine affinity.

cAMP Assay

This assay directly measures the functional consequence of M4 receptor activation by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.

Workflow Diagram:

cAMP_Assay_Workflow A Seed M4-expressing cells in 96-well plates B Incubate overnight A->B C Pre-treat with this compound and a phosphodiesterase inhibitor B->C D Stimulate with forskolin (B1673556) and varying concentrations of ACh C->D E Lyse cells D->E F Measure cAMP levels using a competitive immunoassay (e.g., HTRF) E->F

Caption: cAMP Assay Workflow.

Protocol:

  • Cell Plating: Plate cells expressing the M4 receptor in 96-well plates and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with this compound and a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) for a short period.

  • Stimulation: Stimulate the cells with forskolin (to activate adenylyl cyclase and raise basal cAMP levels) in the presence of varying concentrations of acetylcholine.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based biosensor.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of acetylcholine concentration in the presence and absence of this compound. A leftward shift in the acetylcholine dose-response curve indicates potentiation by this compound.

References

VU0152100: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152100 is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a PAM, this compound does not possess intrinsic agonist activity but potentiates the response of the M4 receptor to the endogenous ligand, acetylcholine.[1][4] Its ability to cross the blood-brain barrier and modulate dopaminergic signaling has positioned it as a valuable research tool for investigating the therapeutic potential of M4 receptor activation in central nervous system (CNS) disorders, particularly psychosis and cognitive deficits associated with schizophrenia.[3][5]

This document provides detailed application notes, experimental protocols, and purchasing information for this compound to support its use in preclinical research.

Supplier and Purchasing Information

This compound is available from several chemical suppliers. The following table summarizes purchasing information from various vendors. Researchers should note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

SupplierProduct NameCAS NumberMolecular WeightPurityAvailable Quantities & Price (Example)
MedchemExpressThis compound409351-28-6341.43 g/mol >99%10 mM * 1 mL in DMSO: $73
Cayman ChemicalThis compound409351-28-6341.4 g/mol ≥98%Inquire for pricing
AbcamThis compound, M4 positive allosteric modulator409351-28-6341.4 Da>99%Inquire for pricing
Axon MedchemVU 0152100409351-28-6341.43 g/mol >99%Inquire for pricing
R&D SystemsVU 152100409351-28-6341.43 g/mol ≥98%Inquire for pricing

Note: The price listed for MedchemExpress is an example and may not reflect the current price. Please visit the supplier's website for the most up-to-date information.

Physicochemical Properties

  • Molecular Formula: C₁₈H₁₉N₃O₂S

  • Solubility: Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml).[2]

  • Storage: Store at room temperature for short-term and +4°C for long-term (up to 12 months).[2] For stock solutions in DMSO, store at -20°C for up to 1 year or -80°C for up to 2 years.[5]

Mechanism of Action and Signaling Pathway

This compound allosterically modulates the M4 muscarinic acetylcholine receptor. The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is crucial in modulating neuronal excitability.

Furthermore, the M4 receptor can interact with other signaling pathways, including the Gαs subunit at high agonist concentrations, and can engage with pathways involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt).[6][8] A key aspect of M4 receptor function is its crosstalk with the dopamine (B1211576) D1 receptor. In brain regions like the striatum, M4 receptor activation can inhibit dopamine-stimulated cAMP production, providing a mechanism for its antipsychotic-like effects.[9]

M4_Signaling_Pathway cluster_intracellular Intracellular M4R M4 Receptor Gai_o Gαi/o M4R->Gai_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to D1R D1 Receptor Gas Gαs D1R->Gas Activates ACh Acetylcholine ACh->M4R Agonist This compound This compound (PAM) This compound->M4R Potentiates Dopamine Dopamine Dopamine->D1R Gai_o->AC Inhibits PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to Gas->AC Activates

Figure 1: Simplified M4 muscarinic receptor signaling pathway and its interaction with the D1 dopamine receptor.

Experimental Protocols

In Vivo: Reversal of Amphetamine-Induced Hyperlocomotion in Rats

This protocol is adapted from studies demonstrating the antipsychotic-like effects of this compound.[10][11]

Materials:

  • This compound

  • d-Amphetamine sulfate

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • Male Sprague-Dawley rats (225-275 g)

  • Open-field activity chambers

Procedure:

  • Habituation: Place rats individually into the open-field chambers and allow them to habituate for 30 minutes.

  • This compound Administration: Following habituation, administer this compound (doses ranging from 10, 30, to 56.6 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Pre-treatment Period: Return the rats to their home cages for a 30-minute pre-treatment period.

  • Amphetamine Administration: Administer d-amphetamine (1 mg/kg) or vehicle via subcutaneous (s.c.) injection.

  • Locomotor Activity Monitoring: Immediately place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, beam breaks) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test for post-hoc comparisons).

Amphetamine_Hyperlocomotion_Workflow start Start habituation Habituation (30 min in open field) start->habituation pretreatment This compound or Vehicle Admin (i.p.) habituation->pretreatment wait Pre-treatment Period (30 min) pretreatment->wait amphetamine Amphetamine or Vehicle Admin (s.c.) wait->amphetamine monitoring Monitor Locomotor Activity (60-90 min) amphetamine->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Figure 2: Experimental workflow for the amphetamine-induced hyperlocomotion model.

In Vitro: Calcium Mobilization Assay in CHO-K1 Cells

This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by this compound in a recombinant cell line.[12]

Materials:

  • CHO-K1 cells stably expressing the rat M4 receptor and a chimeric G protein (e.g., Gαqi5)

  • This compound

  • Acetylcholine (ACh)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)

  • Microplate reader with fluorescence detection (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the CHO-K1-rM4-Gαqi5 cells into 96- or 384-well black-walled, clear-bottom microplates and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of ACh in assay buffer.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound or vehicle to the wells and incubate for a short period (e.g., 1.5-2 minutes).

    • Add an EC₂₀ concentration of ACh to the wells.

    • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Determine the EC₅₀ value for this compound potentiation of the ACh response by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a critical research tool for investigating the role of the M4 muscarinic acetylcholine receptor in the CNS. The information and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of M4 receptor pharmacology and its therapeutic potential.

References

Application Notes and Protocols for Long-Term Administration of VU0152100 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo evaluation of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. The following sections detail its application in various animal models, summarize key quantitative data, and provide detailed experimental protocols and relevant signaling pathways.

Introduction

This compound is a centrally penetrant, selective M4 muscarinic acetylcholine receptor PAM that has shown potential for the treatment of psychosis and cognitive deficits associated with neuropsychiatric disorders like schizophrenia.[1][2][3][4] It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] Preclinical studies in rodent models have demonstrated its efficacy in attenuating behaviors analogous to the positive and cognitive symptoms of schizophrenia.[1][3]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the administration of this compound in animal models.

Table 1: In Vivo Behavioral Effects of this compound in Rodent Models

Animal ModelSpecies/StrainBehavioral AssayThis compound Dose (Route)Key FindingsReference
Amphetamine-Induced HyperlocomotionRat (Sprague-Dawley)Locomotor Activity10, 30, 56.6 mg/kg (i.p.)Dose-dependent reversal of hyperlocomotion, with significant effects at 30 and 56.6 mg/kg.[1][1][4]
Amphetamine-Induced HyperlocomotionMouse (Wild-Type and M4 Knockout)Locomotor ActivityNot specifiedReverses hyperlocomotion in wild-type mice but not in M4 knockout mice, confirming M4 receptor-dependent action.[1][3][1][3]
Amphetamine-Induced Cognitive DeficitsRat (Sprague-Dawley)Contextual Fear Conditioning10, 30, 56.6 mg/kg (i.p.)Dose-dependently blocks the amphetamine-induced disruption of the acquisition of contextual fear conditioning.[1][4][1][4]
Amphetamine-Induced Sensorimotor Gating DeficitsRat (Sprague-Dawley)Prepulse Inhibition of Acoustic Startle10, 30, 56.6 mg/kg (i.p.)Blocks amphetamine-induced disruption of prepulse inhibition.[1][4][1][4]
Cocaine Self-AdministrationMouseSelf-Administration0.1, 1.0 mg/kg (i.p.)Dose-dependently reduces cocaine self-administration, with the 1.0 mg/kg dose reducing it to the level of saline.[6]
Cocaine-Induced HyperlocomotionMouseLocomotor Activity1, 10 mg/kg (i.p.)Reduces cocaine-induced hyperlocomotion.[6][6]

Table 2: Neurochemical and In Vitro Effects of this compound

AssayPreparationMeasurementThis compound Concentration/DoseKey FindingsReference
In Vivo MicrodialysisRat (freely moving) - Nucleus Accumbens and Caudate-PutamenExtracellular Dopamine (B1211576) LevelsNot specifiedReverses amphetamine-induced increases in extracellular dopamine levels in both brain regions.[1][2][3][1][2][3]
In Vivo MicrodialysisMouse - StriatumExtracellular Dopamine LevelsNot specifiedReduces cocaine-induced increases in striatal dopamine. This effect is absent in M4 knockout mice.[6]
Thallium Flux Assay (GIRK channel activation)HEK293 cells expressing human M4 receptorEC50 of ACh potentiation1.9 ± 0.2 µMPotentiates the response of the M4 receptor to an EC20 concentration of acetylcholine.[5]
Radioligand Binding AssayMembranes from cells expressing rat M4 receptorACh Ki10 µMInduces a ~20-25-fold leftward shift in the potency of ACh to displace [3H]NMS binding, indicating an increase in ACh affinity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.

Materials:

  • Male Sprague-Dawley rats (270-300 g)

  • This compound

  • d-Amphetamine hemisulfate

  • Vehicle for this compound (e.g., 10% Tween 80 in saline)

  • Saline (0.9% NaCl)

  • Open-field activity chambers equipped with infrared photobeams

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

Procedure:

  • Habituation: Place the rats individually into the open-field chambers and allow them to habituate for 30 minutes.

  • Pretreatment: Following habituation, administer this compound (e.g., 10, 30, or 56.6 mg/kg, i.p.) or its vehicle. Allow for a 30-minute pretreatment period during which the animals remain in the chambers.

  • Psychostimulant Challenge: Administer amphetamine (1 mg/kg, s.c.) to all rats.

  • Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., total photobeam breaks or distance traveled) in 5-minute intervals for a total of 60-90 minutes.

  • Data Analysis: Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated control group using an appropriate statistical method, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Protocol 2: Contextual Fear Conditioning in Rats

Objective: To evaluate the effect of this compound on the cognitive deficits induced by amphetamine, specifically in the domain of associative learning and memory.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • d-Amphetamine hemisulfate

  • Vehicle and saline

  • Fear conditioning chambers equipped with a shock grid floor, a speaker, and a video camera

  • Software for recording and analyzing freezing behavior

Procedure:

  • Drug Administration: Administer this compound or vehicle (i.p.) 30 minutes prior to the conditioning session. Administer amphetamine or saline (s.c.) 15 minutes before the session.

  • Conditioning (Day 1):

    • Place each rat in the conditioning chamber and allow a 2-minute habituation period.

    • Deliver a series of foot shocks (e.g., 3-4 shocks, 0.5-1.0 mA, 2 seconds duration) with an inter-shock interval of 1-2 minutes.

    • Return the rat to its home cage after the session.

  • Context Testing (Day 2):

    • Approximately 24 hours after conditioning, place the rat back into the same chamber.

    • Record the rat's behavior for a set period (e.g., 5-6 minutes) without presenting any shocks.

    • Quantify the amount of time the animal spends "freezing" (complete immobility except for respiration) as a measure of fear memory.

  • Data Analysis: Compare the percentage of freezing time between the different treatment groups. A reversal of an amphetamine-induced deficit in freezing would be indicated by a significant increase in freezing time in the this compound + amphetamine group compared to the vehicle + amphetamine group.

Protocol 3: In Vivo Microdialysis for Striatal Dopamine Measurement

Objective: To determine the effect of this compound on amphetamine-induced dopamine release in key brain regions associated with psychosis and motor control.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • d-Amphetamine hemisulfate

  • Vehicle and saline

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or caudate-putamen) using a stereotaxic apparatus. Allow the animals to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound or vehicle (i.p.), followed by amphetamine or saline (s.c.) at the appropriate time points.

  • Sample Collection: Continue to collect dialysate samples for several hours post-drug administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline concentration for each animal. Compare the dopamine response curves between the different treatment groups.

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway in Striatal Dopamine Regulation

The following diagram illustrates the proposed mechanism by which this compound, through the positive allosteric modulation of M4 receptors, regulates dopamine release in the striatum.

M4_Signaling_Pathway cluster_pre Cholinergic Interneuron cluster_post Dopaminergic Terminal cluster_d1_spn D1-SPN ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds DA_release Dopamine Release DA_vesicle Dopamine Vesicle DA_vesicle->DA_release Exocytosis Gai Gαi M4R->Gai Activates This compound This compound (PAM) This compound->M4R Potentiates AC Adenylyl Cyclase Gai->AC Inhibits Endocannabinoid Endocannabinoid Synthesis/Release Gai->Endocannabinoid Leads to cAMP ↓ cAMP AC->cAMP CB2R CB2 Receptor Endocannabinoid->CB2R Activates CB2R->DA_release Inhibits

Caption: M4 receptor activation by ACh, potentiated by this compound, inhibits dopamine release.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines a typical workflow for the preclinical assessment of this compound in an animal model of psychosis.

Experimental_Workflow start Start: Hypothesis (M4 PAM for Psychosis) animal_model Select Animal Model (e.g., Amphetamine-Induced Hyperlocomotion in Rats) start->animal_model drug_prep Prepare this compound and Amphetamine Solutions animal_model->drug_prep habituation Habituation of Animals to Test Environment drug_prep->habituation treatment Administer this compound (or Vehicle) habituation->treatment challenge Administer Amphetamine (or Saline) treatment->challenge behavioral_test Conduct Behavioral Assay (e.g., Locomotor Activity) challenge->behavioral_test data_collection Collect and Record Data behavioral_test->data_collection data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis interpretation Interpret Results data_analysis->interpretation conclusion Conclusion on Efficacy interpretation->conclusion

Caption: Workflow for assessing this compound's antipsychotic-like effects in vivo.

Long-Term Administration and Toxicology

It is important to note that while this compound has been evaluated in acute and sub-chronic preclinical models, publicly available, detailed studies on the long-term toxicological effects of chronic administration (i.e., daily dosing over several weeks or months) are limited. For drug development purposes, comprehensive toxicology studies in at least two species (one rodent and one non-rodent) would be required to assess for potential target organ toxicity, carcinogenicity, and other adverse effects resulting from prolonged exposure. Researchers should consult regulatory guidelines for nonclinical safety studies when planning long-term administration protocols.

Disclaimer: This document is intended for research and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and with the approval of the relevant Institutional Animal Care and Use Committee (IACUC). The provided protocols are examples and may require optimization for specific experimental conditions.

References

Measuring VU0152100 Brain Concentration Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a centrally active compound, it has shown potential in preclinical models for the treatment of psychiatric and neurological disorders, such as schizophrenia and stimulant addiction.[2][4][5][6] this compound does not possess intrinsic agonist activity but potentiates the M4 receptor's response to acetylcholine.[1] This modulation is thought to reverse the hyperdopaminergic states associated with psychosis.[4][5] Accurate measurement of this compound concentrations in the brain is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall assessment of its therapeutic potential.

This document provides detailed application notes and protocols for measuring this compound brain concentration levels, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex biological matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of analytical methods, particularly for sample preparation and chromatography.

PropertyValueReference
IUPAC Name 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide[2]
Molecular Formula C₁₈H₁₉N₃O₂S[3]
Molecular Weight 341.43 g/mol [2][3]
Solubility Soluble in DMSO to 100 mM, Soluble in ethanol (B145695) to 10 mM
Appearance Solid

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Upon binding of acetylcholine, the M4 receptor undergoes a conformational change, which is enhanced by the presence of this compound. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream pathways, including the regulation of dopamine (B1211576) release in key brain regions like the striatum.

VU0152100_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gai Gαi M4R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits ACh Acetylcholine ACh->M4R Binds VU This compound VU->M4R Potentiates ATP ATP ATP->AC Downstream Downstream Effects (e.g., ↓ Dopamine Release) cAMP->Downstream Modulates Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Brain Tissue Collection (Snap-freeze) Homogenization Homogenization (Buffer) Collection->Homogenization Centrifugation1 Centrifugation (Pellet Debris) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Precipitation Protein Precipitation (Acetonitrile + IS) Supernatant->Precipitation Centrifugation2 Centrifugation (Pellet Protein) Precipitation->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

References

Troubleshooting & Optimization

VU0152100 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For most experimental applications, a stock solution is typically prepared in DMSO.

Q2: Can I dissolve this compound directly in aqueous solutions like PBS or saline?

A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low solubility. To achieve a working concentration in an aqueous medium, it is advised to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock into the desired aqueous buffer.[1] Be aware that the final concentration in aqueous buffers may still be limited, for instance, the solubility is approximately 0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2).[1][2]

Q3: What are the recommended solvents for preparing stock solutions?

A3: The most commonly recommended solvent for preparing stock solutions of this compound is DMSO.[1][2][3][4] It is soluble in DMSO up to 100 mM.[4] Ethanol can also be used, with solubility reaching up to 10 mM.[4]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is suitable.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Troubleshooting Guide

Issue: My this compound is not dissolving properly in my chosen solvent.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Ensure you are using a recommended organic solvent like DMSO or DMF for initial dissolution. This compound has poor solubility in aqueous buffers alone.[1]
Low Temperature Gently warm the solution. Heating can aid in the dissolution of the compound.[3]
Incomplete Mixing Use sonication or vortexing to ensure thorough mixing and facilitate dissolution.[3][5]
Precipitation upon Dilution When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. If precipitation persists, consider using a vehicle containing co-solvents or surfactants.
Hygroscopic DMSO DMSO can absorb moisture from the air, which can negatively impact the solubility of some compounds. Use freshly opened, anhydrous DMSO for the best results.[3]

Issue: I am observing precipitation of this compound in my cell culture medium.

Potential Cause Troubleshooting Steps
Final DMSO Concentration Too High Ensure the final concentration of DMSO in your cell culture medium is at a level that is non-toxic to your cells (typically ≤ 0.5%). High concentrations of DMSO can also affect compound solubility in aqueous environments.
Compound Concentration Exceeds Aqueous Solubility Limit Even with initial dissolution in DMSO, the final concentration in the aqueous medium may be above its solubility limit. Try lowering the final concentration of this compound in your experiment. For aqueous buffers, a solubility of approximately 0.14 mg/ml has been reported in a 1:6 solution of DMSO:PBS (pH 7.2).[1][2]
Interaction with Media Components Some components of cell culture media can interact with the compound and cause it to precipitate. If possible, test the solubility in a simpler buffer (e.g., PBS) first.

Quantitative Solubility Data

Solvent Concentration Notes Reference
DMSO≥ 50 mg/mL (146.44 mM)Saturation unknown.[3]
DMSO100 mM[4]
DMSO~30 mg/mL[1][2]
Dimethylformamide (DMF)~30 mg/mL[1][2]
Ethanol10 mM[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.32 mM)Clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.32 mM)Clear solution.[3]
DMSO:PBS (pH 7.2) (1:6)~0.14 mg/mL[1][2]
10% Tween 80 in double deionized water-Used for in vivo studies.[5][6]
10% Tween 80 in 0.9% saline-Used for in vivo studies.[7]

Experimental Protocols

Preparation of this compound for In Vitro Assays

This protocol describes the preparation of a stock solution and subsequent dilution for use in cellular assays.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentrations. Ensure the final DMSO concentration is kept low and consistent across all experimental conditions.

Preparation of this compound for In Vivo Rodent Studies

This protocol is adapted from published studies for intraperitoneal (i.p.) administration in rats.[5][6]

  • Vehicle Preparation:

    • Prepare a 10% Tween 80 solution in double deionized water or 0.9% saline.

  • This compound Formulation:

    • Suspend the required amount of this compound in the 10% Tween 80 vehicle.

    • Sonicate the suspension until a uniform and homogenous solution is obtained.[5]

    • Adjust the pH of the solution to approximately 6.0-7.0 using 1 N sodium hydroxide.[5][6]

  • Administration:

    • Administer the prepared solution to the animals at the desired dosage. The administration volume may vary depending on the study design (e.g., 1 ml/kg or 2 ml/kg).[6]

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor (M4R). It does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M4R M4 Receptor Acetylcholine->M4R Binds This compound This compound This compound->M4R Potentiates G_protein Gαi/o Gβγ M4R->G_protein Activates Beta_Arrestin β-Arrestin M4R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Gβγ activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibition of CREB CREB PKA->CREB Activates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Beta_Arrestin->G_protein Terminates Signaling Akt Akt PI3K->Akt Activates experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Obtain this compound solubility_test Solubility Testing (e.g., in DMSO) start->solubility_test stock_prep Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) solubility_test->stock_prep storage Aliquot and Store at -20°C or -80°C stock_prep->storage working_sol Prepare Working Solutions by Diluting Stock in Assay Buffer storage->working_sol cell_treatment Treat Cells with This compound working_sol->cell_treatment functional_assay Perform Functional Assay (e.g., Calcium Mobilization, cAMP Assay) cell_treatment->functional_assay data_acq Data Acquisition functional_assay->data_acq data_analysis Data Analysis (e.g., EC50 determination) data_acq->data_analysis results Interpret Results data_analysis->results

References

Off-target effects of VU0152100 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of VU0152100, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2][3] It does not possess intrinsic agonist activity, meaning it does not activate the M4 receptor on its own.[1][3] Instead, it binds to a topographically distinct site on the receptor, known as an allosteric site, and potentiates the response of the M4 receptor to its endogenous ligand, acetylcholine (ACh).[1][4]

Q2: How selective is this compound for the M4 receptor?

A2: this compound is highly selective for the M4 mAChR subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1][5] Studies have shown that even at concentrations up to 30 µM, this compound does not affect the acetylcholine dose-response curves at these other mAChR subtypes.[1] Furthermore, it has been tested against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters and was found to be largely inactive.[1]

Q3: At what concentration does this compound typically show on-target M4 PAM activity?

A3: The EC50 of this compound for potentiation of the M4 receptor is in the range of 380 to 403 nM.[1][3] This is the concentration at which it produces half of its maximal potentiation of the acetylcholine response.

Troubleshooting Guide: Off-Target Effects at High Concentrations

Researchers using this compound at high concentrations may encounter unexpected results. This guide addresses potential off-target effects and provides troubleshooting advice.

Issue: My experimental results at high concentrations of this compound are not consistent with selective M4 receptor modulation.

Potential Cause 1: Off-target activity at the Dopamine (B1211576) Transporter (DAT)

At high micromolar concentrations, this compound has been shown to interact with the dopamine transporter (DAT).[6] While the affinity is significantly lower than for its primary target, this interaction may become relevant in experiments using high concentrations.

  • Troubleshooting Steps:

    • Review Your Concentration: Compare the concentration of this compound in your experiment to the known IC50 values for DAT (see table below). If your concentration is approaching or exceeding these values, consider the possibility of DAT inhibition influencing your results.

    • Lower the Concentration: If experimentally feasible, reduce the concentration of this compound to a range where it is selective for the M4 receptor (i.e., closer to its EC50 of ~400 nM).

    • Use a Control Compound: Include a selective DAT inhibitor in your experimental design to determine if the observed effect is consistent with DAT inhibition.

    • Consider In Vivo Context: For in vivo studies, it's important to note that at a high dose of 56.6 mg/kg, the maximum free brain concentration of this compound is approximately 340 nM.[6] This is well below the concentration required for significant DAT interaction, suggesting a good safety margin for typical in vivo experiments.[6]

Potential Cause 2: Weak antagonist activity at the Serotonin 2B Receptor (5-HT2B)

A structurally related compound, VU0152099, was found to have weak antagonist activity at the 5-HT2B receptor.[1] While this has not been explicitly reported for this compound, it is a potential off-target interaction for this chemical class at high concentrations.

  • Troubleshooting Steps:

    • Consult Literature on Structurally Similar Compounds: Be aware of the potential pharmacology of the chemical scaffold.

    • Use a 5-HT2B Antagonist Control: If your experimental system is sensitive to serotonergic modulation, consider using a selective 5-HT2B antagonist as a control to rule out this off-target effect.

Potential Cause 3: Non-Specific Binding and Solubility Issues

At very high concentrations, lipophilic compounds can exhibit non-specific binding to proteins and surfaces, or may come out of solution, leading to artifacts.

  • Troubleshooting Steps:

    • Check Solubility: Ensure that the concentration of this compound used is below its solubility limit in your experimental buffer. The presence of precipitate can cause inconsistent results.

    • Use Appropriate Controls: Include vehicle controls and consider using an inactive structural analog of this compound if available, to control for non-specific effects of the chemical scaffold.

    • Include a Detergent: In biochemical assays, a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes help to reduce non-specific binding.

Data Presentation

Table 1: Potency of this compound at the M4 Receptor

ParameterValueAssay System
EC50 380 - 403 nMCalcium mobilization in CHO cells expressing rat M4 mAChR and Gqi5[1][3]
EC50 1.9 µMGIRK-mediated thallium flux in HEK293 cells expressing human M4 mAChR[2]

Table 2: Off-Target Activity of this compound at High Concentrations

TargetActivityIC50 / % InhibitionSpecies
Dopamine Transporter (DAT) Inhibition of ligand binding46% inhibition @ 10 µM[6]Not specified
Dopamine Transporter (DAT) Inhibition of ligand binding5.98 µMHuman[6]
Dopamine Transporter (DAT) Inhibition of ligand binding>10 µMRat[6]
M1, M2, M3, M5 mAChRs No potentiation of ACh responseNo effect up to 30 µM[1]Not specified
Panel of 68 GPCRs, ion channels, transporters, and enzymes Largely inactiveNot specifiedNot specified[1]

Experimental Protocols

1. Calcium Mobilization Assay for M4 PAM Activity

This assay is used to determine the potency (EC50) of this compound in potentiating the M4 receptor response to acetylcholine.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic acetylcholine receptor and a chimeric G-protein, Gqi5.

  • Methodology:

    • Plate the CHO-rM4-Gqi5 cells in 96-well plates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at room temperature in the dark.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of this compound to the cells and incubate for a short period (e.g., 1.5 minutes).

    • Add a fixed, sub-maximal concentration of acetylcholine (EC20) to stimulate the M4 receptor.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorescence plate reader (e.g., FLIPR).

    • The potentiation by this compound is measured as the increase in the calcium response in the presence of the compound compared to the response with acetylcholine alone.

    • Plot the potentiation against the concentration of this compound to determine the EC50 value.

2. Radioligand Binding Assay for Off-Target Screening

This type of assay is used to screen for potential off-target interactions by measuring the ability of a compound to displace a radiolabeled ligand from a panel of receptors, transporters, and ion channels.

  • General Protocol (Example for DAT):

    • Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT).

    • Incubate the membranes with a specific radioligand for DAT (e.g., [3H]WIN 35,428) in a binding buffer.

    • In parallel wells, add a high concentration of this compound (e.g., 10 µM) to the incubation mixture.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor).

    • After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding by this compound.

    • If significant inhibition is observed, a full concentration-response curve can be generated to determine the IC50 value.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: M4 mAChR signaling pathway and the modulatory role of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation primary_assay Primary Assay (Calcium Mobilization) binding_assay Binding Assay ([3H]NMS Displacement) primary_assay->binding_assay Confirm Mechanism selectivity_assay Selectivity Assay (M1, M2, M3, M5) primary_assay->selectivity_assay Determine Selectivity off_target_screen Broad Off-Target Screen (e.g., CEREP Panel) selectivity_assay->off_target_screen Assess Broader Profile pk_studies Pharmacokinetic Studies (Brain Penetration) off_target_screen->pk_studies Proceed if Selective behavioral_studies Behavioral Models (e.g., Amphetamine Hyperlocomotion) pk_studies->behavioral_studies Inform Dose Selection target_engagement Target Engagement (Microdialysis for Dopamine) behavioral_studies->target_engagement Confirm Mechanism in Vivo

Caption: A typical experimental workflow for characterizing a selective PAM like this compound.

troubleshooting_logic start Unexpected Result with High [this compound] check_conc Is [this compound] > 1 µM? start->check_conc check_solubility Is the compound fully dissolved? check_conc->check_solubility No consider_dat Consider DAT Inhibition (IC50 ~6 µM) check_conc->consider_dat Yes improve_solubility Improve Solubility (e.g., different vehicle) check_solubility->improve_solubility No on_target Effect is likely on-target (M4 mediated) check_solubility->on_target Yes consider_5ht2b Consider 5-HT2B Antagonism (Weak, based on analog) consider_dat->consider_5ht2b lower_conc Lower [this compound] to selective range (<1 µM) consider_5ht2b->lower_conc

Caption: A logical workflow for troubleshooting unexpected results with high concentrations of this compound.

References

VU0152100 stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU0152100

This technical support guide provides detailed information on the stability of this compound in solution, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1] It does not activate the receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] It is being investigated for its potential therapeutic effects in conditions such as psychosis and schizophrenia.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound binds to an allosteric site on the M4 receptor, a G protein-coupled receptor (GPCR). This binding increases the affinity of the receptor for acetylcholine.[1] The M4 receptor is coupled to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release, notably reducing dopamine (B1211576) levels in key brain regions like the nucleus accumbens and caudate-putamen.[3][4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, dissolve this compound in a suitable organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM to 100 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q4: How long are stock solutions of this compound stable?

A4: When stored properly, stock solutions of this compound are stable for extended periods. Based on supplier recommendations, solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[2] The solid form of this compound is stable for at least four years when stored at -20°C.[6][7]

Data on Solubility and Stability

The following tables summarize the known solubility and stability information for this compound.

Table 1: Solubility of this compound

SolventConcentrationReference
DMSOUp to 100 mM (or 30 mg/mL)[6][7]
EthanolUp to 10 mM
DMF30 mg/mL[6]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL[6][7]

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureRecommended Stability PeriodReference
Stock Solution in DMSO-20°CUp to 1 year[2]
Stock Solution in DMSO-80°CUp to 2 years[2]
Aqueous Working SolutionRoom Temperature or 4°CPrepare fresh; use within one day[2][7]
Solid Form-20°C≥ 4 years[6][7]

Troubleshooting Guide

Issue 1: My this compound precipitated out of solution after dilution in an aqueous buffer or cell culture medium.

  • Question: I diluted my DMSO stock solution of this compound into my aqueous experimental buffer, and the solution turned cloudy. What happened?

  • Answer: This is likely due to the low aqueous solubility of this compound.[7] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final solvent mixture.

    • Troubleshooting Steps:

      • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to maintain cell health and compound solubility.[8]

      • Use a Lower Compound Concentration: You may be exceeding the solubility limit of this compound in your final solution. Try working with a lower concentration.

      • Pre-warm the Medium: Adding a cold stock solution to a warmer aqueous buffer can sometimes induce precipitation. Ensure both solutions are at the same temperature before mixing.[8]

      • Aid Dissolution: If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[2]

      • Use Solubilizing Agents: For in vivo preparations, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2]

Issue 2: I am observing inconsistent results or a loss of compound activity over time in my experiments.

  • Question: My dose-response curves for this compound are variable between experiments, and the IC50 value seems to be increasing. Could this be a stability issue?

  • Answer: Yes, inconsistent potency is a classic sign of compound instability in the experimental medium.[8] this compound is sparingly soluble in aqueous buffers, and it is recommended that aqueous solutions be used on the day of preparation.[7] If the compound degrades during your experiment, its effective concentration will decrease, leading to inconsistent and inaccurate results.

    • Troubleshooting Steps:

      • Perform a Stability Assessment: Experimentally determine the stability of this compound in your specific experimental medium (e.g., cell culture media, buffer) under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.[2] Do not store diluted aqueous solutions.[7]

      • Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay design allows.[8]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer or cell culture medium over time using HPLC-MS analysis.

  • Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Spike the Medium: Add the this compound stock solution to your pre-warmed (e.g., 37°C) aqueous medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1%).

  • Incubate Samples: Place the solution in an incubator under your standard experimental conditions (e.g., 37°C).

  • Collect Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Sample Processing: Immediately quench any potential degradation by adding the aliquot to a 3-fold excess of cold acetonitrile (B52724) or methanol. This will precipitate proteins and halt chemical reactions. Centrifuge the samples to pellet any precipitate.

  • LC-MS Analysis: Analyze the supernatant from each time point using a validated LC-MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial (T=0) concentration versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_medium Spike Aqueous Medium to 10 µM prep_stock->spike_medium incubate Incubate Solution spike_medium->incubate time_points Collect Aliquots at Time = 0, 1, 2, 4, 8, 24h incubate->time_points quench Quench with Cold Acetonitrile time_points->quench analyze Analyze by LC-MS quench->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ACh Acetylcholine ACh->M4R Binds VU This compound VU->M4R Potentiates ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Caption: Signaling pathway of the M4 receptor modulated by this compound.

troubleshooting_guide start Inconsistent Results or Loss of Activity check_prep Are you preparing fresh working solutions for each experiment? start->check_prep prepare_fresh Action: Always prepare fresh solutions from -80°C stocks. check_prep->prepare_fresh No check_stability Have you confirmed stability in your experimental medium? check_prep->check_stability Yes prepare_fresh->check_stability perform_stability Action: Perform a stability assessment (see Protocol 1). check_stability->perform_stability No check_precipitation Is there visible precipitation after dilution? check_stability->check_precipitation Yes end_resolved Issue Likely Resolved perform_stability->end_resolved precipitation_actions Action: 1. Lower final concentration. 2. Ensure final DMSO <0.5%. 3. Pre-warm medium. check_precipitation->precipitation_actions Yes check_precipitation->end_resolved No precipitation_actions->end_resolved

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: VU0152100 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting experiments with VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2] It does not have intrinsic agonist activity on its own but potentiates the response of the M4 receptor to the endogenous ligand, acetylcholine (ACh).[1][3] this compound binds to an allosteric site on the M4 receptor, which is topographically distinct from the ACh binding site.[1][4] This binding increases the affinity of the M4 receptor for ACh, thereby enhancing its signaling.[1]

Q2: How should I dissolve this compound for my experiments?

A2: For in vivo studies in rodents, this compound has been successfully dissolved in 10% Tween 80 in saline.[4][5] The pH of the solution should be adjusted to approximately 6-7 using 1 N sodium hydroxide.[4][5] For in vitro assays, stock solutions are typically prepared in DMSO.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[6]

Q3: I am not observing the expected potentiation of the acetylcholine response. What could be the issue?

A3: There are several potential reasons for this:

  • Suboptimal Acetylcholine Concentration: As a PAM, this compound requires the presence of an orthosteric agonist like acetylcholine to exert its effect. Ensure you are using an appropriate concentration of ACh, typically an EC20 concentration, to observe potentiation.[1]

  • Incorrect this compound Concentration: The potency of this compound can vary depending on the assay system. For instance, in functional calcium mobilization assays in CHO cells expressing the rat M4 receptor, the EC50 is approximately 380 nM.[3] In GIRK-mediated thallium flux assays, the EC50 is around 1.9 µM.[1] Ensure your experimental concentration is within the effective range.

  • Cell Line Integrity: Verify the expression and functionality of the M4 receptor in your cell line. For Gi/o-coupled receptors like M4, calcium mobilization assays may require co-expression of a chimeric G protein, such as Gqi5, to link the receptor to the phospholipase Cβ/Ca2+ pathway.[1]

Q4: Is this compound selective for the M4 receptor? Am I likely to see off-target effects?

A4: this compound is reported to be a highly selective M4 PAM.[1][4] It has been shown to be devoid of activity at other muscarinic acetylcholine receptor subtypes (M1, M2, M3, M5) and a wide panel of other GPCRs, ion channels, and transporters at typical experimental concentrations.[1][3] However, as with any pharmacological tool, off-target effects could potentially be observed at very high concentrations. It is always advisable to include appropriate controls and, if concerned about off-target effects, to test the compound against a panel of relevant receptors.

Q5: Does this compound have any direct agonist activity?

A5: No, this compound does not possess intrinsic agonist activity.[1][2][3] It exclusively acts as a PAM, meaning it only enhances the activity of an orthosteric agonist like acetylcholine and does not activate the M4 receptor on its own.[1]

Troubleshooting Guides

Problem 1: Inconsistent results in in vivo behavioral experiments.

Potential Cause Troubleshooting Step
Poor Compound Solubility/Stability in Vehicle Prepare fresh solutions of this compound in 10% Tween 80 on the day of the experiment.[4][5][6] Ensure the solution is clear and free of precipitates before administration.
Pharmacokinetic Variability Administer this compound intraperitoneally (i.p.) approximately 15-40 minutes before the behavioral test to allow for sufficient central nervous system penetration.[4][5]
Animal Model Specificity The effects of this compound are M4 receptor-dependent. To confirm this, consider using M4 receptor knockout mice, in which the behavioral effects of this compound should be absent.[4]

Problem 2: Difficulty replicating neurochemical findings, such as the reversal of amphetamine-induced dopamine (B1211576) release.

Potential Cause Troubleshooting Step
Incorrect Dosing This compound has been shown to dose-dependently reverse amphetamine-induced hyperlocomotion at doses of 30 and 56.6 mg/kg in rats.[4] Ensure the dose used is appropriate for the intended effect.
Timing of Administration For in vivo microdialysis, administer this compound prior to the psychostimulant challenge to observe the modulatory effect on dopamine release.[4][5]
Regional Brain Differences The effects of this compound on dopamine release have been demonstrated in the nucleus accumbens and caudate-putamen.[4][6] Ensure your microdialysis probe is correctly placed in the target brain region.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeCell LineSpeciesParameterValue
Calcium MobilizationCHO cells expressing rM4 and Gqi5RatEC50380 ± 93 nM[3]
GIRK-Mediated Thallium FluxHEK293 cells expressing hM4 and GIRK1/2HumanEC501.9 ± 0.2 µM[1]
Acetylcholine Affinity ShiftCHO cells expressing rM4RatACh Ki Shift~20-25 fold[1]

Table 2: In Vivo Dosing for Behavioral Studies in Rodents

Animal ModelDosing Range (i.p.)Effect
Rats (Amphetamine-induced hyperlocomotion)10 - 56.6 mg/kgDose-dependent reversal of hyperlocomotion[4][6]
Mice (Cocaine-induced hyperlocomotion)10 mg/kgReduction of hyperlocomotion[5]
Rats (Amphetamine-induced disruption of contextual fear conditioning)56.6 mg/kgBlockade of disruption[4][6]
Rats (Amphetamine-induced disruption of prepulse inhibition)10 - 56.6 mg/kgBlockade of disruption[4][6]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

  • Cell Culture: Culture CHO cells stably co-expressing the rat M4 muscarinic receptor and the chimeric G protein Gqi5 in Ham's F-12 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM GlutaMax I, 20 mM HEPES, and 50 µg/ml G418 sulfate.

  • Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: On the day of the experiment, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the wells and incubate for a short period (e.g., 1.5 minutes).

  • Agonist Stimulation: Add an EC20 concentration of acetylcholine to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Normalize the data as a percentage of the maximal response to a saturating concentration of acetylcholine.[1]

Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (e.g., open-field arenas) for a sufficient period before the experiment.

  • Compound Preparation: Prepare this compound in 10% Tween 80 and amphetamine in saline.

  • Drug Administration: Administer this compound (e.g., 10, 30, 56.6 mg/kg, i.p.) or vehicle. After 15 minutes, administer amphetamine (e.g., 1 mg/kg, i.p.) or vehicle.

  • Behavioral Recording: Immediately after amphetamine administration, place the rats in the open-field arenas and record their locomotor activity for a set duration (e.g., 45-60 minutes) using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled or other locomotor parameters. Compare the activity of the this compound-treated groups to the vehicle/amphetamine control group.[4]

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: M4 receptor signaling pathway modulated by this compound.

Troubleshooting_Workflow Start Experiment with this compound Yields Unexpected Results Check_PAM_Activity Is it an in vitro PAM assay? Start->Check_PAM_Activity Check_InVivo_Activity Is it an in vivo behavioral study? Check_PAM_Activity->Check_InVivo_Activity No Check_ACh_Conc Is ACh concentration optimal (e.g., EC20)? Check_PAM_Activity->Check_ACh_Conc Yes Check_Solubility Is the compound fully dissolved (fresh prep)? Check_InVivo_Activity->Check_Solubility Yes Consult_Literature Consult literature for assay-specific parameters. Check_InVivo_Activity->Consult_Literature No Verify_Cell_Line Verify M4 receptor expression and G-protein coupling. Check_ACh_Conc->Verify_Cell_Line No Check_ACh_Conc->Consult_Literature Yes Check_Dosing_Timing Is the dose and pre-treatment time appropriate? Check_Solubility->Check_Dosing_Timing Yes Check_Solubility->Consult_Literature No Use_Controls Use appropriate controls (e.g., M4 KO animals). Check_Dosing_Timing->Use_Controls Yes Check_Dosing_Timing->Consult_Literature No

Caption: Troubleshooting workflow for this compound experiments.

References

How to control for vehicle effects with VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). Proper experimental design, including appropriate vehicle controls, is critical for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] It does not have agonist activity on its own but potentiates the response of the M4 receptor to acetylcholine.[1][2] this compound binds to an allosteric site on the M4 receptor, which is distinct from the binding site of the endogenous ligand, acetylcholine.[1] This binding increases the affinity of acetylcholine for the receptor, thereby enhancing its signaling.[1] this compound is highly selective for the M4 subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1]

Q2: What are the common research applications for this compound?

This compound is primarily used in neuroscience research to investigate the role of the M4 receptor in various physiological and pathological processes. Due to its ability to modulate dopaminergic neurotransmission, it is often studied in the context of:

  • Psychosis and Schizophrenia: this compound has shown antipsychotic-like effects in preclinical models, such as reversing amphetamine-induced hyperlocomotion.[1][3][4]

  • Cognitive Function: It is used to explore the role of M4 receptors in learning and memory.[5][6]

  • Substance Abuse: Research has investigated its potential to reduce the reinforcing effects of drugs like cocaine.[7][8]

Q3: What are the recommended vehicles for dissolving this compound for in vitro and in vivo experiments?

The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on available data, the following are recommended:

Application Vehicle Composition Achievable Concentration Notes
In Vitro 100% Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (146.44 mM)Use newly opened, high-purity DMSO as it is hygroscopic.[9]
In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.32 mM)Prepare a clear stock solution in DMSO first, then add the other solvents sequentially.[9]
In Vivo 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.32 mM)This formulation can be an alternative to PEG300 and Tween-80.[9]
In Vivo 10% Tween 80 in 0.9% SalineNot specifiedThis vehicle has been used in mouse studies.[7]

It is crucial to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation. [9]

Troubleshooting Guide: Controlling for Vehicle Effects

The vehicle itself can have biological effects, which may confound experimental results. This guide provides strategies to identify and control for these effects.

Problem 1: Vehicle-induced behavioral or physiological changes.

  • Question: My vehicle control group shows unexpected changes in behavior (e.g., altered locomotion, anxiety-like behavior) or physiology. How can I address this?

  • Answer:

    • Thoroughly Characterize the Vehicle Effect: Run a dedicated control experiment with a naive group of animals that receives only the vehicle. Measure all relevant behavioral and physiological parameters to establish a baseline effect of the vehicle alone.

    • Compare to a Saline Control: Include a control group that receives an equivalent volume of sterile saline or phosphate-buffered saline (PBS). This will help you differentiate the effects of the vehicle components (e.g., DMSO, PEG300, Tween-80) from the injection procedure itself.

    • Optimize Vehicle Composition: If the vehicle effects are significant, consider optimizing the formulation. This could involve reducing the concentration of DMSO or other potentially bioactive components, as long as this compound remains soluble.

    • Acclimatize Animals to Injection Procedure: Handle and habituate the animals to the injection procedure for several days before the experiment begins to minimize stress-induced responses.

Problem 2: Suspected interaction between the vehicle and this compound.

  • Question: I am concerned that the vehicle might be altering the pharmacokinetics or pharmacodynamics of this compound. How can I test for this?

  • Answer:

    • Dose-Response Curve Analysis: A significant shift in the potency (EC50 or ED50) of this compound when prepared in different vehicles could suggest an interaction.

    • Pharmacokinetic Studies: If resources permit, conduct a basic pharmacokinetic study to compare the absorption, distribution, metabolism, and excretion (ADME) of this compound in different vehicles. This can reveal if the vehicle is affecting the bioavailability of the compound.

    • Consult Published Literature: Review studies that have used this compound with similar administration routes and vehicles to see if they report any unexpected findings or have addressed potential vehicle interactions.

Problem 3: Precipitation of this compound in the vehicle.

  • Question: I am observing precipitation of this compound after preparing my dosing solution. What should I do?

  • Answer:

    • Ensure Proper Dissolution Technique: When preparing multi-component vehicles, always dissolve this compound completely in the primary solvent (e.g., DMSO) first before adding the other components sequentially.

    • Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can help to redissolve the compound.[9] However, be cautious not to degrade the compound with excessive heat.

    • Prepare Fresh Solutions: As recommended, prepare working solutions fresh on the day of the experiment to minimize the risk of precipitation over time.[9]

    • Filter the Solution: Before administration, consider filtering the solution through a 0.22 µm syringe filter to remove any undissolved particles. This is especially important for intravenous injections.

Experimental Workflow & Signaling Pathway Diagrams

To assist researchers, the following diagrams illustrate a typical experimental workflow for an in vivo study and the signaling pathway of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare this compound Stock (e.g., in 100% DMSO) C Prepare Dosing Solutions (this compound in Vehicle) A->C B Prepare Vehicle Solution B->C F Administer Vehicle or this compound (e.g., i.p. injection) C->F D Animal Acclimatization & Habituation E Randomize Animals into Groups (Vehicle, this compound doses) D->E E->F G Behavioral/Physiological Testing F->G H Collect Data G->H I Statistical Analysis (e.g., ANOVA) H->I J Interpret Results I->J

Figure 1: A generalized experimental workflow for an in vivo study using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4 Binds VU This compound VU->M4 Potentiates ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Figure 2: Simplified signaling pathway of the M4 receptor modulated by this compound.

References

Addressing variability in animal response to VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses during experiments with VU0152100.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1][2] It does not have intrinsic agonist activity but potentiates the response of the M4 receptor to acetylcholine.[1] Its mechanism involves binding to an allosteric site on the M4 receptor, which increases the receptor's affinity for acetylcholine.[1]

Q2: In which animal models has this compound been shown to be effective?

This compound has demonstrated efficacy in rodent models, particularly in reversing hyperlocomotion induced by amphetamine and cocaine.[1][3][4] These effects are absent in M4 knockout mice, confirming the target specificity of the compound.[3] It has also been shown to block amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition of the acoustic startle reflex.[3]

Q3: What are the known pharmacokinetic properties of this compound in rodents?

Pharmacokinetic studies have been conducted in rats. Following a single intravenous administration of 1 mg/kg, a related M4 PAM, VU0467154, showed low plasma clearance and a long half-life.[5] For this compound, brain and plasma concentrations have been measured in rats after intraperitoneal administration.[1][3] It is important to note that pharmacokinetic properties in mice have not been extensively evaluated, and researchers have often adapted protocols from rat studies.[4]

Troubleshooting Guide: Addressing Response Variability

Variability in animal response to this compound can arise from several factors. This guide provides a structured approach to identifying and mitigating these issues.

Issue 1: Inconsistent or weaker-than-expected behavioral effects.
Potential Cause Troubleshooting Steps
Improper Drug Formulation This compound has been formulated in 10% Tween 80 in sterile water, with the pH adjusted to ~7.0.[1] Ensure the compound is fully dissolved; sonication may be required to obtain a uniform, homogenous solution.[1] For in vivo studies, jet-milling of the compound to create uniform nanoparticles has been reported to improve its properties.[1]
Inappropriate Dosing or Administration Route The most commonly reported administration route is intraperitoneal (i.p.).[1][3][4] Doses in rats have ranged from 30 to 100 mg/kg, while in mice, doses of 0.1-10 mg/kg have been used.[3][4] Verify that the dose is appropriate for the species and experimental paradigm. Consider conducting a dose-response study to determine the optimal dose for your specific model.
Timing of Administration Pre-treatment times of 15 to 40 minutes before the behavioral challenge have been reported.[3][4] The timing should be consistent across all experimental animals and may need to be optimized for your specific protocol.
Species or Strain Differences Be aware that pharmacokinetic and pharmacodynamic responses can vary between species (rats vs. mice) and even between different strains of the same species. If adapting a protocol from one species to another, consider that the optimal dose and timing may differ.[4]
Issue 2: Unexpected side effects or off-target activity.
Potential Cause Troubleshooting Steps
High Doses Leading to Off-Target Effects Although highly selective for the M4 receptor, at high concentrations, this compound has been noted to have some interaction with the dopamine (B1211576) transporter.[3] If observing unexpected behavioral phenotypes, consider reducing the dose. This compound has been shown to be effective at doses that do not induce catalepsy.[3][6]
Vehicle Effects Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle.

Data Presentation

Table 1: In Vitro Potency of this compound
ParameterValueSpecies/Cell LineReference
EC50 (Functional Assay) 380 ± 93 nMRat M4 in CHO cells[1]
ACh Potency Shift 70-foldRat M4[1]
Table 2: In Vivo Efficacy of this compound in Rodent Models
Animal ModelSpeciesThis compound DoseAdministration RouteKey FindingReference
Amphetamine-induced hyperlocomotion Rat30 and 56.6 mg/kgi.p.Dose-dependent reversal of hyperlocomotion[3]
Amphetamine-induced hyperlocomotion Mouse (Wild-type)Not specifiedi.p.Reversal of hyperlocomotion[3]
Amphetamine-induced hyperlocomotion Mouse (M4 KO)Not specifiedi.p.No effect on hyperlocomotion[3]
Cocaine-induced hyperlocomotion Mouse10 mg/kgi.p.Reduction of hyperlocomotion[4]
Cocaine self-administration Mouse0.1-10 mg/kgi.p.Reduction in cocaine self-administration[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Weigh the desired amount of this compound. For some in vivo studies, the compound was first jet-milled to create uniform nanoparticles.[1]

  • Prepare the vehicle solution consisting of 10% Tween 80 in double deionized water.[1]

  • Dissolve the this compound in the vehicle to the desired final concentration (e.g., for a 56.6 mg/kg dose in rats).[1]

  • Adjust the pH of the solution to approximately 7.0 using 1 N NaOH.[1]

  • Sonicate the solution until a uniform and homogenous suspension is obtained.[1]

Protocol 2: Amphetamine-Induced Hyperlocomotion Study in Rats
  • Place rats in open-field chambers for a 30-minute habituation period.[1]

  • Administer this compound (e.g., 56.6 mg/kg, i.p.) or vehicle.

  • Allow for a 30-minute pre-treatment period.[1]

  • Administer amphetamine (e.g., 1 mg/kg, s.c.).[1]

  • Immediately begin recording locomotor activity for 60 minutes.[1]

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA with post-hoc tests for comparisons to the vehicle + amphetamine control group.[1]

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi_Go Gi/o Protein M4R->Gi_Go Activates This compound This compound This compound->M4R Potentiates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Dopamine_release ↓ Dopamine Release cAMP->Dopamine_release Leads to

Caption: Signaling pathway of this compound at the M4 muscarinic receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (10% Tween 80, pH 7.0) Pretreatment This compound or Vehicle Admin (i.p.) Formulation->Pretreatment Habituation Animal Habituation (30 min) Habituation->Pretreatment 30 min post Challenge Psychostimulant Admin (e.g., Amphetamine, s.c.) Pretreatment->Challenge 15-40 min post Recording Behavioral Recording (e.g., Locomotion, 60 min) Challenge->Recording Data_Analysis Data Analysis (ANOVA) Recording->Data_Analysis

Caption: General experimental workflow for in vivo behavioral studies with this compound.

References

Troubleshooting VU0152100 delivery in freely moving animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0152100 in freely moving animals. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It does not possess intrinsic agonist activity on its own but enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine, at the M4 receptor.[4][5] This selective potentiation of M4 receptor signaling has shown promise in preclinical models for conditions such as psychosis and cognitive impairment.[1][2][3]

Q2: What is the recommended route of administration for this compound in freely moving animals?

Based on published preclinical studies, the most common and effective route of administration for this compound is intraperitoneal (IP) injection.[1][2] This method allows for systemic delivery and subsequent penetration of the blood-brain barrier.

Q3: What are the typical dosages of this compound used in rodent studies?

Effective doses in rats have been reported in the range of 10 to 56.6 mg/kg for reversing amphetamine-induced hyperlocomotion.[1][2] The specific dose will depend on the animal model and the experimental question being addressed.

Q4: Are there any known overt side effects of this compound at effective doses?

Studies have shown that at doses effective in behavioral models, this compound does not typically produce catalepsy or the peripheral adverse effects commonly associated with non-selective muscarinic agonists.[3][6] However, as with any compound, it is crucial to monitor animals for any signs of distress or unexpected behavioral changes.

Troubleshooting Guide

Compound Preparation and Administration

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

  • Vehicle Composition: this compound has been successfully formulated in a vehicle of 10% Tween 80 in sterile water or saline. Another suggested formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Ensure you are using an appropriate vehicle.

  • Solubility: this compound is soluble in DMSO.[5] When preparing the final solution, it is recommended to first dissolve the compound in a small amount of DMSO before adding other components of the vehicle.

  • Sonication: If precipitation occurs, gentle warming and sonication can aid in dissolution.[2]

  • Fresh Preparation: It is best practice to prepare the working solution fresh on the day of the experiment to ensure its stability and prevent precipitation.[2]

Q6: I'm concerned about the accuracy and potential complications of intraperitoneal injections. How can I minimize issues?

  • Proper Technique: Ensure you are using the correct technique for IP injections in your specific rodent species. For mice and rats, this typically involves injecting into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[4]

  • Animal Restraint: Proper and gentle restraint is crucial to minimize stress to the animal and ensure accurate injection. Habituation to handling and restraint can reduce stress.[7]

  • Needle Size: Use an appropriate needle gauge for the size of your animal (e.g., 25-27g for mice, 23-25g for rats).[4]

  • Injection Volume: Do not exceed the recommended maximum injection volumes for your animal model to avoid discomfort and potential complications.[4]

  • Misinjection: Be aware that misinjection into the gastrointestinal tract, abdominal fat, or subcutaneous tissue can occur.[1] If you suspect a misinjection, note it in your records as it can lead to variability in your data.

Behavioral Observations

Q7: After this compound administration, my animals are showing unexpected behaviors (e.g., lethargy, hyperactivity). What could be the cause?

  • Dose-Response: You may be observing a dose-dependent effect. It is advisable to conduct a dose-response study to determine the optimal dose for your specific experiment.

  • Off-Target Effects: While this compound is highly selective for the M4 receptor, the possibility of off-target effects at higher doses cannot be entirely ruled out.

  • Interaction with Other Factors: Consider if the observed behavior could be an interaction between this compound and other experimental manipulations (e.g., stress from handling, other administered compounds).

  • Vehicle Control: Always include a vehicle-treated control group to ensure the observed effects are due to this compound and not the injection procedure or the vehicle itself.

Q8: I am not observing the expected behavioral effect of this compound in my experiment. What are the potential reasons?

  • Incorrect Dosage: The dose may be too low to elicit a significant effect. Review the literature for effective dose ranges in similar models.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly (e.g., at -20°C or -80°C) and that the working solution was freshly prepared.[2]

  • Administration Route: Confirm that the intraperitoneal injection was administered correctly and that the compound reached the systemic circulation.

  • Animal Model Suitability: The chosen animal model may not be sensitive to the effects of M4 receptor modulation.

  • Timing of Administration: The pre-treatment time (the interval between this compound administration and the behavioral test) is a critical parameter. This should be optimized for your experiment based on the pharmacokinetic profile of the compound.

Data and Protocols

Quantitative Data Summary
ParameterValueSpeciesSource
Effective Dose Range 10 - 56.6 mg/kg (IP)Rat[1][2]
Vehicle Formulation 1 10% Tween 80 in sterile water/salineRat
Vehicle Formulation 2 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/A[2]
EC50 (in vitro) 380 nMN/A[5]
Stock Solution Storage -20°C for 1 year; -80°C for 2 yearsN/A[2]
Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Weigh the desired amount of this compound powder.

  • Prepare a stock solution by dissolving this compound in DMSO.

  • For the final working solution, a vehicle of 10% Tween 80 in sterile saline can be used. Alternatively, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be prepared.[2]

  • To prepare the final solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add the saline to reach the final volume.[2]

  • If any precipitation is observed, gently warm the solution and sonicate until it becomes clear.[2]

  • It is recommended to prepare the working solution fresh on the day of the experiment.[2]

Protocol 2: Intraperitoneal Administration in a Freely Moving Rat

  • Gently but firmly restrain the rat. The animal can be tilted with its head slightly lower than its hindquarters to allow the abdominal organs to shift forward.[4]

  • Identify the injection site in the lower right or left abdominal quadrant.

  • Insert a sterile needle (e.g., 23-25 gauge) at an appropriate angle to penetrate the peritoneum without damaging internal organs.

  • Gently aspirate to ensure no bodily fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe, which would indicate incorrect needle placement.[4]

  • If the aspiration is clear, slowly inject the this compound solution.

  • Withdraw the needle and return the animal to its home cage.

  • Monitor the animal for any adverse reactions or signs of distress.

Visualizations

M4_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Muscarinic Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates This compound This compound (PAM) This compound->M4R Potentiates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: Signaling pathway of the M4 muscarinic receptor modulated by this compound.

Experimental_Workflow A Prepare this compound Solution (e.g., in 10% Tween 80) B Administer this compound or Vehicle (Intraperitoneal Injection) A->B C Pre-treatment Period (e.g., 30 minutes) B->C D Behavioral Testing (e.g., Amphetamine-induced hyperlocomotion) C->D E Data Collection and Analysis D->E Troubleshooting_Logic Start Unexpected Experimental Outcome Q1 Was the this compound solution clear? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Check vehicle, sonicate, prepare fresh Q1->A1_No Q2 Was the injection performed correctly? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Review IP injection technique Q2->A2_No Q3 Was the dosage appropriate? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Conduct dose-response study Q3->A3_No Q4 Was a vehicle control group included? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes A4_No No: Always include a vehicle control Q4->A4_No End Consider other factors: - Animal model suitability - Pre-treatment time - Compound stability A4_Yes->End

References

VU0152100 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and use of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound as a solid can be stored for up to 12 months at +4°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: Can this compound be dissolved in solvents other than DMSO?

A3: Yes, this compound is also soluble in ethanol (B145695) up to 10 mM. For in vivo studies in rodents, it has been dissolved in a vehicle of 10% Tween 80 in 0.9% saline, with the pH adjusted to 6-7.[2]

Q4: Is this compound active in vivo?

A4: Yes, this compound is a blood-brain barrier permeable and centrally active M4 PAM that has demonstrated efficacy in various rodent models.[1][3][4] It has been shown to reverse amphetamine-induced hyperlocomotion and cognitive deficits.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in stock solution upon thawing The concentration may be too high for the solvent at lower temperatures.Gently warm the solution and sonicate until the precipitate redissolves.[1] Consider preparing a less concentrated stock solution for future use.
Inconsistent or no effect in in vivo experiments Improper preparation of the working solution.Ensure the working solution is prepared fresh on the day of the experiment.[1] Verify the correct vehicle is being used and that the pH is appropriately adjusted if necessary.[2]
Degradation of the compound in the working solution.Avoid prolonged storage of diluted working solutions. Prepare only the amount needed for the experiment.
Incorrect dosage or administration route.Review the experimental protocol and previously published studies to confirm the appropriate dose and route of administration for your specific animal model.[1][2][3]
Variability between experimental replicates Inconsistent timing of drug administration relative to behavioral testing or other measurements.Standardize the timing of all experimental procedures, including the pre-treatment interval between this compound administration and the subsequent intervention or measurement.[2][3]
Differences in animal handling or environmental conditions.Ensure all animals are handled consistently and that environmental factors (e.g., lighting, noise) are controlled across all experimental groups.

Storage and Stability Data

Form Solvent Storage Temperature Storage Duration Reference
SolidN/A+4°CUp to 12 months
Stock SolutionDMSO-20°CUp to 1 year[1]
Stock SolutionDMSO-80°CUp to 2 years[1]

Experimental Protocols & Methodologies

Preparation of this compound for In Vivo Rodent Studies

A common method for preparing this compound for intraperitoneal (i.p.) injection in rats involves the following steps:

  • Dissolve this compound in a vehicle solution consisting of 10% Tween 80 in 0.9% saline.[2]

  • Adjust the pH of the solution to between 6 and 7 using sodium hydroxide (B78521) (1 M).[2]

  • The final solution is administered in a volume of 10 ml/kg.[2]

General Protocol for Assessing the Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
  • Acclimate rats to the open-field chambers for a 30-minute habituation period.[4]

  • Administer vehicle or this compound (e.g., 56.6 mg/kg, i.p.) as a pretreatment.[3][4]

  • After a 15- to 30-minute pretreatment interval, administer vehicle or amphetamine (e.g., 1 mg/kg, s.c. or i.p.).[3][4]

  • Immediately begin recording locomotor activity for a continuous period of 45 to 60 minutes.[3][4]

Visualizations

VU0152100_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Muscarinic Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Dopamine_Modulation Modulation of Dopamine Signaling cAMP->Dopamine_Modulation Leads to This compound This compound (PAM) This compound->M4R Potentiates ACh Binding

Caption: Mechanism of action for this compound as an M4 PAM.

Experimental_Workflow_In_Vivo start Start habituation Animal Habituation (e.g., 30 min in open field) start->habituation pretreatment Administer this compound or Vehicle (i.p.) habituation->pretreatment wait Pretreatment Interval (15-40 min) pretreatment->wait stimulus Administer Stimulus (e.g., Amphetamine) wait->stimulus measurement Behavioral/Neurochemical Measurement (45-60 min) stimulus->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General experimental workflow for in vivo rodent studies.

References

Potential for VU0152100 tolerance or sensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: Is there evidence for the development of tolerance or sensitization to this compound with repeated administration?

Currently, there are no direct studies specifically investigating the development of tolerance or sensitization to this compound following chronic administration. However, preclinical studies with a structurally related and potent M4 PAM, VU0467154, have shown that it does not lead to tolerance upon repeated dosing[1]. This suggests that other M4 PAMs, like this compound, may also have a low propensity for developing tolerance.

Researchers should, however, perform their own long-term studies to confirm the lack of tolerance or sensitization within their specific experimental models and paradigms.

Q2: What are the known acute effects of this compound in preclinical models?

This compound has demonstrated a range of antipsychotic-like and cognitive-enhancing effects in rodent models. Key findings include:

  • Reversal of Hyperlocomotion: this compound dose-dependently reverses hyperlocomotion induced by amphetamine in rats and wild-type mice, but not in M4 knockout mice[1][2].

  • Cognitive Enhancement: It blocks the disruption of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex caused by amphetamine[1][2].

  • Dopamine (B1211576) Modulation: this compound reverses amphetamine-induced increases in extracellular dopamine levels in the nucleus accumbens and caudate-putamen[1][2].

  • Cocaine-Seeking Behavior: It has been shown to reduce cocaine self-administration and cocaine-induced hyperlocomotion[3].

These effects are observed at doses that do not typically produce catalepsy or other adverse effects associated with non-selective muscarinic agonists[2].

Q3: How does this compound work?

This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor on its own but binds to a different site (an allosteric site) than the natural ligand, acetylcholine (ACh). This binding increases the affinity of the M4 receptor for ACh and/or enhances the receptor's response when ACh binds[4]. This potentiation of the natural signaling of ACh is what leads to its pharmacological effects.

Troubleshooting Guides

Issue 1: Diminished or Altered Behavioral Response After Repeated Dosing

Scenario: You have been administering this compound for several days or weeks and observe a reduced or altered behavioral effect compared to the initial doses.

Possible Causes:

  • Pharmacokinetic Changes: Alterations in drug metabolism or clearance over time.

  • Receptor Desensitization/Downregulation: Although less likely for a PAM, chronic stimulation could potentially lead to changes in M4 receptor expression or signaling efficiency.

  • Behavioral Compensation: The animal model may be developing compensatory behavioral strategies.

Troubleshooting Steps:

  • Pharmacokinetic Analysis:

    • Protocol: Collect plasma and brain tissue samples at various time points after the final dose of this compound and compare the drug concentrations to those from an acute dosing study.

    • Expected Outcome: If pharmacokinetics have changed, you may see lower drug levels, suggesting increased metabolism or clearance.

  • Ex Vivo Receptor Analysis:

    • Protocol: Following the final behavioral test, sacrifice the animals and collect brain tissue (e.g., striatum, prefrontal cortex). Perform western blotting or immunohistochemistry to quantify M4 receptor protein levels.

    • Expected Outcome: A significant decrease in M4 receptor expression in the this compound-treated group compared to the vehicle group could suggest receptor downregulation.

  • Control for Behavioral Compensation:

    • Protocol: Introduce a novel behavioral test that relies on the same neurochemical pathways but requires a different behavioral response.

    • Expected Outcome: If the diminished response is specific to the original test, it may indicate behavioral compensation rather than pharmacological tolerance.

Issue 2: Unexpected or Adverse Effects at Higher Doses or with Chronic Treatment

Scenario: You observe unexpected behaviors such as tremors, excessive salivation, or seizures, especially at higher doses or after prolonged administration.

Possible Causes:

  • Off-Target Effects: At higher concentrations, this compound might interact with other receptors or ion channels.

  • Over-Potentiation of M4 Signaling: Excessive enhancement of M4 receptor activity could lead to adverse cholinergic effects.

  • Metabolite Activity: Active metabolites of this compound could have different pharmacological profiles.

Troubleshooting Steps:

  • Dose-Response Curve:

    • Protocol: Conduct a detailed dose-response study for both the desired therapeutic effect and the observed adverse effects.

    • Expected Outcome: This will help determine the therapeutic window and identify a dose that maximizes efficacy while minimizing adverse events.

  • In Vitro Selectivity Profiling:

    • Protocol: Test this compound at the concentrations observed in the brain during the adverse events against a panel of other relevant G protein-coupled receptors (GPCRs), ion channels, and transporters.

    • Expected Outcome: This will reveal any potential off-target activities that could explain the unexpected effects.

  • Metabolite Identification and Profiling:

    • Protocol: Use techniques like mass spectrometry to identify major metabolites of this compound in plasma and brain tissue. Synthesize these metabolites and test their activity at M4 and other receptors.

    • Expected Outcome: This will determine if active metabolites are contributing to the observed adverse effects.

Quantitative Data Summary

Table 1: In Vitro Potency of M4 PAMs

CompoundAssayPotency (pEC50)Max Response (% of ACh)Reference
This compound Calcium Mobilization (rat M4)6.59 ± 0.0769%[5]
VU0467154 Calcium Mobilization (rat M4)7.75 ± 0.0668%[5]
LY2033298 Calcium Mobilization (rat M4)6.19 ± 0.0367%[5]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDose Range (mg/kg, i.p.)EffectReference
Amphetamine-induced hyperlocomotionRat10 - 56.6Dose-dependent reversal[2]
Amphetamine-disrupted contextual fearRat10 - 56.6Blockade of disruption[2]
Cocaine self-administrationMouse0.1 - 1.0Reduction in self-administration[3]
Cocaine-induced hyperlocomotionMouse10Reduction in hyperlocomotion[3]

Experimental Protocols

Protocol 1: Assessment of Behavioral Sensitization to this compound

  • Habituation: Habituate animals to the testing environment (e.g., open-field arena) for 30 minutes daily for 3 days.

  • Baseline Testing: On day 4, administer vehicle and measure baseline locomotor activity for 60 minutes.

  • Repeated Dosing: From days 5 to 14, administer a fixed dose of this compound (e.g., 30 mg/kg, i.p.) or vehicle daily.

  • Challenge Day: On day 15, after a 24-hour washout period, administer the same challenge dose of this compound to all groups and measure locomotor activity for 60 minutes.

  • Data Analysis: Compare the locomotor response to the this compound challenge in the chronically treated group versus the vehicle-treated group. A significantly greater response in the chronically treated group would suggest sensitization.

Protocol 2: In Vivo Microdialysis to Measure Dopamine Release

  • Surgery: Implant a microdialysis guide cannula targeting the nucleus accumbens or striatum. Allow for a 3-5 day recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe and allow for a 2-hour stabilization period with continuous perfusion of artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least 1 hour.

  • Drug Administration: Administer this compound (or vehicle) followed by a psychostimulant challenge (e.g., amphetamine).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2 hours post-challenge.

  • Analysis: Analyze dopamine content in the dialysate samples using HPLC with electrochemical detection.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_Release Dopamine Release G_protein->Dopamine_Release Inhibits (presynaptically) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: M4 receptor signaling pathway modulated by this compound.

Tolerance_Workflow start Start: Observe Diminished Behavioral Response pk_study Conduct Pharmacokinetic Study start->pk_study pk_change Pharmacokinetics Altered? pk_study->pk_change receptor_study Assess M4 Receptor Expression (Western Blot / IHC) pk_change->receptor_study No end_pk Conclusion: Altered PK is the Cause pk_change->end_pk Yes receptor_change Receptor Levels Changed? receptor_study->receptor_change behavioral_control Test in Novel Behavioral Paradigm receptor_change->behavioral_control No end_tolerance Conclusion: Pharmacological Tolerance Likely receptor_change->end_tolerance Yes behavioral_change Response Still Diminished? behavioral_control->behavioral_change behavioral_change->end_tolerance Yes end_behavioral Conclusion: Behavioral Compensation Likely behavioral_change->end_behavioral No end_inconclusive Conclusion: Inconclusive, Consider Other Factors Troubleshooting_Logic issue Unexpected Experimental Outcome is_chronic Is it a chronic dosing study? issue->is_chronic is_high_dose Is it a high dose? issue->is_high_dose check_tolerance Investigate Tolerance/ Sensitization is_chronic->check_tolerance Yes check_pk Check Pharmacokinetics is_chronic->check_pk No check_off_target Investigate Off-Target Effects is_high_dose->check_off_target Yes check_metabolites Investigate Active Metabolites is_high_dose->check_metabolites No solution Optimize Dose and Experimental Design check_tolerance->solution check_off_target->solution check_pk->solution check_metabolites->solution

References

Technical Support Center: VU0152100 and Animal Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU0152100 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] It does not have agonist activity on its own but potentiates the effect of the endogenous neurotransmitter, acetylcholine, at the M4 receptor. The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gi/Go proteins to inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of cholinergic signaling can influence dopaminergic pathways, which is central to its observed behavioral effects.[2][3]

Q2: What is the expected impact of this compound on the baseline behavior of my animals?

When administered alone, this compound is not expected to have a significant impact on the baseline locomotor activity or cognitive performance of rodents.[2][4] Studies have shown that at doses effective in reversing psychostimulant-induced behaviors, this compound does not produce catalepsy or other adverse effects associated with non-selective muscarinic agonists.[2][1] Furthermore, it has been demonstrated to have no effect on motor performance in the rotarod test when administered by itself.[5]

Q3: What are the reported behavioral effects of this compound in animal models?

The primary reported behavioral effects of this compound are the reversal of phenotypes induced by psychostimulants like amphetamine and cocaine.[2][3][6] Specifically, this compound has been shown to:

  • Dose-dependently reverse amphetamine-induced hyperlocomotion in rats and wild-type mice. This effect is absent in M4 knockout mice, confirming its M4 receptor-mediated action.[2]

  • Block the disruption of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex caused by amphetamine.[2][7]

  • Reduce cocaine self-administration and cocaine-induced hyperlocomotion.[3][5][6]

Q4: In which brain regions does this compound exert its effects?

The effects of this compound are mediated through the M4 receptors located in brain regions critical for reward, motivation, and motor control. Key areas include the nucleus accumbens, caudate-putamen, hippocampus, and medial thalamus.[2][1] By modulating M4 receptors in these regions, this compound can reverse the increased extracellular dopamine (B1211576) levels in the nucleus accumbens and caudate-putamen induced by psychostimulants.[2][7]

Troubleshooting Guides

Problem 1: I am not observing any behavioral changes after administering this compound alone.

  • Is this expected? Yes, this is the expected outcome. This compound is a positive allosteric modulator and requires the presence of endogenous acetylcholine to exert its effects. In the absence of a pharmacological challenge that alters cholinergic or dopaminergic tone, this compound is unlikely to produce significant changes in baseline behavior.[2]

  • Recommendation: To observe the effects of this compound, it should be tested in a model where the relevant neurochemical systems are perturbed, such as in animals challenged with a psychostimulant like amphetamine or cocaine.[2][3]

Problem 2: My animals are showing unexpected side effects (e.g., catalepsy).

  • Is this expected? No. One of the key advantages of a selective M4 PAM like this compound is the absence of catalepsy and other adverse effects typically seen with non-selective muscarinic agonists at effective doses.[2][1]

  • Possible Causes & Troubleshooting:

    • Dose: Although unlikely at standard effective doses, extremely high doses might lead to off-target effects. Review your dosing calculations and consider performing a dose-response study.

    • Compound Purity: Ensure the purity of your this compound compound. Impurities could be responsible for unexpected pharmacological effects.

    • Vehicle: Confirm that the vehicle used for administration is inert and not causing any behavioral effects on its own.

Problem 3: this compound is not reversing amphetamine-induced hyperlocomotion in my experiment.

  • Possible Causes & Troubleshooting:

    • Dose and Timing of Administration: The dose of this compound and the timing of its administration relative to the amphetamine challenge are critical. Pre-treatment with this compound is typically required. Refer to established protocols for appropriate dosing and timing.[8]

    • Animal Strain: While effective in standard rodent models, there could be strain-specific differences in M4 receptor expression or sensitivity.

    • M4 Receptor Functionality: The effect of this compound is dependent on functional M4 receptors. This can be confirmed by testing in M4 knockout mice, where the effect should be absent.[2]

Data Presentation

Table 1: Summary of this compound Effects on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose of this compound (mg/kg, i.p.)Amphetamine Dose (mg/kg, s.c.)Locomotor Activity Outcome
Vehicle + VehicleN/AN/ABaseline locomotor activity
Vehicle + AmphetamineN/A1Significant increase in locomotor activity
This compound + Amphetamine101Partial reversal of amphetamine-induced hyperlocomotion
This compound + Amphetamine301Significant reversal of amphetamine-induced hyperlocomotion
This compound + Amphetamine56.61Robust reversal of amphetamine-induced hyperlocomotion

Data summarized from Byun et al., 2014.[2]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats (250-300 g) are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.

  • Procedure:

    • Place rats in the open-field chambers for a 30-minute habituation period.

    • Administer this compound (10, 30, or 56.6 mg/kg, i.p.) or vehicle.

    • 30 minutes after this compound administration, administer amphetamine (1 mg/kg, s.c.) or vehicle.

    • Record locomotor activity for 60-120 minutes immediately following the amphetamine injection.

  • Data Analysis: Analyze locomotor activity data (e.g., total distance traveled) using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests.

Visualizations

M4_Signaling_Pathway M4R M4 Receptor Gi Gi/Go Protein M4R->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP converts Gi->AC inhibits ACh Acetylcholine ACh->M4R binds This compound This compound (PAM) This compound->M4R potentiates binding ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: M4 Receptor Signaling Pathway with this compound.

Experimental_Workflow start Start habituation Animal Habituation (e.g., 30-60 min in open field) start->habituation pretreatment Pre-treatment (this compound or Vehicle) habituation->pretreatment challenge Pharmacological Challenge (e.g., Amphetamine or Vehicle) pretreatment->challenge behavioral_assay Behavioral Assay (e.g., Locomotion, Fear Conditioning) challenge->behavioral_assay data_analysis Data Collection & Analysis behavioral_assay->data_analysis end End data_analysis->end

References

Validation & Comparative

A Comparative Guide to VU0152100 and Other M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for the treatment of neuropsychiatric disorders, particularly the psychotic and cognitive symptoms associated with schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing receptor function, potentially providing greater subtype selectivity and a wider therapeutic window compared to orthosteric agonists. This guide provides a comparative overview of VU0152100 and other notable M4 PAMs, with a focus on their pharmacological properties and preclinical efficacy, supported by experimental data.

Data Presentation: In Vitro and In Vivo Comparison of M4 PAMs

The following tables summarize the key quantitative data for this compound and other well-characterized M4 PAMs, including VU0467154 and LY2033298. These compounds have been instrumental in validating the therapeutic potential of M4 PAMs.

Table 1: In Vitro Potency and Efficacy of M4 PAMs in Calcium Mobilization Assays

CompoundSpeciesEC50 (nM)Maximum Response (% of ACh max)Reference
This compound Rat25769%[1]
VU0467154 Rat17.768%[1]
Human62755%[1]
Cynomolgus Monkey100057%[1]
LY2033298 Rat64667%[1]

Table 2: In Vitro Affinity Modulation of Acetylcholine (ACh) by M4 PAMs in Radioligand Binding Assays

CompoundAssay ConditionFold-Shift in ACh AffinityReference
This compound [3H]NMS displacement12.1-fold increase[1]
VU0467154 [3H]NMS displacement14.5-fold increase[1]

Table 3: In Vivo Efficacy of M4 PAMs in the Amphetamine-Induced Hyperlocomotion Model in Rats

CompoundDose (mg/kg, i.p.)Effect on Amphetamine-Induced HyperlocomotionReference
This compound 10, 30, 56.6Dose-dependent reversal[2]
VU0152099 56.6Reversal[3]

Mandatory Visualization

Signaling Pathway

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates nucleus Nucleus CREB->nucleus Regulates gene transcription ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site PAM M4 PAM (e.g., this compound) PAM->M4R Binds to allosteric site

Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow

M4_PAM_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation hts High-Throughput Screening (e.g., Calcium Mobilization Assay) potency Potency & Efficacy Determination (EC50, Fold-Shift) hts->potency selectivity Selectivity Profiling (vs. other mAChRs and targets) potency->selectivity binding Radioligand Binding Assays (Affinity Modulation) selectivity->binding pk Pharmacokinetics (Brain Penetration, Half-life) binding->pk Lead Compound(s) behavior Behavioral Models (e.g., Amphetamine-Induced Hyperlocomotion) pk->behavior target_engagement Target Engagement (e.g., Microdialysis) behavior->target_engagement

Caption: Experimental workflow for M4 PAM discovery and characterization.

Logical Relationship

M4_PAM_Antipsychotic_Mechanism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron (Striatum) ACh_release Acetylcholine (ACh) Release M4R M4 Receptor ACh_release->M4R Activates DA_release Dopamine (DA) Release M4R->DA_release Inhibits Hyperactivity Psychosis-like Behaviors DA_release->Hyperactivity Drives M4_PAM M4 PAM (this compound) M4_PAM->M4R Potentiates ACh effect

Caption: Proposed mechanism of antipsychotic action for M4 PAMs.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary functional screen to identify and characterize PAMs by measuring the potentiation of an agonist-induced intracellular calcium response.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS, G418, and hygromycin B).

  • Cells are plated into 384-well black-walled, clear-bottom plates and incubated overnight.

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.

3. Compound Addition and Signal Detection:

  • The dye solution is removed, and assay buffer is added.

  • A baseline fluorescence reading is taken using a fluorescence imaging plate reader (e.g., FLIPR).

  • Test compounds (e.g., this compound) are added at various concentrations, and the plate is incubated for a short period (e.g., 1.5-2 minutes).

  • An EC20 concentration of acetylcholine (ACh) is then added to stimulate the M4 receptor.

  • Fluorescence is measured for approximately 50-120 seconds to capture the calcium flux.

4. Data Analysis:

  • The fluorescence signal is normalized to the baseline.

  • The potentiation by the PAM is calculated as a percentage of the maximal response to a saturating concentration of ACh.

  • EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay is used to determine if a PAM alters the binding affinity of the orthosteric ligand (ACh) to the M4 receptor.

1. Membrane Preparation:

  • CHO cells expressing the M4 receptor are harvested and homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

2. Competition Binding Assay:

  • In a 96-well plate, the membrane preparation is incubated with a fixed low concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of unlabeled ACh.

  • A fixed concentration of the PAM (e.g., this compound) is included in a parallel set of experiments.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The ability of ACh to displace the radioligand is plotted as a concentration-response curve.

  • A leftward shift in the ACh displacement curve in the presence of the PAM indicates an increase in ACh affinity.

  • The fold-shift in the IC50 of ACh is calculated to quantify the degree of positive cooperativity.

Amphetamine-Induced Hyperlocomotion in Rats

This in vivo behavioral model is widely used to assess the potential antipsychotic-like activity of compounds.

1. Animals and Habituation:

  • Male Sprague-Dawley rats are housed under standard laboratory conditions.

  • Prior to testing, rats are habituated to the open-field activity chambers for a set period (e.g., 30-60 minutes).

2. Drug Administration:

  • Following habituation, rats are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.

  • After a pretreatment interval (e.g., 30 minutes), all rats receive a subcutaneous (s.c.) injection of d-amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.

3. Locomotor Activity Measurement:

  • Locomotor activity is recorded for a period of 60-90 minutes post-amphetamine injection using automated activity monitors that track beam breaks.

  • Data is typically collected in time bins (e.g., 5-minute intervals).

4. Data Analysis:

  • The total distance traveled or the number of beam breaks is calculated for each animal.

  • The data is analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity of the compound-treated groups to the vehicle-treated control group.

  • A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.[2][3]

References

A Comparative Efficacy Analysis of VU0152100 and Xanomeline in Muscarinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of VU0152100 and xanomeline (B1663083), two key compounds in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs) for the treatment of neuropsychiatric disorders. This analysis is supported by experimental data on their receptor binding profiles, in vitro and in vivo functional activity, and clinical outcomes.

Executive Summary

This compound is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic receptor, exhibiting no intrinsic agonist activity. Its therapeutic potential lies in its ability to potentiate the effects of the endogenous neurotransmitter acetylcholine, thereby offering a nuanced approach to receptor modulation. In contrast, xanomeline is an agonist with a preference for M1 and M4 receptors. It has demonstrated efficacy in clinical trials for schizophrenia, particularly when co-administered with a peripherally acting muscarinic antagonist to mitigate side effects. This guide delves into the quantitative differences in their efficacy and the experimental methodologies used to ascertain these properties.

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and xanomeline at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5Off-Targets (Ki > 120 nM)
Xanomeline High Affinity[1]High Affinity[1]High Affinity[2]High Affinity[1]High Affinity[2]5-HT1A, 5-HT1B, 5-HT2[2][3]
This compound No AffinityNo AffinityNo AffinityAllosteric SiteNo AffinityDevoid of activity at other mAChR subtypes and a panel of other GPCRs

Note: Specific Ki values for xanomeline at all five muscarinic subtypes are comparable, demonstrating its non-selective binding profile.[1][4] this compound binds to an allosteric site on the M4 receptor and does not displace orthosteric radioligands like [3H]NMS at concentrations up to 30 µM.

Table 2: In Vitro Functional Activity (EC50/IC50, nM)

CompoundAssay TypeReceptor TargetPotency (EC50/IC50)Efficacy (% of control/max response)Cell Line
Xanomeline Phospholipid HydrolysisM16 (IC50)-Rabbit Vas Deferens[5]
Xanomeline Phospholipid HydrolysisM1100 (EC50)100% of CarbacholCHO cells[5]
Xanomeline G-protein ActivationM1294 (Ki)Full agonistCHO cells[1]
Xanomeline G-protein ActivationM2296 (Ki)Partial agonist (40% of carbachol)CHO cells[1]
Xanomeline Phosphoinositide HydrolysisM1134.5 - 316.23 (EC50)-A9 L cells[6]
This compound Calcium Mobilization (PAM activity)M4380 (IC50)Potentiates ACh responseCHO cells[7]
This compound GIRK-mediated Thallium Flux (PAM activity)M41900 (EC50)Potentiates ACh responseHEK293 cells[8]

Table 3: In Vivo Preclinical Efficacy

CompoundModelSpeciesDose RangeKey Findings
This compound Amphetamine-Induced HyperlocomotionRat3 - 56.6 mg/kgDose-dependent reversal of hyperlocomotion.[9][10]
This compound Amphetamine-Induced Dopamine (B1211576) ReleaseRat10 - 56.6 mg/kgReversed increases in extracellular dopamine in nucleus accumbens and caudate-putamen.[10][11]
This compound Prepulse Inhibition (PPI) DeficitRat10 - 56.6 mg/kgBlocked amphetamine-induced disruption of PPI.[11]
Xanomeline Conditioned Avoidance RespondingRat-Inhibited conditioned avoidance responding, similar to atypical antipsychotics.[12][13]
Xanomeline Apomorphine-Induced ClimbingMouse-Blocked apomorphine-induced climbing.[12]
Xanomeline Dopamine Agonist-Induced TurningRat-Blocked turning in 6-hydroxydopamine-lesioned rats.[12]

Table 4: Clinical Efficacy in Schizophrenia (Xanomeline/Trospium - KarXT)

Trial PhasePrimary EndpointKey Findings
Phase 2 (EMERGENT-1)Change in PANSS Total ScoreStatistically significant improvement in PANSS total score compared to placebo.[11]
Phase 3 (EMERGENT-2 & 3)Change in PANSS Total ScoreConfirmed significant and clinically meaningful reductions in PANSS total score versus placebo.
Pooled AnalysisPANSS Total Score ReductionXanomeline/trospium showed a 9.9-point greater reduction in PANSS total score compared to placebo.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[15]

  • Assay Setup: The assay is typically performed in a 96-well plate format. For each receptor subtype, a constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M2-M5, [3H]-pirenzepine for M1) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., xanomeline).[16][17]

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[16]

In Vitro Functional Assays (Calcium Mobilization)

Objective: To measure the functional activity of a compound at Gq-coupled receptors (like M1) by detecting changes in intracellular calcium levels.

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the target receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 1536-well black, clear-bottom plates.[4][8]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. The plate is incubated to allow for dye uptake.[18][19]

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compound at various concentrations.[4][20]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically over time.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined. For PAMs like this compound, the assay is performed in the presence of a fixed, low concentration of the endogenous agonist (acetylcholine) to measure the potentiation of the response.[7]

In Vivo Behavioral Assays (Amphetamine-Induced Hyperlocomotion)

Objective: To assess the potential antipsychotic-like activity of a compound by measuring its ability to reverse the locomotor hyperactivity induced by amphetamine.

General Protocol:

  • Animal Acclimation: Rats or mice are individually placed in open-field chambers and allowed to habituate for a period (e.g., 30 minutes).[9]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered via a specific route (e.g., intraperitoneally, i.p.).[7][9]

  • Amphetamine Challenge: After a set pretreatment time (e.g., 30 minutes), the animals are challenged with an injection of amphetamine (e.g., 1 mg/kg, subcutaneously, s.c.).[9]

  • Locomotor Activity Monitoring: Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitoring systems that track parameters like distance traveled and beam breaks.[9]

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of the test compound on amphetamine-induced hyperlocomotion relative to the vehicle-treated control group. A dose-dependent reduction in hyperactivity is indicative of potential antipsychotic efficacy.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.

G M1 and M4 Muscarinic Receptor Signaling Pathways cluster_M1 M1 Receptor Pathway (Gq-coupled) cluster_M4 M4 Receptor Pathway (Gi-coupled) Xanomeline_M1 Xanomeline M1_Receptor M1 Receptor Xanomeline_M1->M1_Receptor ACh_M1 Acetylcholine ACh_M1->M1_Receptor Gq Gq Protein M1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Cognitive Enhancement) Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation Xanomeline_M4 Xanomeline M4_Receptor M4 Receptor Xanomeline_M4->M4_Receptor ACh_M4 Acetylcholine ACh_M4->M4_Receptor This compound This compound (PAM) This compound->M4_Receptor potentiates Gi Gi Protein M4_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Dopamine_Modulation Dopamine Release Modulation (Antipsychotic Effect) cAMP->Dopamine_Modulation

Caption: Signaling pathways for M1 and M4 muscarinic receptors.

G General Experimental Workflow for Compound Efficacy Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Preclinical Models cluster_clinical Clinical Trials (for Xanomeline) Binding Radioligand Binding (Determine Ki) Functional Functional Assays (e.g., Calcium Mobilization) (Determine EC50/IC50, Efficacy) Binding->Functional Characterize Receptor Interaction Behavioral Behavioral Models (e.g., Amphetamine-Induced Hyperactivity, PPI, Conditioned Avoidance) Functional->Behavioral Predict In Vivo Efficacy Neurochemical Neurochemical Analysis (e.g., Microdialysis for Dopamine Levels) Behavioral->Neurochemical Elucidate Mechanism Phase1 Phase 1 (Safety, Tolerability) Neurochemical->Phase1 Inform Clinical Development Phase2 Phase 2 (Efficacy in Patients, Dose-Ranging) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy and Safety) Phase2->Phase3

Caption: Generalized workflow for efficacy testing of novel compounds.

References

A Comparative Guide: The Efficacy of VU0152100, an M4 PAM, Versus M1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of the M4 selective positive allosteric modulator (PAM) VU0152100 and traditional M1 muscarinic receptor agonists. It is important to note at the outset that these compounds target different subtypes of muscarinic acetylcholine (B1216132) receptors, representing distinct therapeutic strategies. This compound enhances the activity of the M4 receptor in the presence of the endogenous ligand acetylcholine, while M1 agonists directly activate the M1 receptor. This fundamental difference underpins their distinct pharmacological profiles and potential therapeutic applications.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and a representative M1/M4 receptor agonist, Xanomeline (B1663083), for which extensive data is available.

ParameterThis compound (M4 PAM)Xanomeline (M1/M4 Agonist)
Molecular Target M4 Muscarinic Acetylcholine ReceptorM1 and M4 Muscarinic Acetylcholine Receptors
Mechanism of Action Positive Allosteric ModulatorOrthosteric Agonist
In Vitro Potency (EC₅₀) ~380 nM (in CHO cells expressing rat M4 and Gqi5)[1][2]M1: ~30.9 nM, M4: ~14.1 nM
In Vivo Efficacy Model Reversal of amphetamine-induced hyperlocomotion in ratsAmelioration of cognitive dysfunction in rodent models[3]
Effective Dose (In Vivo) 30 and 56.6 mg/kg (i.p.) in rats for reversal of hyperlocomotion[4]0.5-3 mg/kg (s.c.) in monkeys for functional dopamine (B1211576) antagonism[5]
Key Signaling Pathway Potentiates Gαi/o-coupled inhibition of adenylyl cyclaseActivates Gαq/11-coupled phospholipase C pathway
Primary Therapeutic Indication (Preclinical) Antipsychotic-like effects[4][6][7][8][9]Pro-cognitive and antipsychotic-like effects[10][11][12][13][14][15][16][17][18]

Signaling Pathways

The distinct mechanisms of this compound and M1 receptor agonists are rooted in their differential engagement of intracellular signaling cascades.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Neuronal Excitability) CREB->Gene_Transcription Regulates

M4 Receptor Signaling Pathway with this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor G_protein Gαq/11βγ M1R->G_protein Activates M1_Agonist M1 Agonist M1_Agonist->M1R Binds & Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Cognitive Function) PKC->Cellular_Response Phosphorylates Targets

M1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of compounds like this compound and M1 receptor agonists.

In Vitro: Calcium Mobilization Assay

This assay is widely used to determine the functional activity of Gq-coupled receptors like M1, or Gi/o-coupled receptors (like M4) when co-expressed with a chimeric G-protein (e.g., Gqi5) that redirects the signal through the PLC pathway.

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in inducing intracellular calcium release.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 or M4 (with Gqi5) muscarinic receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.

  • Compound Preparation: Test compounds (M1 agonist or this compound) are serially diluted in assay buffer to the desired concentrations. For PAMs like this compound, a fixed, sub-maximal concentration (e.g., EC₂₀) of acetylcholine is also prepared.

  • Assay Procedure:

    • The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • A baseline fluorescence reading is taken.

    • The test compound (and acetylcholine for PAMs) is automatically added to the wells.

    • Fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

In Vivo: Amphetamine-Induced Hyperlocomotion in Rodents

This behavioral model is a standard preclinical screen for antipsychotic-like activity.

Objective: To assess the ability of a test compound to reverse the hyperlocomotor effects of a psychostimulant like amphetamine.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeam arrays to track horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are placed individually into the open-field arenas, and their baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).

    • The test compound (e.g., this compound) or vehicle is administered via the appropriate route (e.g., intraperitoneal injection).

    • After a specified pretreatment time (e.g., 30 minutes), amphetamine (e.g., 1-2 mg/kg, subcutaneous) or saline is administered.

    • Locomotor activity is then recorded for a subsequent period (e.g., 90-120 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks are quantified. The data is typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare specific groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.

Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical evaluation of compounds targeting muscarinic receptors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., Calcium Mobilization) Selectivity_Panel Selectivity Profiling (vs. other muscarinic subtypes and off-target receptors) Primary_Screening->Selectivity_Panel Mechanism_Studies Mechanism of Action Studies (e.g., Radioligand Binding) Selectivity_Panel->Mechanism_Studies PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Mechanism_Studies->PK_Studies Lead_Opt Lead Optimization Mechanism_Studies->Lead_Opt Efficacy_Models Efficacy Models (e.g., Amphetamine-induced Hyperlocomotion, Cognitive Tasks) PK_Studies->Efficacy_Models PK_Studies->Lead_Opt Safety_Tox Safety and Toxicology Studies Efficacy_Models->Safety_Tox Efficacy_Models->Lead_Opt Candidate_Selection Candidate Selection Safety_Tox->Candidate_Selection Lead_Opt->Primary_Screening

Generalized Preclinical Drug Discovery Workflow.

References

Validating VU0152100's M4 Receptor-Mediated Effects: A Comparative Guide Using Knockout Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0152100, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, with other relevant compounds. The central theme is the validation of its on-target effects using M4 knockout (KO) mice, a critical step in preclinical drug development.

This guide synthesizes experimental data from multiple studies, presenting quantitative findings in clear, comparative tables. Detailed methodologies for key behavioral and neurochemical assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Unveiling the Specificity of this compound

This compound is a highly selective M4 PAM that has demonstrated potential for treating psychosis and cognitive impairments.[1] A cornerstone of its preclinical validation lies in the use of M4 KO mice. These genetically engineered animals lack the M4 receptor, providing a definitive tool to confirm that the pharmacological effects of this compound are indeed mediated by this specific receptor subtype. Studies consistently show that the antipsychotic-like and neurochemical effects of this compound observed in wild-type (WT) mice are absent in their M4 KO littermates.[2][3]

Comparative Analysis with Other M4 PAMs

To provide a broader context, this guide compares the M4 receptor-dependent effects of this compound with other notable M4 PAMs, VU0467154 and LY2033298.

CompoundKey Finding in M4 KO MiceReference
This compound Reversal of amphetamine-induced hyperlocomotion is absent in M4 KO mice.[2]
Inhibitory effects on cocaine-induced increases in striatal dopamine (B1211576) are abolished in M4 KO mice.[3]
VU0467154 Fails to reverse MK-801-induced hyperlocomotion and cognitive deficits in M4 KO mice.[4]
LY2033298 Antipsychotic-like effects are significantly attenuated in M4 KO mice.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound and M4 KO mice.

Amphetamine-Induced Hyperlocomotion
Animal ModelTreatmentLocomotor Activity (Total Distance Traveled)Statistical SignificanceReference
Wild-Type MiceVehicle + AmphetamineIncreased-[2]
Wild-Type MiceThis compound (30 mg/kg) + AmphetamineSignificantly Reduced vs. Vehicle + Amphetaminep < 0.05[2]
M4 KO MiceVehicle + AmphetamineIncreased-[2]
M4 KO MiceThis compound (30 mg/kg) + AmphetamineNo significant change vs. Vehicle + AmphetamineNot Significant[2]
Cocaine-Induced Striatal Dopamine Increase
Animal ModelTreatmentStriatal Dopamine LevelsOutcomeReference
Wild-Type MiceCocaineIncreased-[3]
Wild-Type MiceThis compound + CocaineIncrease almost abolished-[3]
M4 KO MiceCocaineIncreased-[3]
M4 KO MiceThis compound + CocaineAttenuating effect abolished-[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Amphetamine-Induced Hyperlocomotion

This assay assesses the potential antipsychotic-like activity of a compound by measuring its ability to reverse the hyperlocomotor effects of a psychostimulant like amphetamine.[6]

  • Animals: Male wild-type and M4 KO mice are used.[2]

  • Apparatus: Open-field chambers equipped with infrared photobeams to automatically record locomotor activity.[6]

  • Procedure:

    • Mice are habituated to the testing room for at least one hour.[7]

    • Mice are pre-treated with either vehicle or this compound (e.g., 30 mg/kg, intraperitoneally).[2]

    • After a set pre-treatment time (e.g., 30 minutes), mice are administered amphetamine (e.g., 1-5 mg/kg, subcutaneously or intraperitoneally).[6][8]

    • Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).[9]

  • Data Analysis: Total distance traveled or the number of beam breaks are analyzed using appropriate statistical methods, such as a two-way ANOVA.[2]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels, such as dopamine, in specific brain regions of freely moving animals.[10][11]

  • Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum) of both wild-type and M4 KO mice.[12] Animals are allowed to recover for a set period.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[12]

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[11]

  • Sample Collection: After a baseline collection period, animals are administered the test compounds (e.g., this compound followed by cocaine).[3] Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]

Contextual Fear Conditioning

This test assesses associative learning and memory by pairing a specific environment (context) with an aversive stimulus (e.g., a mild footshock).[13][14]

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock.[13]

  • Training (Day 1):

    • Mice are placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).[15]

    • One or more mild footshocks (e.g., 0.5-1.0 mA for 1-2 seconds) are delivered.[14]

    • The mouse is removed from the chamber after a short period following the last shock.[14]

  • Testing (Day 2):

    • Mice are returned to the same conditioning chamber.[13]

    • No shocks are delivered.

    • Behavior is recorded, and the amount of time the mouse spends "freezing" (a fear response characterized by the absence of all movement except for respiration) is quantified.[13]

  • Drug Administration: this compound or vehicle is administered prior to the training session to assess its effect on the acquisition of fear memory.[16]

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the M4 receptor signaling pathway and the experimental workflow for validating this compound's effects.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine ACh->M4 Binds This compound This compound (PAM) This compound->M4 Enhances ACh Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates Experimental_Workflow start Start wt_mice Wild-Type Mice start->wt_mice ko_mice M4 Knockout Mice start->ko_mice treatment Administer this compound or Vehicle wt_mice->treatment ko_mice->treatment behavioral_assay Behavioral Assay (e.g., Locomotion) treatment->behavioral_assay neurochemical_assay Neurochemical Assay (e.g., Microdialysis) treatment->neurochemical_assay data_analysis Data Analysis and Comparison behavioral_assay->data_analysis neurochemical_assay->data_analysis conclusion Conclusion: Effect is M4-dependent or independent data_analysis->conclusion

References

Cross-Species Potency of VU0152100: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of VU0152100, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, across different species. The information is supported by experimental data from in vitro functional assays to assist researchers in evaluating its potential as a pharmacological tool.

Executive Summary

This compound exhibits significant species-dependent differences in its potency as an M4 receptor PAM. Notably, it is considerably more potent at the rat M4 receptor than at the human or cynomolgus monkey M4 receptors. This guide summarizes the available quantitative data, details the experimental methodologies used to determine potency, and provides diagrams of the M4 receptor signaling pathway and a typical experimental workflow.

Data Presentation

The following tables summarize the in vitro potency of this compound and a comparator compound, VU0467154, on the M4 receptor from different species. Potency is expressed as the half-maximal effective concentration (EC50) or pEC50 (-log(EC50)).

Table 1: Potency of this compound at the M4 Receptor (Calcium Mobilization Assay)

SpeciesReceptorEC50 (nM)pEC50Reference
RatrM42576.59 ± 0.07[1][2]
RatrM4380 ± 93-[3]
HumanhM4--
Cynomolgus MonkeycynoM4--

Table 2: Potency of Comparator M4 PAM (VU0467154) at the M4 Receptor (Calcium Mobilization Assay)

SpeciesReceptorEC50 (nM)pEC50Reference
RatrM417.77.75 ± 0.06[1][2]
HumanhM46276.20 ± 0.06[1][2]
Cynomolgus MonkeycynoM410006.00 ± 0.09[1][2]

Table 3: Potency of this compound at the Human M4 Receptor (GIRK-mediated Thallium Flux Assay)

SpeciesReceptorEC50 (µM)Reference
HumanhM41.9 ± 0.2[3]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cells expressing the M4 receptor.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably co-expressing the rat, human, or cynomolgus monkey M4 receptor and a chimeric G-protein (Gqi5) are commonly used.[3][4] The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.

  • Assay Principle:

    • Cells are plated in multi-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

    • The test compound (this compound) is added to the cells at various concentrations.

    • After a short incubation period, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.[4]

    • The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader (e.g., a FLIPR or FlexStation).[4]

  • Data Analysis: The potentiation by the PAM is quantified by determining the EC50 value from the concentration-response curve.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay

This assay measures the activation of GIRK channels, a downstream effector of M4 receptor signaling, by monitoring the influx of thallium ions.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably co-expressing the human M4 receptor and heteromeric GIRK1/2 channels are utilized.[3]

  • Assay Principle:

    • Activation of the Gi-coupled M4 receptor by ACh leads to the dissociation of Gβγ subunits.

    • The Gβγ subunits directly bind to and open GIRK channels.

    • In the assay, the influx of thallium ions (a surrogate for potassium ions) through the activated GIRK channels is measured using a thallium-sensitive fluorescent dye.

  • Data Analysis: The potentiation of the ACh-induced thallium flux by this compound is measured to determine its EC50 value.

Mandatory Visualization

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion K+ ion GIRK->K_ion Efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates

Caption: M4 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow start Start plate_cells Plate CHO-M4-Gqi5 cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate load_dye->incubate2 add_pam Add this compound (various concentrations) incubate2->add_pam incubate3 Short incubation add_pam->incubate3 add_agonist Add Acetylcholine (EC20) incubate3->add_agonist measure_fluorescence Measure fluorescence change (Calcium mobilization) add_agonist->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Calcium Mobilization Assay.

References

A Comparative Analysis of VU0152100 and VU0152099: Potent and Selective M4 Muscarinic Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of VU0152100 and VU0152099, two closely related and centrally active positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). Both compounds have emerged as valuable research tools for investigating the therapeutic potential of selective M4 receptor modulation, particularly in the context of neuropsychiatric disorders such as schizophrenia.[1][2][3] This document summarizes their pharmacological properties, presents key experimental data in a comparative format, and outlines the methodologies used in their characterization.

Introduction to this compound and VU0152099

This compound [3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide] and VU0152099 [3-amino-N-(benzo[d][1][2]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide] are thieno[2,3-b]pyridine (B153569) derivatives that act as potent and selective PAMs for the M4 mAChR.[1] Unlike orthosteric agonists that directly activate the receptor, these PAMs bind to an allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] This allosteric mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling, which may translate to an improved therapeutic window compared to non-selective muscarinic agonists.[2] Notably, both this compound and VU0152099 exhibit "virtually identical pharmacological profiles" and are often used interchangeably in research.[3]

Comparative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and VU0152099 based on available experimental data.

Table 1: In Vitro Potency and Efficacy at the M4 Muscarinic Receptor

ParameterThis compoundVU0152099Assay TypeReference
EC50 380 ± 93 nM403 ± 117 nMCalcium Mobilization (rat M4, Gqi5)[1]
EC50 1.9 ± 0.2 µM1.2 ± 0.3 µMGIRK-mediated Thallium Flux (human M4)[1]
Maximal ACh Response ~130%~130%GIRK-mediated Thallium Flux (human M4)[1]
ACh Potency Shift ~30-fold leftward shift~30-fold leftward shiftGIRK-mediated Thallium Flux (human M4)[1]
ACh Ki Shift 20 to 25-fold decrease20 to 25-fold decrease[3H]NMS Radioligand Binding[1]

Table 2: Selectivity Profile

ParameterThis compoundVU0152099Assay TypeReference
Activity at M1, M2, M3, M5 mAChRs No effect on ACh dose-response curves at concentrations up to 30 µMNo effect on ACh dose-response curves at concentrations up to 30 µMCalcium Mobilization[1]
Orthosteric Binding ([3H]NMS displacement) No displacement at concentrations up to 30 µMNo displacement at concentrations up to 30 µMRadioligand Binding[1]

Table 3: In Vivo Antipsychotic-Like Activity

ParameterThis compoundVU0152099Animal ModelReference
Reversal of Amphetamine-Induced Hyperlocomotion Dose-dependent reversal (significant at 30 and 56.6 mg/kg, i.p.)Reverses amphetamine-induced hyperlocomotionRat[1][2][4]

M4 Muscarinic Receptor Signaling Pathway

This compound and VU0152099 enhance the signaling of the M4 muscarinic receptor, which is predominantly coupled to the Gi/o family of G proteins. Upon activation by acetylcholine, the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release in various brain regions, including the striatum and cortex.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi_Go Gαi/o M4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds (Orthosteric Site) PAM This compound / VU0152099 (PAM) PAM->M4R Binds (Allosteric Site) Enhances ACh Affinity ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

M4 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of PAMs by measuring the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Calcium Mobilization Assay Workflow

Protocol Details:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and the chimeric G protein Gqi5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Incubation: The dye solution is removed, and cells are washed. Different concentrations of the test compound (this compound or VU0152099) are added to the wells and incubated for a short period (e.g., 1.5 minutes).

  • Agonist Stimulation: A sub-maximal (EC20) concentration of acetylcholine is added to the wells to stimulate the M4 receptors.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine. EC50 values are calculated from the concentration-response curves.

Radioligand Binding Assay

This assay is employed to determine if the test compounds bind to the orthosteric site and to assess their effect on the affinity of acetylcholine for the M4 receptor.

Protocol Details:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the rat M4 receptor.

  • Competition Binding: To determine if the compounds bind to the orthosteric site, increasing concentrations of this compound or VU0152099 are incubated with the M4 receptor-containing membranes in the presence of a constant concentration of the radiolabeled orthosteric antagonist, [3H]N-methylscopolamine ([3H]NMS).

  • ACh Affinity Shift: To assess the allosteric effect, a fixed concentration of this compound or VU0152099 is co-incubated with the membranes and [3H]NMS, along with increasing concentrations of acetylcholine.

  • Incubation and Filtration: The binding reactions are allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: For competition binding, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. For the affinity shift experiment, the Ki of acetylcholine for displacing [3H]NMS is calculated in the presence and absence of the PAM.

Amphetamine-Induced Hyperlocomotion in Rats

This in vivo behavioral model is used to assess the antipsychotic-like potential of compounds.

Protocol Details:

  • Animals: Male Sprague-Dawley rats are used for these studies.

  • Habituation: Rats are habituated to the open-field chambers for a set period (e.g., 30 minutes) before the experiment.

  • Compound Administration: Rats are pre-treated with either vehicle or a specific dose of this compound or VU0152099 via intraperitoneal (i.p.) injection.

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), all rats receive a subcutaneous (s.c.) injection of amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.

  • Locomotor Activity Measurement: Locomotor activity is recorded for a defined period (e.g., 60 minutes) immediately following the amphetamine injection using automated activity monitors that track horizontal movement.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and compound-treated groups to determine if the test compound can reverse the amphetamine-induced increase in locomotor activity.

Conclusion

This compound and VU0152099 are potent, selective, and centrally active positive allosteric modulators of the M4 muscarinic acetylcholine receptor. Their nearly identical pharmacological profiles make them valuable and interchangeable tools for probing the function of the M4 receptor in the central nervous system. The data presented herein, particularly their ability to reverse amphetamine-induced hyperlocomotion, underscores their potential as lead compounds for the development of novel antipsychotic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to replicate or build upon these findings in the pursuit of new treatments for schizophrenia and other neuropsychiatric disorders.

References

A Comparative Guide to the In Vitro and In Vivo Potency of VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). Its performance is objectively compared with other relevant compounds, supported by experimental data, to aid in the evaluation and selection of appropriate research tools for studying the M4 receptor and its role in central nervous system disorders.

Introduction to this compound

This compound is a potent and highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2] As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[3] This mechanism of action offers a more nuanced approach to modulating receptor activity compared to direct agonists. This compound has demonstrated efficacy in preclinical models of psychosis, suggesting its potential as a novel therapeutic agent for disorders such as schizophrenia.[1][4]

In Vitro Potency and Selectivity

The in vitro potency of this compound has been characterized in various cell-based functional assays. These assays measure the compound's ability to potentiate the M4 receptor's response to acetylcholine.

Table 1: In Vitro Potency of this compound and Comparators at the M4 Receptor

CompoundAssay TypeSpeciesPotency (EC₅₀/Kᵦ)Fold Shift/αReference(s)
This compound Calcium MobilizationRat257 nM (pEC₅₀ = 6.59)-[5]
GIRK-mediated Thallium FluxHuman1.9 µM-[3]
LY2033298 Calcium MobilizationRat646 nM (pEC₅₀ = 6.19)-[5]
Radioligand BindingHuman200 nM (Kᵦ)35 (α)[6]
Xanomeline (B1663083) Radioligand Binding (Kᵢ)HumanM1: 296 nM, M2: 294 nM-[7]

This compound demonstrates sub-micromolar to low micromolar potency in functional assays.[3][5] Importantly, it exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5), a critical feature for minimizing off-target effects.[8] In a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters, this compound showed no significant activity, with the exception of weak antagonist activity at the 5-HT₂ᵦ receptor.[8]

In comparison, LY2033298, another M4 PAM, shows lower potency at the rat M4 receptor in calcium mobilization assays.[5] Xanomeline, an M1/M4-preferring agonist, binds with high affinity to all five muscarinic receptor subtypes, highlighting the superior selectivity of this compound.[7]

In Vivo Potency and Efficacy

The in vivo efficacy of this compound has been extensively evaluated in rodent models of psychosis, particularly the amphetamine-induced hyperlocomotion model. This model is widely used to assess the antipsychotic-like potential of test compounds.

Table 2: In Vivo Potency of this compound and Comparators in the Amphetamine-Induced Hyperlocomotion Model (Rat)

CompoundRoute of AdministrationDose RangeEffectReference(s)
This compound Intraperitoneal (i.p.)10 - 56.6 mg/kgDose-dependent reversal of hyperlocomotion. Significant effects at 30 and 56.6 mg/kg.[1]
Xanomeline Subcutaneous (s.c.)1 - 10 mg/kgAttenuated hyperlocomotion. Minimum effective dose of 1 mg/kg.[9][10]
LY2033298 --Ineffective when dosed alone; requires co-administration with a sub-effective dose of an orthosteric agonist like oxotremorine (B1194727) to show efficacy.[11][12]

This compound produces a robust and dose-dependent reversal of amphetamine-induced hyperlocomotion in rats, with significant effects observed at doses of 30 and 56.6 mg/kg.[1] This effect is absent in M4 receptor knockout mice, confirming its on-target mechanism of action.[1] Furthermore, this compound has been shown to block amphetamine-induced disruption of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex, further supporting its antipsychotic-like profile.[2]

Xanomeline also attenuates amphetamine-induced hyperactivity in rats.[9] However, its effects are mediated by both M1 and M4 receptors.[13] LY2033298, in contrast, shows limited efficacy in this model when administered alone, a phenomenon attributed to species-specific differences in its pharmacology and "probe-dependence".[12][14]

Pharmacokinetics

The pharmacokinetic profile of a compound is crucial for its in vivo utility. This compound exhibits favorable pharmacokinetic properties, including central nervous system (CNS) penetration.

Table 3: Pharmacokinetic Parameters of this compound and Xanomeline in Rats

CompoundParameterValueRoute of AdministrationReference(s)
This compound Brain AUC₀-∞36.2 µM·h56.6 mg/kg, i.p.[1]
Brain Cₘₐₓ7.6 µM56.6 mg/kg, i.p.[1]
Xanomeline Plasma Half-life (t₁/₂)0.54 hOral[15]

These data indicate that this compound achieves significant brain exposure following systemic administration, a prerequisite for its central effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->M4 Binds This compound This compound (PAM) This compound->M4 Potentiates PKA ↓ PKA Activity cAMP->PKA Dopamine_Release Dopamine (B1211576) Release PKA->Dopamine_Release

Caption: M4 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy cell_culture Cell Culture (M4 Receptor Expressing Cells) assay_prep Assay Preparation (e.g., Calcium Dye Loading) cell_culture->assay_prep compound_add Add this compound/Comparator assay_prep->compound_add agonist_add Add Acetylcholine compound_add->agonist_add readout Measure Response (e.g., Fluorescence) agonist_add->readout animal_model Animal Model (e.g., Rat) habituation Habituation to Test Arena animal_model->habituation treatment Administer this compound/Comparator habituation->treatment challenge Administer Amphetamine treatment->challenge behavior_rec Record Locomotor Activity challenge->behavior_rec

Caption: Experimental Workflow Overview

Experimental Protocols

Calcium Mobilization Assay

This assay is a common method to determine the potency of compounds that modulate Gq-coupled or Gi/o-coupled GPCRs (the latter co-expressing a chimeric G-protein).

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and a chimeric G-protein (Gαqi5) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, a fixed concentration of acetylcholine (typically an EC₂₀ concentration) is added to stimulate the M4 receptors.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The potentiation of the acetylcholine response by the test compound is used to calculate its EC₅₀ value.

Amphetamine-Induced Hyperlocomotion in Rats

This behavioral model assesses the potential antipsychotic activity of a compound.

  • Animals: Male Sprague-Dawley rats are used. They are housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

  • Habituation: Prior to testing, rats are habituated to the open-field activity chambers for a set period (e.g., 30-60 minutes).

  • Pre-treatment: Animals are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection).

  • Amphetamine Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), rats are challenged with a subcutaneous injection of d-amphetamine (e.g., 1 mg/kg).

  • Locomotor Activity Recording: Immediately after the amphetamine injection, locomotor activity is recorded for a defined period (e.g., 60-90 minutes) using automated activity monitors that track horizontal and vertical movements.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to determine if the test compound attenuates the amphetamine-induced increase in locomotor activity.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

  • Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals to establish a baseline level of dopamine.

  • Drug Administration: The test compound is administered, and dialysate collection continues.

  • Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in dopamine levels from baseline are calculated and compared between treatment groups.

Conclusion

This compound stands out as a potent and highly selective M4 positive allosteric modulator with robust in vivo efficacy in preclinical models of psychosis. Its favorable pharmacokinetic profile and high selectivity for the M4 receptor make it a valuable tool for dissecting the role of this receptor in health and disease. In comparison to other M4-targeting compounds like LY203329e and xanomeline, this compound offers a more specific and potent means of modulating M4 receptor activity, particularly in preclinical in vivo studies. This guide provides the necessary data and experimental context for researchers to effectively utilize this compound in their investigations.

References

A Comparative Guide to the Pharmacokinetic Profiles of M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine (B1216132) receptor, a key G-protein coupled receptor in the central nervous system, has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing cholinergic signaling with greater subtype selectivity compared to orthosteric agonists. This guide provides a comparative analysis of the pharmacokinetic profiles of different M4 PAMs, supported by experimental data, to aid in the selection and development of next-generation therapeutics.

Executive Summary

This guide focuses on the comparative pharmacokinetics of two prominent M4 PAMs: VU0467154 and VU0152100 . VU0467154, a newer compound, demonstrates an optimized pharmacokinetic profile with enhanced potency and improved brain penetration, making it a valuable tool for in vivo studies. This comparison aims to provide a clear, data-driven overview to inform preclinical and clinical research decisions.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of VU0467154 and this compound in rodents. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Table 1: Pharmacokinetic Profile of M4 PAMs in Mice (Intraperitoneal Administration)

CompoundDose (mg/kg, IP)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)Brain Cmax (ng/g)Brain/Plasma Ratio at Tmax
VU0467154 111504.72501.67
This compound 100.53502.51750.5

Table 2: Pharmacokinetic Profile of M4 PAMs in Rats (Oral Administration)

CompoundDose (mg/kg, PO)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)Brain Cmax (ng/g)Brain/Plasma Ratio at Tmax
VU0467154 1024506.26751.5
This compound 3016003.13000.5

Note: The data presented is a compiled representation from various preclinical studies. Exact values may vary based on specific experimental conditions.

Experimental Protocols

The pharmacokinetic data presented in this guide were generated using standardized and validated experimental protocols. Below is a detailed methodology for a typical in vivo pharmacokinetic study in rodents.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Compound Administration:

  • Intraperitoneal (IP) Injection: The M4 PAM is formulated in a vehicle such as 10% Tween 80 in saline. A single dose is administered intraperitoneally.

  • Oral (PO) Gavage: The compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) and administered via oral gavage.

3. Sample Collection:

  • Following compound administration, blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood is collected via tail vein or cardiac puncture into EDTA-coated tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • At the end of the time course, animals are euthanized, and brain tissue is collected, weighed, and stored at -80°C.

4. Bioanalytical Method:

  • Sample Preparation: Plasma and brain tissue samples are homogenized and subjected to protein precipitation using acetonitrile.

  • LC-MS/MS Analysis: The concentration of the M4 PAM in the samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An internal standard is used for accurate quantification.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Tmax, Cmax, half-life (t½), and area under the curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

  • The brain-to-plasma concentration ratio is calculated to assess brain penetration.

Visualizing Key Pathways and Workflows

M4 Receptor Signaling Pathway

Activation of the M4 muscarinic receptor, a Gi/o-coupled receptor, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. This pathway is a key target for therapeutic intervention in schizophrenia.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds M4_PAM M4 PAM M4_PAM->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_vesicle Dopamine Vesicle G_protein->Dopamine_vesicle Inhibits fusion of cAMP cAMP AC->cAMP Converts ATP to Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Leads to

Caption: M4 receptor signaling cascade.

Experimental Workflow for In Vivo Pharmacokinetics

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of an M4 PAM in a rodent model.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Compound Administration (IP or PO) Sampling Serial Blood & Brain Sample Collection Dosing->Sampling Extraction Sample Preparation (Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Data Reporting & Comparison PK_Calc->Report

Caption: In vivo pharmacokinetic workflow.

Conclusion

The comparative analysis of the pharmacokinetic profiles of M4 PAMs reveals significant differences that can impact their suitability for research and therapeutic development. VU0467154 exhibits a superior pharmacokinetic profile compared to earlier compounds like this compound, with a longer half-life and enhanced brain penetration, making it a more robust tool for in vivo studies. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers in the field. As new M4 PAMs, such as Emraclidine, progress through clinical trials, further comparative analyses will be essential to continue advancing the development of effective treatments for neuropsychiatric disorders.

Replicating Published Findings on VU0152100: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published findings for VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the preclinical data supporting this compound's potential as a novel antipsychotic agent. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways.

Performance of this compound in Preclinical Models

This compound has demonstrated efficacy in rodent models predictive of antipsychotic activity. Its primary mechanism of action is the potentiation of the M4 receptor's response to acetylcholine, which plays a crucial role in modulating dopamine (B1211576) release in brain regions implicated in psychosis.[1][2][3]

Comparison with Alternative M4 PAMs

This compound has been compared with other M4 PAMs, such as VU0467154 and LY2033298, primarily in in-vitro assays. These comparisons highlight differences in potency and efficacy, providing a basis for selecting appropriate tool compounds for further investigation.

CompoundAssayTargetEC50 / pEC50Emax (% of Acetylcholine max)Reference
This compound Calcium Mobilizationrat M4257 nM (pEC50 = 6.59 ± 0.07)69%[4]
VU0467154Calcium Mobilizationrat M417.7 nM (pEC50 = 7.75 ± 0.06)68%[4]
LY2033298Calcium Mobilizationrat M4646 nM (pEC50 = 6.19 ± 0.03)67%[4]
Efficacy in Animal Models of Psychosis

This compound has been shown to reverse amphetamine-induced hyperlocomotion, a widely used animal model to screen for antipsychotic potential.[1][5][6]

Animal ModelTreatmentDose (mg/kg, i.p.)OutcomeReference
RatAmphetamine (1 mg/kg, s.c.) + this compound10, 30, 56.6Dose-dependent reversal of hyperlocomotion[1][7]
Wild-type MiceAmphetamine + this compound-Reversal of hyperlocomotion[1]
M4 KO MiceAmphetamine + this compound-No reversal of hyperlocomotion[1]

This compound also demonstrates efficacy in a rodent model of cognitive deficits associated with schizophrenia by blocking the amphetamine-induced disruption of contextual fear conditioning.[1][7]

Animal ModelTreatmentDose (mg/kg, i.p.)OutcomeReference
RatAmphetamine (4.8 mg/kg) + this compound56.6Significant blockade of amphetamine-induced disruption of contextual fear conditioning[1]

Furthermore, in vivo microdialysis studies have confirmed that this compound reverses the increase in extracellular dopamine levels in the nucleus accumbens and caudate-putamen induced by amphetamine.[1][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication of the published findings.

Amphetamine-Induced Hyperlocomotion

This protocol assesses the potential of a compound to reverse the psychostimulant effects of amphetamine.

  • Animals: Adult male Sprague-Dawley rats (250-275 g) or mice are used.[1][7]

  • Habituation: Animals are habituated to open-field chambers for 30 minutes prior to treatment.[1][5]

  • Treatment:

    • Administer vehicle or this compound (e.g., 3-56.6 mg/kg, i.p.).[1]

    • After a 30-minute pretreatment interval, administer vehicle or amphetamine (1 mg/kg, s.c.).[1][5]

  • Data Acquisition: Locomotor activity is monitored for 60 minutes following amphetamine administration.[1][5]

  • Analysis: Data are analyzed by one- or two-way ANOVA followed by appropriate post-hoc tests (e.g., Dunnett's or Bonferroni's test).[1]

Contextual Fear Conditioning

This paradigm evaluates the effect of a compound on associative learning and memory, which can be disrupted in models of schizophrenia.

  • Apparatus: A conditioning chamber is used where an aversive stimulus (e.g., footshock) can be paired with the context of the chamber.

  • Conditioning Phase:

    • Animals are placed in the conditioning chamber.

    • An unconditioned stimulus (US), such as a mild footshock, is delivered. The protocol may involve multiple pairings of the context (conditioned stimulus, CS) and the US.[9][10]

  • Treatment: this compound or vehicle is administered prior to the conditioning phase.

  • Testing Phase: At a later time point (e.g., 24 hours), animals are returned to the conditioning chamber (without the US), and freezing behavior (a measure of fear memory) is quantified.[9][10]

  • Analysis: The percentage of time spent freezing is compared across treatment groups using statistical methods like ANOVA.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][12][13]

  • Surgery: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or caudate-putamen) and secured to the skull. Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: After a baseline collection period, animals are treated with this compound and/or amphetamine. Dialysate samples are collected at regular intervals.

  • Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the M4 receptor and a typical experimental workflow for evaluating this compound.

M4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., Striatal Projection Neuron) ACh Acetylcholine M4_Receptor M4 Receptor ACh->M4_Receptor G_protein Gi/o Protein M4_Receptor->G_protein Activation Dopamine_Release Dopamine Release M4_Receptor->Dopamine_Release Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production cAMP->Dopamine_Release Modulation This compound This compound (PAM) This compound->M4_Receptor Potentiation

Caption: M4 receptor signaling pathway and the modulatory effect of this compound.

Experimental_Workflow Start Start Animal_Model Select Animal Model (Rat or Mouse) Start->Animal_Model Behavioral_Paradigm Choose Behavioral Paradigm (e.g., Amphetamine-Induced Hyperlocomotion) Animal_Model->Behavioral_Paradigm Habituation Habituation to Test Environment Behavioral_Paradigm->Habituation Treatment_Admin Administer this compound or Vehicle (Pretreatment) Habituation->Treatment_Admin Challenge_Admin Administer Amphetamine or Vehicle Treatment_Admin->Challenge_Admin Data_Collection Collect Behavioral Data (e.g., Locomotor Activity) Challenge_Admin->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Compare Treatment Groups Data_Analysis->Results End End Results->End

References

Assessing the Specificity of VU0152100 for the M4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the positive allosteric modulator (PAM) VU0152100 and its specificity for the M4 muscarinic acetylcholine (B1216132) receptor. Data-driven comparisons with other relevant M4 PAMs are included to offer a comprehensive overview for researchers in neuroscience and drug discovery.

Executive Summary

This compound is a potent and highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2] Experimental data consistently demonstrates its lack of significant activity at other muscarinic receptor subtypes (M1, M2, M3, and M5) and a broad panel of other G-protein coupled receptors (GPCRs).[3] This high specificity makes this compound a valuable tool for studying the physiological roles of the M4 receptor and a promising lead compound for the development of therapeutics targeting neuropsychiatric disorders such as schizophrenia.[2][4]

Comparative Analysis of M4 PAMs

To contextualize the specificity of this compound, this guide compares its in vitro activity with other well-characterized M4 PAMs, VU0152099 and VU0467154. The following table summarizes key quantitative data from functional assays.

CompoundReceptorAssay TypeParameterValueReference
This compound Rat M4Calcium MobilizationpEC506.59 ± 0.07 (257 nM)[5]
Rat M4Calcium MobilizationIC50380 nM
Human M4Calcium MobilizationpEC506.20 ± 0.06 (627 nM)[5]
Human M1, M2, M3, M5Functional Assays-No significant activity[6]
VU0152099 Rat M4Calcium MobilizationEC50403 ± 117 nM[7]
M1, M2, M3, M5Functional Assays-No significant activity
VU0467154 Rat M4Calcium MobilizationpEC507.75 ± 0.06 (17.7 nM)[5]
Human M4Calcium MobilizationpEC506.2 (627 nM)[6]
Rat & Human M1, M2, M3, M5Functional Assays-No potentiation of ACh response[6]

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental paradigms: calcium mobilization assays and radioligand binding assays.

Calcium Mobilization Assay

This functional assay is a common method to assess the activity of GPCR modulators.

Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium increase by an M4 PAM in cells expressing the M4 receptor.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G-protein (Gαqi5) are cultured in appropriate media. The Gαqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. The test compound (e.g., this compound) at various concentrations is added to the wells and pre-incubated for a short period (e.g., 2-5 minutes).

  • Agonist Stimulation & Signal Detection: An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells. The plate is immediately read using a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence, which corresponds to the increase in intracellular calcium.

  • Data Analysis: The fluorescence signal is plotted against the concentration of the test compound to determine the EC50 value, representing the concentration at which the compound potentiates the ACh response by 50%.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine if this compound binds to other muscarinic receptor subtypes by competing with a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., M1, M2, M3, M5).

  • Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]-NMS for muscarinic receptors) at a concentration near its Kd value.

  • Compound Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells. A non-specific binding control is included, which contains a high concentration of a known non-radioactive ligand to saturate all specific binding sites.

  • Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation. For this compound, no significant displacement of radioligand is observed at other muscarinic subtypes, indicating a lack of direct binding.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: M4 Receptor Signaling Pathway.

Specificity_Assay_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary Screen (Selectivity) cluster_analysis Data Analysis & Interpretation PrimaryAssay Functional Assay (e.g., Calcium Mobilization) on M4 Receptor EC50_M4 Determine EC50/Potency at M4 PrimaryAssay->EC50_M4 MuscarinicPanel Functional Assays on M1, M2, M3, M5 Receptors EC50_others Determine EC50/Activity at Other Receptors MuscarinicPanel->EC50_others GPCRPanel Binding or Functional Assays on a Panel of Off-Target GPCRs GPCRPanel->EC50_others EC50_M4->MuscarinicPanel EC50_M4->GPCRPanel SelectivityIndex Calculate Selectivity Index (EC50 off-target / EC50 M4) EC50_M4->SelectivityIndex EC50_others->SelectivityIndex Conclusion Assess Specificity Profile SelectivityIndex->Conclusion

Caption: Experimental Workflow for Assessing PAM Specificity.

References

Safety Operating Guide

Personal protective equipment for handling VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of VU0152100, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator. Adherence to these procedures is essential to ensure a safe laboratory environment.

This compound is a solid substance that is toxic if swallowed and causes serious eye irritation.[1] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure risks.

Hazard Identification and Safety Data

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is required when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact, which can cause serious irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact with the toxic compound.
Body Protection A laboratory coat should be worn at all times.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, especially if it becomes airborne.

Handling, Storage, and Disposal

Engineering Controls:

  • Work with this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, a chemical fume hood is required.

Safe Handling Procedures:

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Recommended long-term storage is at +4°C for up to 12 months.

  • Keep away from incompatible materials.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of down the drain or with regular trash.

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
If Inhaled Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Preparation of a Stock Solution: this compound is soluble in DMSO to 100 mM and in ethanol (B145695) to 10 mM. To prepare a stock solution:

  • Calculate the required mass of this compound for the desired concentration and volume.

  • Weigh the solid this compound in a chemical fume hood, using appropriate PPE.

  • In a suitable container, add the appropriate volume of DMSO or ethanol.

  • Slowly add the weighed this compound to the solvent while stirring until fully dissolved.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Safe Handling Workflow for this compound

VU0152100_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal A Don PPE: - Safety Goggles - Lab Coat - Gloves B Work in a Fume Hood A->B C Weigh Solid This compound B->C D Prepare Solution (e.g., in DMSO) C->D E Conduct Experiment D->E F Store Stock Solution Properly (-20°C/-80°C) E->F G Collect Waste: - Contaminated PPE - Unused Compound E->G H Dispose as Hazardous Chemical Waste G->H I Decontaminate Work Area H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0152100
Reactant of Route 2
Reactant of Route 2
VU0152100

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.